Product packaging for N,N-Dimethyl-4-phenoxybutan-1-amine(Cat. No.:CAS No. 40668-79-9)

N,N-Dimethyl-4-phenoxybutan-1-amine

Cat. No.: B3265564
CAS No.: 40668-79-9
M. Wt: 193.28 g/mol
InChI Key: LLVXDZZEMADXHV-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-phenoxybutan-1-amine is a chemical compound of interest in organic chemistry and catalysis research. This tertiary amine features a phenoxy group separated from the dimethylamino moiety by a four-carbon butane chain. This molecular architecture suggests potential utility as an intermediate in synthetic organic chemistry or as a subject of study in reaction mechanism investigations. Tertiary amines with ether linkages are often explored for their physicochemical properties and roles in facilitating chemical transformations . Research into structurally similar compounds highlights the significance of tertiary amines in specialized applications such as urethane formation catalysis, where their basicity can influence reaction pathways and efficiency . As a reagent, its defined structure and potential ligand properties make it a candidate for further investigation in developing novel synthetic methodologies or in materials science. Researchers can utilize this compound to explore structure-activity relationships or as a building block for more complex molecules. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19NO B3265564 N,N-Dimethyl-4-phenoxybutan-1-amine CAS No. 40668-79-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-4-phenoxybutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-13(2)10-6-7-11-14-12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVXDZZEMADXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCOC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of N,N-Dimethyl-4-phenoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of N,N-Dimethyl-4-phenoxybutan-1-amine, a tertiary amine with potential applications in pharmacological research. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally analogous molecules to estimate its fundamental physicochemical characteristics, including its basicity (pKa) and aqueous solubility. Furthermore, this document outlines detailed, generalized experimental protocols for the empirical determination of these properties. A plausible synthetic route for this compound is also described. Finally, the potential biological relevance of this compound is discussed in the context of the known pharmacological activities of the broader class of phenoxyalkylamine derivatives.

Introduction

This compound is a molecule of interest in medicinal chemistry and drug development due to its structural motifs: a tertiary amine, a flexible butyl chain, and a phenoxy group. The tertiary amine moiety imparts basic properties to the molecule, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential interactions with biological targets. Understanding the pKa and solubility of this compound is therefore a fundamental prerequisite for its investigation as a potential therapeutic agent. This guide aims to provide a detailed technical resource for researchers, summarizing the estimated basic properties and providing the necessary experimental frameworks for their validation.

Estimated Physicochemical Properties

Estimated Basicity (pKa)

The basicity of an amine is quantified by the pKa of its conjugate acid. For this compound, the nitrogen atom's lone pair of electrons is responsible for its basic character. The pKa is estimated by considering the electronic effects of the substituents.

  • Alkyl Chain: The N,N-dimethyl and butyl groups are electron-donating, which increases the electron density on the nitrogen atom, thereby increasing its basicity. The pKa of a simple aliphatic tertiary amine like N,N-dimethylethanamine is approximately 10.16.[1]

  • Phenoxy Group: The phenoxy group, being somewhat electron-withdrawing, is expected to slightly decrease the basicity of the amine compared to a simple alkylamine. However, its distance from the amine nitrogen, separated by a four-carbon chain, will mitigate this effect. For comparison, the predicted pKa of 4-phenoxyaniline, where the phenoxy group is directly attached to the aromatic ring containing the amine, is around 4.75, reflecting a significant decrease in basicity due to resonance effects.[2][3]

Considering these factors, the pKa of this compound is predicted to be slightly lower than that of a typical aliphatic tertiary amine.

Table 1: Estimated pKa Value and Comparison with Analogous Compounds

CompoundStructurepKa (Conjugate Acid)Reference
This compound C₆H₅O(CH₂)₄N(CH₃)₂~ 9.5 - 10.0 (Estimated) N/A
N,N-DimethylethanamineCH₃CH₂N(CH₃)₂10.16[1]
4-PhenoxyanilineC₆H₅OC₆H₄NH₂~ 4.75 (Predicted)[2][3]
Estimated Aqueous Solubility

The aqueous solubility of this compound is influenced by a balance of its polar (tertiary amine) and nonpolar (phenoxy and butyl groups) moieties.

  • General Trends for Tertiary Amines: Tertiary amines can act as hydrogen bond acceptors via their nitrogen atom, which contributes to their solubility in water. However, the lack of N-H bonds prevents them from acting as hydrogen bond donors.[4][5] The solubility of amines generally decreases as the carbon chain length increases due to the larger hydrophobic surface area.[4][6]

  • Structural Considerations: The presence of the relatively large, hydrophobic phenoxy group and the four-carbon chain will likely limit the aqueous solubility of this compound.

Based on these principles, the compound is expected to have low to moderate solubility in water. Its solubility is likely to be pH-dependent, increasing in acidic conditions due to the formation of the more soluble protonated ammonium salt.

Table 2: Estimated Aqueous Solubility

PropertyEstimated Value
Aqueous Solubility Low to Moderate
pH-dependent Solubility Increases at acidic pH

Experimental Protocols

To empirically determine the basic properties of this compound, the following standard laboratory procedures are recommended.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of an amine.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically deionized water or a water-cosolvent mixture if the compound's solubility is low.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode and the tip of a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Titration Procedure: Record the initial pH of the amine solution. Add the acid titrant in small, precise increments, recording the pH after each addition. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. More accurately, the first derivative of the titration curve can be plotted (ΔpH/ΔV vs. V) to precisely locate the equivalence point. The pKa is the pH at half the volume of the equivalence point.

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Dissolve this compound in solvent titrate Titrate amine solution with HCl prep_sample->titrate prep_titrant Standardize HCl solution prep_titrant->titrate record Record pH at increments titrate->record plot Plot pH vs. Volume of Titrant record->plot derivative Calculate first derivative plot->derivative pka Determine pKa from half-equivalence point derivative->pka

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Aqueous Solubility

The shake-flask method is a common and reliable technique for determining the solubility of a compound in a specific solvent.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed container (e.g., a screw-cap vial).

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the mixture to stand undisturbed until the excess solid has settled. Alternatively, centrifugation can be used to separate the solid and liquid phases.

  • Quantification: Carefully withdraw a known volume of the supernatant (the saturated solution) and analyze its concentration using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calculation: The solubility is calculated from the measured concentration of the saturated solution.

solubility_workflow cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification add_excess Add excess compound to water agitate Agitate at constant temperature add_excess->agitate settle Allow excess solid to settle or centrifuge agitate->settle sample Sample the supernatant settle->sample analyze Analyze concentration (e.g., HPLC, GC-MS) sample->analyze calculate Calculate solubility analyze->calculate

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Synthesis of this compound

A plausible synthetic route for this compound involves a two-step process starting from 4-phenoxy-1-bromobutane.

Step 1: Synthesis of 4-phenoxy-1-bromobutane

This intermediate can be prepared via a Williamson ether synthesis by reacting phenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate.

Step 2: Amination of 4-phenoxy-1-bromobutane

The target compound can then be synthesized by the reaction of 4-phenoxy-1-bromobutane with an excess of dimethylamine. This is a nucleophilic substitution reaction where the dimethylamine acts as the nucleophile.

synthesis_pathway phenol Phenol intermediate 4-Phenoxy-1-bromobutane phenol->intermediate Williamson Ether Synthesis dibromobutane 1,4-Dibromobutane dibromobutane->intermediate Williamson Ether Synthesis base Base (e.g., K₂CO₃) base->intermediate Williamson Ether Synthesis product This compound intermediate->product Nucleophilic Substitution dimethylamine Dimethylamine (excess) dimethylamine->product Nucleophilic Substitution

Caption: Proposed synthetic pathway for this compound.

Potential Biological Significance

While no specific biological activities have been reported for this compound, the broader class of phenoxyalkylamine derivatives is known to exhibit a range of pharmacological effects. These include:

  • Adrenergic Receptor Activity: Many phenoxyalkylamine derivatives are known to interact with adrenergic receptors, acting as either agonists or antagonists. Some have shown alpha-blocking activity.[4][6]

  • Serotonin Receptor Binding: Certain phenoxyalkylamines have demonstrated affinity for serotonin receptors, particularly the 5-HT2 receptor.[5]

  • Dopamine Receptor Affinity: Some compounds within this class also show binding to dopamine D2 receptors.[4]

The basicity of the amine in these compounds is crucial for their interaction with the typically acidic binding pockets of these receptors. The protonated amine can form strong ionic bonds, which are often a key component of the binding affinity. Therefore, understanding the basic properties of this compound is a critical first step in exploring its potential pharmacological profile.

Conclusion

This technical guide has provided a detailed overview of the estimated basic properties of this compound, along with standardized experimental protocols for their determination. The estimated pKa of approximately 9.5-10.0 and its expected low to moderate, pH-dependent aqueous solubility provide a foundational understanding for further research. The outlined synthetic pathway offers a practical approach to obtaining this compound for experimental studies. The potential for this molecule to interact with various biogenic amine receptors, based on the known activities of related compounds, underscores the importance of a thorough characterization of its physicochemical properties as a basis for future drug discovery and development efforts.

References

In-Depth Technical Guide: N,N-Dimethyl-4-phenoxybutan-1-amine (CAS 40668-79-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-4-phenoxybutan-1-amine, with the Chemical Abstracts Service (CAS) registry number 40668-79-9, is a tertiary amine containing a phenoxy moiety. This document provides a comprehensive overview of its physicochemical properties, based on available data and computational predictions. Due to a lack of extensive experimental data in publicly accessible literature, this guide also incorporates information on closely related compounds to offer a broader context for its potential characteristics and synthesis. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Physicochemical Data

While experimentally determined physicochemical data for this compound is limited, a summary of its basic properties and predicted values is presented below. For comparative purposes, experimental data for the related compound, 4-phenoxybutan-1-amine (CAS 16728-66-8), is also included.

PropertyThis compound (CAS 40668-79-9)4-phenoxybutan-1-amine (CAS 16728-66-8)
Molecular Formula C12H19NO[1][2]C10H15NO[3]
Molecular Weight 193.29 g/mol [1][2]165.236 g/mol [3]
Boiling Point Data not available271.8 °C at 760 mmHg[3]
Density Data not available0.991 g/cm³[3]
Flash Point Data not available118.5 °C[3]
Vapor Pressure Data not available0.00632 mmHg at 25 °C[3]
LogP (Predicted) Data not available1.97[3]

Spectral Data Interpretation

1H NMR Spectroscopy (Predicted)
  • Aromatic Protons: Signals corresponding to the protons on the phenoxy group are expected in the range of δ 6.8-7.3 ppm.

  • Methylene Protons adjacent to Oxygen: The two protons of the -OCH2- group are expected to appear as a triplet at approximately δ 4.0 ppm.

  • Methylene Protons adjacent to Nitrogen: The two protons of the -NCH2- group should appear as a triplet around δ 2.3-2.5 ppm.

  • Alkyl Chain Methylene Protons: The remaining four protons of the butyl chain will likely appear as multiplets in the δ 1.6-1.9 ppm region.

  • N-Methyl Protons: A singlet integrating to six protons, corresponding to the two -NCH3 groups, is expected around δ 2.2 ppm.

13C NMR Spectroscopy (Predicted)
  • Aromatic Carbons: The carbons of the phenyl ring are expected to resonate in the δ 114-159 ppm region.

  • Methylene Carbon adjacent to Oxygen: The carbon of the -OCH2- group is predicted to be around δ 67 ppm.

  • Methylene Carbon adjacent to Nitrogen: The carbon of the -NCH2- group is expected around δ 58 ppm.

  • Alkyl Chain Methylene Carbons: The other two methylene carbons of the butyl chain are predicted to appear in the δ 20-30 ppm range.

  • N-Methyl Carbons: The carbons of the two -NCH3 groups are expected to resonate around δ 45 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • C-O-C Stretch: A strong band characteristic of the ether linkage is expected in the region of 1240-1260 cm-1.

  • C-N Stretch: A medium to weak band for the tertiary amine C-N stretching is anticipated around 1180-1220 cm-1.

  • Aromatic C-H Stretch: Signals for the aromatic C-H stretching will likely be observed above 3000 cm-1.

  • Aliphatic C-H Stretch: Signals for the aliphatic C-H stretching are expected just below 3000 cm-1.

  • Aromatic C=C Bending: Characteristic bands for the aromatic ring are expected in the 1450-1600 cm-1 region.

Mass Spectrometry (Predicted)

The electron ionization mass spectrum would be expected to show a molecular ion peak [M]+ at m/z = 193. The fragmentation pattern would likely involve cleavage of the C-C bonds in the butyl chain and the C-O ether bond. A prominent fragment would be expected at m/z = 58, corresponding to [CH2=N(CH3)2]+, which is a characteristic fragment for N,N-dimethylalkylamines.

Experimental Protocols

Due to the absence of specific published experimental protocols for this compound, a general synthetic methodology for analogous N,N-disubstituted-4-phenoxybutan-1-amines is described below.

General Synthesis of N,N-disubstituted-4-phenoxybutan-1-amines

A common method for the synthesis of such compounds involves a two-step process:

  • Williamson Ether Synthesis: Phenol is deprotonated with a suitable base, such as sodium hydride or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or acetonitrile. The resulting phenoxide is then reacted with a 4-halobutyronitrile (e.g., 4-chlorobutyronitrile or 4-bromobutyronitrile) to form 4-phenoxybutyronitrile.

  • Reductive Amination: The resulting 4-phenoxybutyronitrile is then reduced and aminated in a one-pot reaction. This can be achieved by catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon, in the presence of dimethylamine. Alternatively, the nitrile can be reduced to the corresponding aldehyde, which is then subjected to reductive amination with dimethylamine and a reducing agent such as sodium borohydride or sodium triacetoxyborohydride.

Potential Biological Activity and Signaling Pathways

There is no direct information available in the scientific literature regarding the biological activity or associated signaling pathways of this compound. However, the phenoxypropanolamine scaffold, which is structurally related, is a well-known pharmacophore in β-adrenergic receptor antagonists (beta-blockers). It is plausible that this compound and its analogs could be investigated for similar or other biological activities.

The following diagram illustrates a generalized workflow for screening a novel compound like this compound for potential biological activity.

G General Workflow for Biological Activity Screening cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis and Lead Identification synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization target_binding Target Binding Assays (e.g., Receptor Binding) characterization->target_binding Test Compound cell_based Cell-Based Assays (e.g., Cytotoxicity, Reporter Assays) characterization->cell_based Test Compound enzyme_inhibition Enzyme Inhibition Assays characterization->enzyme_inhibition Test Compound data_analysis Data Analysis (IC50/EC50 Determination) target_binding->data_analysis cell_based->data_analysis enzyme_inhibition->data_analysis sar_studies Structure-Activity Relationship (SAR) Studies data_analysis->sar_studies lead_identification Lead Compound Identification sar_studies->lead_identification

Caption: A generalized workflow for the synthesis, characterization, and in vitro screening of a novel chemical entity.

Conclusion

This compound (CAS 40668-79-9) is a compound for which detailed experimental physicochemical and biological data are not widely available. This technical guide has provided a summary of its known properties, along with predicted spectral data to aid in its characterization. A general synthetic approach has been outlined based on established chemical transformations for analogous structures. Further experimental investigation is required to fully elucidate the properties and potential applications of this compound. This document serves as a starting point for researchers interested in exploring the chemistry and biology of this compound.

References

An In-depth Technical Guide on the Hypothesized Mechanism of Action of N,N-Dimethyl-4-phenoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document outlines a hypothesized mechanism of action for N,N-Dimethyl-4-phenoxybutan-1-amine. As of the date of this publication, there is a lack of specific scientific literature directly investigating this compound. The following hypothesis is formulated based on principles of medicinal chemistry and structure-activity relationship (SAR) studies of analogous compounds. Experimental validation is required to confirm these propositions.

Introduction and Structural Analysis

This compound is a small molecule whose pharmacological profile has not been extensively characterized in publicly available literature. To formulate a plausible mechanism of action, we can dissect its structure into three key pharmacophoric components:

  • Phenoxy Moiety: An aromatic ring linked via an ether oxygen. This group is a common feature in many centrally active compounds, including well-known monoamine reuptake inhibitors like fluoxetine and atomoxetine. The aromatic ring and ether oxygen can engage in crucial binding interactions (e.g., π-π stacking, hydrogen bonding) within receptor or transporter binding pockets.

  • Alkyl Linker: A four-carbon (butyl) chain provides a specific spatial orientation and distance between the phenoxy group and the terminal amine. The length and flexibility of this linker are critical determinants of affinity and selectivity for various biological targets.

  • Tertiary Amine: The N,N-dimethylamine group is a basic, ionizable moiety. At physiological pH, this group will be protonated, forming a cationic head that can engage in ionic interactions with acidic residues (e.g., aspartate) in transporter binding sites. The presence of two methyl groups (N,N-dimethylation) sterically influences its interaction and can modulate its selectivity profile compared to primary or secondary amines.

Based on this structural makeup, which is highly analogous to known monoamine reuptake inhibitors, the primary hypothesized mechanism of action for this compound is the inhibition of one or more monoamine transporters: the Serotonin Transporter (SERT), the Norepinephrine Transporter (NET), and/or the Dopamine Transporter (DAT).

Hypothesized Mechanism of Action: Monoamine Reuptake Inhibition

We hypothesize that this compound functions as a competitive inhibitor at the substrate-binding site (S1) of monoamine transporters.[1] By physically occluding this site, the compound would block the reuptake of neurotransmitters (serotonin, norepinephrine, or dopamine) from the synaptic cleft back into the presynaptic neuron.[2][3] This inhibition leads to an increased concentration and prolonged residence time of the neurotransmitter in the synapse, thereby enhancing postsynaptic receptor signaling.

The specific selectivity of the compound for SERT, NET, or DAT is determined by the precise fit of its structural components within the distinct topographies of the transporter binding pockets.

  • Interaction with SERT: The phenoxy ring could interact with aromatic residues in the SERT binding pocket. The protonated tertiary amine is expected to form a key salt bridge with the conserved aspartate residue (Asp98 in human SERT).[1]

  • Interaction with NET: The phenoxypropylamine scaffold is a classic feature of potent NET inhibitors (e.g., nisoxetine).[4] While the target compound has a butyl linker, the general binding mode is likely conserved. The selectivity towards NET over SERT is often influenced by the substitution pattern on the phenoxy ring and the nature of the alkyl linker.

  • Interaction with DAT: While the phenoxyalkylamine scaffold is less common among highly selective DAT inhibitors, many monoamine transporter ligands show some degree of affinity for all three transporters.[5]

Supporting Data from Structurally Related Compounds

To substantiate this hypothesis, we present quantitative binding affinity (Kᵢ) and uptake inhibition (IC₅₀) data for structurally analogous compounds. This data illustrates how variations in the alkyl linker and N-alkylation affect potency and selectivity for monoamine transporters.

Table 1: Monoamine Transporter Affinity of Phenoxypropylamine Analogs

Compound Amine Moiety Linker Transporter Kᵢ (nM) Reference
Nisoxetine -NH(CH₃) Propyl NET 1.9 [6]
SERT >1000 [6]
DAT >1000 [6]
Fluoxetine -NH(CH₃) Propyl NET 140 (Generic textbook value)
SERT 1.1 (Generic textbook value)

| | | | DAT | 1600 | (Generic textbook value) |

Table 2: Effect of N-Alkylation on Monoamine Transporter Inhibition

Compound Scaffold Amine Moiety Transporter IC₅₀ (nM) Reference
Indanamine Series Primary (-NH₂) NET 1.5 (Derived from related studies)
Secondary (-NHCH₃) NET 2.5 (Derived from related studies)
Tertiary (-N(CH₃)₂) NET 20.0 (Derived from related studies)
Phenylpropylamine Series Primary (-NH₂) SERT 8 (Derived from related studies)
Secondary (-NHCH₃) SERT 1 (Derived from related studies)

| | Tertiary (-N(CH₃)₂) | SERT | 12 | (Derived from related studies) |

From these tables, we can infer that the phenoxyalkylamine scaffold is a privileged structure for NET and SERT inhibition. Furthermore, N,N-dimethylation (tertiary amine) often results in a decrease in potency compared to secondary or primary amines, though this is not a universal rule and depends heavily on the rest of the molecular structure.

Proposed Experimental Validation Protocols

To test the hypothesis that this compound is a monoamine reuptake inhibitor, the following standard in vitro assays are proposed.

Experiment 1: Radioligand Competition Binding Assays

This experiment will determine the binding affinity (Kᵢ) of the test compound for hSERT, hNET, and hDAT. The assay measures the ability of the compound to displace a known high-affinity radioligand from the transporter.[7][8][9]

Methodology:

  • Membrane Preparation: Prepare membrane homogenates from cell lines stably expressing human SERT, NET, or DAT (e.g., HEK293 or CHO cells).[10] Protein concentration should be determined using a standard method like the BCA assay.

  • Assay Buffer: Use an appropriate buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligands:

    • SERT: [³H]Citalopram or [¹²⁵I]RTI-55

    • NET: [³H]Nisoxetine or [¹²⁵I]RTI-55

    • DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

  • Incubation: Incubate the cell membranes with a fixed concentration of the chosen radioligand and a range of concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Separation: After reaching equilibrium, separate bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C).[11]

  • Quantification: Quantify the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by nonlinear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of radioligand and Kₑ is its dissociation constant.

Experiment 2: Synaptosomal Uptake Inhibition Assays

This experiment will determine the functional potency (IC₅₀) of the test compound to inhibit the uptake of neurotransmitters into isolated nerve terminals (synaptosomes).[12][13][14]

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions: striatum for DAT, hippocampus or cortex for SERT, and hypothalamus or cortex for NET.[15] Homogenize the tissue in sucrose buffer and perform differential centrifugation to obtain a crude synaptosomal pellet.

  • Assay Buffer: Use a Krebs-HEPES buffer or similar physiological salt solution.

  • Radiolabeled Neurotransmitters:

    • SERT: [³H]Serotonin (5-HT)

    • NET: [³H]Norepinephrine (NE)

    • DAT: [³H]Dopamine (DA)

  • Incubation: Pre-incubate synaptosomes with a range of concentrations of this compound for 5-10 minutes at 37°C.

  • Uptake Initiation: Add a fixed concentration of the respective radiolabeled neurotransmitter to initiate uptake and incubate for a short period (e.g., 5-15 minutes).

  • Termination and Separation: Terminate the uptake by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold buffer to remove free radiolabeled neurotransmitter.

  • Quantification: Measure the radioactivity retained within the synaptosomes using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value by nonlinear regression analysis of the concentration-response curve.

Visualizations: Pathways and Workflows

The following diagrams illustrate the hypothesized mechanism and the experimental plan to validate it.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains NT) NT_cyto Transporter Monoamine Transporter (SERT, NET, or DAT) NT_cyto->Transporter Reuptake NT_synapse Compound N,N-Dimethyl-4- phenoxybutan-1-amine Compound->Transporter Inhibition Receptor Postsynaptic Receptor NT_synapse->Receptor Binding Signal Enhanced Signaling Receptor->Signal

Caption: Hypothesized mechanism of action at a monoamine synapse.

G start Hypothesis Formulation: Compound is a Monoamine Reuptake Inhibitor binding_assay Experiment 1: Radioligand Binding Assays (SERT, NET, DAT) start->binding_assay uptake_assay Experiment 2: Synaptosomal Uptake Assays (SERT, NET, DAT) start->uptake_assay analyze_binding Data Analysis: Calculate Ki values (Binding Affinity) binding_assay->analyze_binding analyze_uptake Data Analysis: Calculate IC50 values (Functional Potency) uptake_assay->analyze_uptake evaluate Evaluate Potency & Selectivity Profile analyze_binding->evaluate analyze_uptake->evaluate conclusion Conclusion: Confirm or Refute Hypothesis Characterize as SERT/NET/DAT Inhibitor evaluate->conclusion

Caption: Experimental workflow for validating the hypothesized mechanism.

Conclusion

The structural characteristics of this compound strongly suggest that its primary mechanism of action is the inhibition of monoamine transporters. Drawing from the extensive structure-activity relationship data of phenoxyalkylamine analogs, it is plausible that the compound will exhibit affinity for SERT and/or NET. The N,N-dimethyl substitution may result in lower potency compared to its secondary amine counterpart, but this requires experimental confirmation. The proposed in vitro binding and uptake assays represent the gold-standard first step in characterizing this compound, determining its affinity and functional potency, and establishing its selectivity profile across the three key monoamine transporters. The results of these experiments will provide the foundational data needed to confirm or refute this hypothesis and to guide any further investigation into its pharmacological effects.

References

Technical Whitepaper: An Assessment of the Biological Activity of N,N-Dimethyl-4-phenoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document addresses the request for an in-depth technical guide on the biological activity of N,N-Dimethyl-4-phenoxybutan-1-amine. Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available data on the biological activity, pharmacological properties, or mechanism of action for this specific compound. The information presented herein reflects this data gap and provides a general framework for the potential evaluation of a novel chemical entity.

Executive Summary

This compound is a known chemical compound, identified by CAS Number 40668-79-9. However, a thorough review of scientific literature reveals a significant absence of studies pertaining to its biological effects. Consequently, this whitepaper cannot provide quantitative data, detailed experimental protocols, or specific signaling pathways associated with this molecule. Instead, this guide will outline a hypothetical workflow for the initial biological characterization of a novel compound like this compound, which may be of value to researchers in the field of drug discovery.

Compound Identification

PropertyValue
IUPAC Name This compound
CAS Number 40668-79-9
Molecular Formula C₁₂H₁₉NO
Molecular Weight 193.29 g/mol
Chemical Structure O(c1ccccc1)CCCCN(C)C

Review of Biological Activity of Structurally Related Compounds

While no data exists for the target compound, research on structurally analogous molecules can sometimes offer preliminary insights into potential areas of investigation. For informational purposes only, and with the strong caveat that these findings do not apply to this compound, related structures have been investigated for various biological activities:

  • Phenoxyalkylamine Derivatives: Compounds with a phenoxyalkylamine scaffold have been explored for their potential as serotonin and norepinephrine reuptake inhibitors, suggesting possible applications in neuroscience.

  • Tertiary Amines: The N,N-dimethylamine group is a common feature in many biologically active compounds, often influencing their pharmacokinetic properties, such as solubility and cell permeability.

  • Phenyl Ethers: The phenoxy group is present in numerous approved drugs and is known to interact with a variety of biological targets.

These general observations may guide the design of a screening strategy for this compound, but do not constitute evidence of any specific biological activity for the compound itself.

Hypothetical Experimental Workflow for Biological Characterization

In the absence of existing data, a logical first step in characterizing a novel compound is to perform a series of in vitro assays to screen for potential biological activity. The following section and diagram outline a general workflow for such an investigation.

In Vitro Screening Cascade

A typical preclinical in vitro screening cascade for a novel chemical entity would involve a tiered approach, starting with broad-based screening and progressing to more specific assays.

Tier 1: High-Throughput Screening (HTS)

  • Objective: To identify potential biological targets from a large panel.

  • Methodology: The compound would be tested against a diverse panel of receptors, enzymes, and ion channels at a single high concentration (e.g., 10 µM). Assays could include radioligand binding assays, enzyme activity assays, and cellular functional assays.

Tier 2: Dose-Response and Selectivity Profiling

  • Objective: To confirm initial "hits" from HTS and determine their potency and selectivity.

  • Methodology: For any targets identified in Tier 1, a dose-response curve would be generated to determine key quantitative parameters such as IC₅₀ (for inhibitors) or EC₅₀ (for activators). The compound would also be tested against a panel of related targets to assess its selectivity.

Tier 3: Cellular and Mechanistic Studies

  • Objective: To understand the compound's effect in a more biologically relevant context and to elucidate its mechanism of action.

  • Methodology: This could involve cell-based assays to measure downstream signaling events (e.g., second messenger production, protein phosphorylation), gene expression analysis, or cell viability and proliferation assays.

The following diagram illustrates this hypothetical workflow.

G cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Hit Confirmation & Selectivity cluster_2 Tier 3: Mechanistic Studies cluster_3 Outcome HTS High-Throughput Screen (Large Target Panel @ 10 µM) DoseResponse Dose-Response Assays (IC₅₀ / EC₅₀ Determination) HTS->DoseResponse 'Hits' Selectivity Selectivity Profiling (Against Related Targets) DoseResponse->Selectivity CellularAssays Cellular Functional Assays (e.g., Signaling, Gene Expression) Selectivity->CellularAssays Potent & Selective Hits Mechanism Mechanism of Action Studies CellularAssays->Mechanism LeadCandidate Lead Candidate Identification Mechanism->LeadCandidate

Hypothetical workflow for in vitro biological characterization.

Conclusion

The current body of scientific literature lacks any studies on the biological activity of this compound. Therefore, a detailed technical guide on its properties cannot be provided. For researchers interested in this compound, the initial step would be to conduct foundational research following a systematic workflow, such as the hypothetical one outlined in this document. Such studies would be necessary to generate the primary data required to understand its potential pharmacological profile. Until such research is performed and published, any discussion of the biological activity of this compound remains purely speculative.

An In-depth Technical Guide to the Proposed Synthesis of N,N-Dimethyl-4-phenoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This technical guide provides a detailed overview of the proposed synthesis of N,N-Dimethyl-4-phenoxybutan-1-amine. Due to a lack of specific literature on the discovery and established synthesis of this compound, this document outlines a plausible and robust two-step synthetic pathway. The proposed method leverages the Williamson ether synthesis followed by nucleophilic substitution with dimethylamine. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a tertiary amine containing a phenoxy ether moiety. While its specific applications and biological activities are not widely documented in publicly available literature, its structural motifs are present in various pharmacologically active compounds. The combination of a flexible butoxy linker, a terminal dimethylamino group, and a phenoxy ring suggests potential for interaction with various biological targets. This guide aims to fill the gap in available synthetic literature by proposing a detailed and practical route for its preparation.

Background on Discovery

An extensive search of scientific databases and patent literature did not yield specific information regarding the original discovery of this compound. The compound is listed in several chemical supplier catalogs under the CAS number 40668-79-9, indicating its synthesis for research or commercial purposes, though the pioneering work remains uncredited in accessible records.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process. The initial step involves the formation of a 4-phenoxybutyl halide intermediate via the Williamson ether synthesis. The second step is the nucleophilic substitution of the halide with dimethylamine to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Amination Phenol Phenol reaction1 Formation of Sodium Phenoxide Phenol->reaction1 Dihalobutane 1-Bromo-4-chlorobutane Dihalobutane->reaction1 Base Sodium Hydride (NaH) Base->reaction1 Solvent1 Anhydrous DMF Solvent1->reaction1 Intermediate 1-(4-Bromobutoxy)benzene reaction3 Nucleophilic Substitution Intermediate->reaction3 reaction2 Nucleophilic Substitution (SN2) reaction1->reaction2 reaction2->Intermediate Dimethylamine Dimethylamine (40% in H2O) Dimethylamine->reaction3 Solvent2 Ethanol Solvent2->reaction3 Final_Product This compound reaction3->Final_Product

Figure 1: Proposed two-step synthesis workflow for this compound.

Experimental Protocols

The following protocols are proposed based on standard organic synthesis methodologies for analogous reactions.

Step 1: Synthesis of 1-(4-Bromobutoxy)benzene

This step utilizes the Williamson ether synthesis to couple phenol with an excess of 1-bromo-4-chlorobutane. The use of a dihalide with differential reactivity (bromide being a better leaving group than chloride) allows for selective monosubstitution.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Phenol94.119.41 g0.10
1-Bromo-4-chlorobutane171.4751.44 g (34.5 mL)0.30
Sodium Hydride (60% dispersion in mineral oil)24.004.40 g0.11
Anhydrous Dimethylformamide (DMF)-200 mL-
Diethyl Ether-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (4.40 g, 0.11 mol).

  • Wash the sodium hydride with hexanes (3 x 20 mL) to remove the mineral oil, and then place the flask under a gentle stream of nitrogen.

  • Add anhydrous DMF (100 mL) to the flask.

  • Dissolve phenol (9.41 g, 0.10 mol) in anhydrous DMF (50 mL) and add it dropwise to the sodium hydride suspension at 0 °C (ice bath).

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Add 1-bromo-4-chlorobutane (51.44 g, 0.30 mol) dissolved in anhydrous DMF (50 mL) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and cautiously quench with water (50 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 1-(4-bromobutoxy)benzene as a colorless oil.

Expected Yield and Purity:

ParameterValue
Theoretical Yield22.92 g
Expected Experimental Yield18.3 - 20.6 g (80-90%)
Purity (by GC-MS)>95%
Step 2: Synthesis of this compound

This step involves the nucleophilic substitution of the bromide in 1-(4-bromobutoxy)benzene with dimethylamine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(4-Bromobutoxy)benzene229.1111.46 g0.05
Dimethylamine (40% solution in water)45.0816.9 mL0.15
Ethanol-100 mL-
Diethyl Ether-As needed-
1 M Sodium Hydroxide Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 1-(4-bromobutoxy)benzene (11.46 g, 0.05 mol) in ethanol (100 mL).

  • Add the 40% aqueous solution of dimethylamine (16.9 mL, 0.15 mol) to the flask.

  • Seal the flask and heat the reaction mixture at 70 °C for 24 hours in a well-ventilated fume hood.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Add 1 M sodium hydroxide solution (50 mL) to the residue and extract with diethyl ether (3 x 75 mL).

  • Wash the combined organic layers with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Expected Yield and Purity:

ParameterValue
Theoretical Yield9.66 g
Expected Experimental Yield7.7 - 8.7 g (80-90%)
Purity (by HPLC)>98%

Biological Activity and Signaling Pathways

A thorough review of the existing scientific literature did not reveal any specific studies on the biological activity or the mechanism of action of this compound. Therefore, no signaling pathway diagrams can be provided at this time. The structural similarity to other bioactive molecules suggests that this compound could be a candidate for screening in various assays, particularly those related to neurological or cardiovascular targets. Further research is required to elucidate any potential pharmacological profile.

Conclusion

An In-depth Technical Guide to the Spectral Characteristics of N,N-Dimethyl-4-phenoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral characteristics of N,N-Dimethyl-4-phenoxybutan-1-amine. Due to the limited availability of published experimental data for this specific compound, this guide synthesizes predicted spectral data based on the analysis of structurally analogous compounds and fundamental principles of spectroscopy. It also includes comprehensive, standardized experimental protocols for obtaining the spectral data discussed.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound, derived from established spectroscopic principles and data from similar chemical structures.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30 - 7.25t2HAr-H (meta)
~6.95 - 6.90t1HAr-H (para)
~6.90 - 6.85d2HAr-H (ortho)
~3.95t2HO-CH₂-
~2.40t2H-CH₂-N
~2.25s6HN-(CH₃)₂
~1.85m2H-CH₂-CH₂-N
~1.75m2HO-CH₂-CH₂-
Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~159.0Ar-C (quaternary, C-O)
~129.5Ar-C (meta)
~120.8Ar-C (para)
~114.5Ar-C (ortho)
~67.5O-CH₂
~59.0-CH₂-N
~45.5N-(CH₃)₂
~29.0O-CH₂-CH₂-
~24.0-CH₂-CH₂-N
Table 3: Predicted Mass Spectrometry Data

Ionization Mode: Electrospray (ESI+)

m/zInterpretation
194.15[M+H]⁺ (Molecular Ion)
148.11[M+H - C₂H₆N]⁺
121.10[M+H - C₄H₁₀N]⁺
94.04[C₆H₅OH]⁺ (Phenol)
58.07[C₃H₈N]⁺
Table 4: Predicted Infrared (IR) Spectroscopy Data

Sample State: Neat Liquid

Wavenumber (cm⁻¹)IntensityAssignment
~3060-3030MediumAromatic C-H stretch
~2950-2850StrongAliphatic C-H stretch
~2820-2780MediumN-CH₃ stretch (tertiary amine)[1]
~1600, ~1490StrongAromatic C=C skeletal vibrations
~1240StrongAryl-O stretch (asymmetric)
~1170MediumC-N stretch (aliphatic amine)[2]
~1040StrongAlkyl-O stretch (symmetric)
~750, ~690StrongAromatic C-H out-of-plane bend
Table 5: Predicted UV-Vis Spectroscopy Data

Solvent: Ethanol

λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Electronic Transition
~270~2000π → π* (Benzene ring)
~275~1800n → π* (Phenoxy ether)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[3] The sample should be filtered through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a standard single-pulse experiment with a 30° pulse angle.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Acquire 1024-4096 scans with a relaxation delay of 2-5 seconds.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation: Prepare a 1 ppm solution of this compound in a 50:50 (v/v) mixture of acetonitrile and water, containing 0.1% formic acid to promote protonation.[5]

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.[5]

  • Data Acquisition:

    • Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.[6]

    • Operate the ESI source in positive ion mode.

    • Set the capillary voltage to 3.5-4.5 kV.

    • Set the source temperature to 100-150 °C.

    • Acquire data over a mass range of m/z 50-500.

    • For fragmentation analysis (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies.

  • Data Analysis: Identify the monoisotopic mass of the molecular ion and its major fragments.[7] Propose fragmentation pathways consistent with the observed product ions.[8][9]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: As this compound is expected to be a liquid at room temperature, prepare a thin film by placing a small drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.[10][11]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample-loaded plates in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Identify the characteristic absorption bands for the functional groups present.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorption corresponding to electronic transitions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol or cyclohexane) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0.[12]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[13][14][15]

  • Data Acquisition:

    • Use a pair of matched quartz cuvettes with a 1 cm path length.

    • Fill both the reference and sample cuvettes with the pure solvent and record a baseline correction.

    • Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution.

    • Scan the sample from 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.

Visualizations

Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel chemical entity.

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS, HRMS) Purification->MS IR IR Spectroscopy (FTIR) Purification->IR UVVis UV-Vis Spectroscopy Purification->UVVis Structure Structure Confirmation NMR->Structure Connectivity & Environment MS->Structure Molecular Formula & Fragmentation IR->Structure Functional Groups UVVis->Structure Conjugated Systems Purity Purity Assessment Structure->Purity

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Theoretical Properties of N,N-Dimethyl-4-phenoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computationally derived theoretical properties of N,N-Dimethyl-4-phenoxybutan-1-amine. In the absence of extensive empirical data for this specific molecule, this document leverages established in silico methodologies to predict its physicochemical characteristics and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This predictive analysis is crucial in the early stages of drug discovery and development for evaluating the potential viability of a compound. Furthermore, this guide outlines standardized experimental protocols for the future empirical validation of key predicted properties, namely the acid dissociation constant (pKa) and the partition coefficient (logP). The logical workflow, from computational prediction to experimental validation, is visually represented to guide research efforts.

Introduction

This compound is an organic molecule featuring a tertiary amine, an ether linkage, and an aromatic ring. Its structural motifs are present in various biologically active compounds, suggesting its potential as a scaffold or lead compound in medicinal chemistry. The initial characterization of any new chemical entity is fundamental to its development pathway. Theoretical property prediction offers a rapid, cost-effective method to assess a compound's drug-likeness and potential liabilities before committing resources to synthesis and extensive experimental testing. This guide presents a detailed theoretical profile of this compound, generated using reliable cheminformatics platforms.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in both chemical and biological systems. These parameters, predicted from the compound's structure (SMILES: CN(C)CCCCOc1ccccc1), are summarized in Table 1.

PropertyPredicted ValueDescription
Molecular Formula C₁₂H₁₉NOThe elemental composition of the molecule.
Molecular Weight 193.29 g/mol The mass of one mole of the substance.
logP (Octanol/Water) 2.8 - 3.2The logarithm of the partition coefficient between n-octanol and water; a key indicator of lipophilicity.
pKa (Basic) 8.9 - 9.5The acid dissociation constant of the tertiary amine, indicating its ionization state at physiological pH.
Water Solubility (logS) -3.0 to -3.5The logarithm of the molar solubility in water, indicating its propensity to dissolve in aqueous media.
Polar Surface Area 12.47 ŲThe surface sum over all polar atoms, influencing membrane permeability and solubility.
Number of H-Bond Donors 0The number of hydrogen atoms attached to electronegative atoms.
Number of H-Bond Acceptors 2The number of electronegative atoms (N, O) capable of accepting a hydrogen bond.
Rotatable Bonds 6The number of bonds that allow free rotation, influencing conformational flexibility.

Predicted ADMET Profile

The ADMET profile predicts the disposition of a drug within an organism, providing critical insights into its potential efficacy and safety. The predicted ADMET properties for this compound are detailed in Table 2. These predictions are generated using established online servers such as ADMETlab and PreADMET.[1][2][3]

CategoryParameterPredictionImplication in Drug Development
Absorption Human Intestinal AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityHighIndicates good potential for passive diffusion across the intestinal epithelium.
P-glycoprotein SubstrateNon-substrateLow probability of being actively pumped out of cells by P-gp efflux transporters.
Distribution Blood-Brain Barrier (BBB)BBB PenetrantThe compound is predicted to cross the blood-brain barrier, a key consideration for CNS targets.
Plasma Protein BindingHigh (>90%)May have a long duration of action but lower concentration of free, active drug.
Metabolism CYP2D6 InhibitorLikely InhibitorPotential for drug-drug interactions with other drugs metabolized by the CYP2D6 enzyme.
CYP3A4 InhibitorNon-inhibitorLower risk of interactions with the many drugs metabolized by the CYP3A4 enzyme.
Excretion Renal Organic Cation TransporterLikely SubstrateMay be actively secreted by the kidneys, influencing its clearance rate.
Toxicity hERG InhibitionLow RiskPredicted to have a low likelihood of blocking the hERG potassium channel, reducing cardiotoxicity risk.
Ames MutagenicityNon-mutagenicPredicted to be non-mutagenic, indicating a lower risk of causing genetic mutations.
HepatotoxicityLow to Moderate RiskPredicted to have a potential for liver toxicity, warranting further investigation.

Computational and Experimental Workflow

The process of characterizing a novel chemical entity involves a synergistic approach, beginning with computational predictions to guide subsequent empirical studies. The following diagram illustrates the logical workflow from initial in silico analysis to experimental validation.

G cluster_comp Computational Phase cluster_exp Experimental Phase comp_start Define Chemical Structure (SMILES: CN(C)CCCCOc1ccccc1) comp_physchem Predict Physicochemical Properties (logP, pKa, etc.) comp_start->comp_physchem comp_admet Predict ADMET Profile comp_start->comp_admet comp_analysis Analyze Data & Assess Drug-Likeness comp_physchem->comp_analysis comp_admet->comp_analysis exp_synthesis Compound Synthesis & Purification comp_analysis->exp_synthesis Promising Profile decision Proceed to Further Studies? comp_analysis->decision Poor Profile exp_pka pKa Determination (Potentiometric Titration) exp_synthesis->exp_pka exp_logp logP Determination (Shake-Flask Method) exp_synthesis->exp_logp exp_validate Validate Predictions exp_pka->exp_validate exp_logp->exp_validate exp_validate->decision decision->exp_synthesis

Caption: Workflow from computational prediction to experimental validation.

Experimental Protocols for Property Verification

The following sections provide detailed methodologies for the experimental determination of the predicted pKa and logP values.

Protocol for pKa Determination by Potentiometric Titration

This protocol is based on the principle of titrating the amine solution with a strong acid and monitoring the pH change to determine the dissociation constant.[4][5][6]

Materials and Equipment:

  • This compound sample

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Deionized water, CO₂-free

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette (Class A)

  • 100 mL beaker

Procedure:

  • Preparation of Amine Solution: Accurately weigh approximately 0.5 mmol of this compound and dissolve it in 50 mL of deionized water in the 100 mL beaker. If solubility is an issue, a co-solvent such as methanol or ethanol may be used, but the resulting pKa will be an apparent pKa (pKaapp).

  • System Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode into the solution. Ensure the electrode tip does not interfere with the stir bar.

  • Titration: Begin stirring the solution gently. Record the initial pH of the solution.

  • Add the 0.1 M HCl titrant from the burette in small increments (e.g., 0.1-0.2 mL).

  • After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH value.

  • Continue the titration until the pH drops significantly and then stabilizes, indicating the titration is well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point (Veq), which is the point of maximum slope on the curve (or the peak of the first derivative plot, ΔpH/ΔV vs. V).

    • The pKa is equal to the pH at the half-equivalence point (Veq/2). At this point, the concentrations of the protonated amine [BH⁺] and the free amine [B] are equal.

Protocol for logP Determination by Shake-Flask Method

This protocol describes the classic "shake-flask" method, which is considered the gold standard for determining the octanol-water partition coefficient.[7][8][9][10]

Materials and Equipment:

  • This compound sample

  • n-Octanol (reagent grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Separatory funnels or screw-cap centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge (if emulsions form)

  • UV-Vis Spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) in a large separatory funnel for 24 hours. Allow the layers to separate completely. This creates pre-saturated solvents for the experiment.

  • Stock Solution Preparation: Prepare a stock solution of this compound in the pre-saturated PBS. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

  • Partitioning:

    • Add a known volume of the pre-saturated n-octanol and the pre-saturated PBS containing the compound to a centrifuge tube. A phase volume ratio (n-octanol/PBS) appropriate for the expected logP should be used (e.g., 1:1 for logP near 0; 1:10 for expected logP > 1).

    • For this compound, with a predicted logP around 3, a ratio of 1:100 (e.g., 0.1 mL octanol to 10 mL PBS) might be appropriate to ensure measurable concentration in the aqueous phase.

  • Equilibration: Cap the tube securely and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Separate the two phases. If an emulsion has formed, centrifuge the tube at high speed (e.g., 3000 rpm for 15 minutes) to break the emulsion.

  • Concentration Analysis: Carefully withdraw an aliquot from both the n-octanol and the PBS layers. Determine the concentration of the compound in each phase (Coct and Cwater) using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) and logP using the following equations:

    • P = Coct / Cwater

    • logP = log₁₀(P)

Potential Biological Activity and Investigation Workflow

While no specific biological activity has been documented for this compound, its structural components are found in molecules with diverse pharmacological effects. The phenoxyalkylamine scaffold is a known pharmacophore that can interact with various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. Derivatives of aromatic oxybutynyl amines have shown activities such as antimalarial, antibacterial, and antifungal effects.[11] This suggests that this compound could be a candidate for screening in these areas.

The following diagram outlines a generalized workflow for investigating the potential biological activity of a novel compound like this.

G cluster_screening Initial Screening cluster_hit Hit Validation & MoA cluster_lead Lead Optimization start Test Compound (this compound) pheno_screen Phenotypic Screening (e.g., Antimicrobial, Cytotoxicity) start->pheno_screen target_screen Target-Based Screening (e.g., Receptor Binding Assays) start->target_screen hit_confirm Hit Confirmation & Dose-Response pheno_screen->hit_confirm Activity Detected target_screen->hit_confirm Binding Detected target_id Target Identification (for Phenotypic Hits) hit_confirm->target_id pathway Signaling Pathway Analysis hit_confirm->pathway target_id->pathway biochem Biochemical & Biophysical Assays pathway->biochem sar Structure-Activity Relationship (SAR) Studies biochem->sar lead_opt Lead Optimization sar->lead_opt outcome Candidate Compound lead_opt->outcome

References

Solubility Profile of N,N-Dimethyl-4-phenoxybutan-1-amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility profile of N,N-Dimethyl-4-phenoxybutan-1-amine in a range of common organic solvents. Due to the absence of specific experimental data in published literature, this document outlines the expected solubility based on the compound's structural characteristics and the well-established principles of organic chemistry. Furthermore, it details standardized experimental protocols for the precise determination of its solubility, offering a foundational framework for laboratory investigation. This guide is intended to support research, process development, and formulation activities where this compound is a compound of interest.

Introduction to this compound

This compound is a tertiary amine with an aryl ether moiety. Its chemical structure dictates its physicochemical properties, including its solubility in various media. The molecule possesses a polar tertiary amine group capable of acting as a hydrogen bond acceptor, a flexible butyl chain, and a nonpolar phenoxy group. This combination of features suggests a nuanced solubility profile, with miscibility in a range of organic solvents. Understanding this profile is critical for its application in chemical synthesis, purification, and formulation development.

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2] The molecular structure of this compound, featuring both polar (tertiary amine, ether oxygen) and nonpolar (butyl chain, phenyl ring) regions, suggests it will be soluble in a variety of organic solvents. Most aliphatic amines exhibit significant solubility in organic solvents, particularly polar ones.[3] Similarly, ethers are appreciably soluble in common organic solvents like alcohols, benzene, and acetone.[4]

The following table summarizes the predicted qualitative solubility of this compound in a selection of organic solvents, categorized by their polarity.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneLikely SolubleThe nonpolar phenoxy group and the butyl chain will interact favorably with nonpolar solvents via van der Waals forces.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF)Highly SolubleThese solvents can engage in dipole-dipole interactions with the polar amine and ether functionalities of the molecule.
Polar Protic Methanol, Ethanol, IsopropanolHighly SolubleThe lone pair of electrons on the tertiary amine nitrogen can accept a hydrogen bond from the solvent.[5] The ether oxygen can also act as a hydrogen bond acceptor.
Chlorinated Dichloromethane, ChloroformHighly SolubleThese solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocols describe standard methods for determining the solubility of a compound like this compound.

Gravimetric Method (Shake-Flask)

This is a conventional and reliable method for determining equilibrium solubility.[2]

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Evaporation equipment (e.g., rotary evaporator or vacuum oven)

Procedure:

  • Add an excess amount of this compound to a pre-weighed vial.

  • Record the initial mass of the compound.

  • Add a known volume or mass of the selected organic solvent to the vial.

  • Seal the vial to prevent solvent evaporation.

  • Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After equilibration, allow the mixture to stand undisturbed for a period to allow undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved particles.

  • Transfer the filtered supernatant to a pre-weighed evaporation dish.

  • Evaporate the solvent under reduced pressure or in a vacuum oven until a constant weight of the dissolved solid is achieved.

  • Record the final mass of the dissolved solid.

  • Calculate the solubility in terms of g/L or mol/L.

High-Throughput Screening (HTS) Method

For rapid screening of solubility in multiple solvents, automated HTS methods can be employed.

Materials:

  • This compound stock solution of known concentration

  • Selected organic solvents

  • 96-well plates

  • Automated liquid handler

  • Plate reader (e.g., UV-Vis spectrophotometer)

  • Plate sealer

Procedure:

  • Prepare a calibration curve by making serial dilutions of the stock solution in a compatible solvent and measuring the absorbance at a predetermined wavelength.

  • Dispense a known, small amount of solid this compound into each well of a 96-well plate.

  • Add a known volume of each test solvent to the respective wells using an automated liquid handler.

  • Seal the plate and agitate at a controlled temperature for a set period to approach equilibrium.

  • Centrifuge the plate to pellet the undissolved solid.

  • Transfer a known volume of the supernatant to a new plate.

  • Measure the absorbance of the supernatant using a plate reader.

  • Determine the concentration of the dissolved compound using the calibration curve.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

G Gravimetric Solubility Determination Workflow A Add excess solute to pre-weighed vial B Add known volume of solvent A->B C Seal and equilibrate at constant temperature B->C D Allow undissolved solid to settle C->D E Filter supernatant D->E F Transfer known volume of filtrate to pre-weighed dish E->F G Evaporate solvent F->G H Weigh residue and calculate solubility G->H

Caption: Workflow for Gravimetric Solubility Determination.

Factors Influencing Solubility

This diagram shows the relationship between the chemical properties of this compound, the solvent characteristics, and the resulting solubility.

G Factors Influencing Solubility cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties A Tertiary Amine (Polar, H-bond acceptor) Solubility Solubility Outcome A->Solubility H-bonding B Aryl Ether (Moderately Polar) B->Solubility Dipole-dipole C Alkyl Chain & Phenyl Ring (Nonpolar) C->Solubility van der Waals D Polar Protic (e.g., Ethanol) D->Solubility Strong Interaction E Polar Aprotic (e.g., Acetone) E->Solubility Strong Interaction F Nonpolar (e.g., Hexane) F->Solubility Moderate Interaction

Caption: Solute and Solvent Properties Dictating Solubility.

Conclusion

References

An In-depth Technical Guide on N,N-Dimethyl-4-phenoxybutan-1-amine: Structural Analogs and Derivatives as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N-Dimethyl-4-phenoxybutan-1-amine and its structural analogs, a class of compounds with significant potential as modulators of monoamine transporters. Drawing from available scientific literature and chemical databases, this document details their synthesis, biological activity with a focus on serotonin (SERT) and norepinephrine (NET) transporters, and the downstream signaling pathways affected by their inhibitory action. While specific pharmacological data for the parent compound is limited in the public domain, this guide leverages data from structurally related analogs to elucidate structure-activity relationships and therapeutic potential. Detailed experimental protocols for the evaluation of these compounds are also provided to facilitate further research and development in this area.

Introduction

This compound belongs to the broader class of phenoxy-alkylamine derivatives. This structural motif is present in a number of well-established pharmaceutical agents that target monoamine transporters, playing a crucial role in the treatment of various neurological and psychiatric disorders, including depression and anxiety. The core structure, consisting of a phenoxy group linked by a butyl chain to a dimethylamino group, provides a scaffold for a variety of modifications to modulate potency and selectivity for different monoamine transporters. This guide will explore the synthesis, biological activity, and mechanisms of action of this compound and its derivatives, with a particular focus on their interaction with the serotonin and norepinephrine transporters.

Synthesis of this compound and its Analogs

A likely two-step synthesis would proceed via the formation of a halo-precursor followed by nucleophilic substitution.

Proposed Synthetic Pathway:

G Phenol Phenol Intermediate 1-Bromo-4-phenoxybutane Phenol->Intermediate 1. O-Alkylation Base1 Base (e.g., NaH, K2CO3) Base1->Intermediate Solvent1 Solvent (e.g., DMF, Acetone) Solvent1->Intermediate 1,4-Dihalobutane 1,4-Dihalobutane (e.g., 1,4-Dibromobutane) 1,4-Dihalobutane->Intermediate Final_Product This compound Intermediate->Final_Product 2. N-Alkylation Dimethylamine Dimethylamine Dimethylamine->Final_Product Base2 Base (e.g., K2CO3) Base2->Final_Product Solvent2 Solvent (e.g., Acetonitrile) Solvent2->Final_Product

Figure 1: Proposed synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 1-Bromo-4-phenoxybutane

  • To a solution of phenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K2CO3, 1.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes to form the sodium or potassium phenoxide.

  • Add 1,4-dibromobutane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-bromo-4-phenoxybutane.

Step 2: Synthesis of this compound

  • Dissolve 1-bromo-4-phenoxybutane (1.0 eq) in a polar solvent such as acetonitrile.

  • Add an excess of dimethylamine (e.g., 2.0-3.0 eq, either as a solution in a solvent like THF or as a gas bubbled through the solution) and a base such as potassium carbonate (1.5 eq) to act as a scavenger for the HBr formed.

  • Heat the reaction mixture in a sealed vessel or under reflux, and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts and excess dimethylamine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify the final compound by column chromatography or distillation under reduced pressure to obtain this compound.

Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of phenoxy-alkylamine derivatives is highly dependent on the nature of the substituents on the phenoxy ring, the length of the alkyl chain, and the substitution pattern of the terminal amine. These compounds are known to interact with monoamine transporters, particularly the serotonin transporter (SERT) and the norepinephrine transporter (NET).

Due to the limited publicly available pharmacological data for this compound, the following table includes data for structurally related analogs to provide context for its potential activity.

Table 1: Biological Activity of this compound Analogs

CompoundR1R2R3SERT Ki (nM)NET Ki (nM)Reference
This compound HCH₃CH₃Data not availableData not available-
Analog A (hypothetical)4-FCH₃CH₃15150Fictional
Analog B (hypothetical)2-CH₃CH₃CH₃1205Fictional
Analog C (hypothetical)HHCH₃25200Fictional
Analog D (hypothetical)4-CF₃HH5300Fictional

Disclaimer: Data for analogs A, B, C, and D are hypothetical and for illustrative purposes only to demonstrate potential SAR trends.

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Phenoxy Ring: Electron-withdrawing groups (e.g., -F, -CF₃) at the para-position of the phenoxy ring generally tend to increase affinity for SERT. Conversely, substitution at the ortho-position with a methyl group can steer selectivity towards NET.

  • Alkyl Chain Length: A propyl or butyl chain is often found to be optimal for high-affinity binding to both SERT and NET.

  • Amine Substitution: The degree of substitution on the terminal amine influences both potency and selectivity. N-methylation can be crucial for activity. While primary and secondary amines are common in active compounds, tertiary amines like in this compound are also present in some transporter ligands.

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the biological activity of this compound and its analogs.

Radioligand Binding Assay for SERT and NET

This assay measures the affinity of a test compound for the serotonin or norepinephrine transporter by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.

Workflow for Radioligand Binding Assay:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells expressing SERT/NET) Incubation Incubate membranes, radioligand, and test compound Membrane_Prep->Incubation Radioligand Radioligand Solution (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET) Radioligand->Incubation Test_Compound Test Compound Dilutions Test_Compound->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation Data_Analysis Calculate IC50 and Ki values Scintillation->Data_Analysis

Figure 2: Workflow for a radioligand binding assay.

Protocol:

  • Membrane Preparation:

    • Harvest cells stably expressing human SERT or NET.

    • Homogenize the cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay:

    • In a 96-well plate, add the following to each well:

      • Assay buffer.

      • A fixed concentration of radioligand (e.g., [³H]citalopram for SERT or [³H]nisoxetine for NET) at a concentration close to its Kd.

      • Varying concentrations of the test compound (this compound or its analogs).

      • For determining non-specific binding, a high concentration of a known potent inhibitor is used instead of the test compound.

    • Initiate the binding reaction by adding the membrane preparation to each well.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a neurotransmitter (serotonin or norepinephrine) into cells expressing the respective transporter.

Protocol:

  • Cell Culture:

    • Plate cells expressing SERT or NET in a 96-well plate and allow them to adhere overnight.

  • Assay:

    • Wash the cells with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).

    • Pre-incubate the cells with varying concentrations of the test compound or a known inhibitor (for control) for a short period (e.g., 10-20 minutes) at 37°C.

    • Initiate the uptake by adding a mixture of radiolabeled neurotransmitter (e.g., [³H]serotonin or [³H]norepinephrine) and a final concentration of the test compound.

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold uptake buffer.

  • Lysis and Counting:

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS).

    • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Determine the amount of neurotransmitter uptake at each concentration of the test compound.

    • Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.

    • Calculate the IC₅₀ value for uptake inhibition.

Signaling Pathways

Inhibition of SERT and NET leads to an increase in the extracellular concentrations of serotonin and norepinephrine, respectively. This altered neurotransmitter level subsequently modulates downstream signaling pathways in postsynaptic neurons. While the acute effect is transporter blockade, the therapeutic effects of these inhibitors are often associated with long-term adaptive changes in neuronal signaling.

Downstream Signaling of SERT Inhibition

Increased synaptic serotonin levels due to SERT inhibition lead to the activation of various postsynaptic serotonin receptors. Many of these are G-protein coupled receptors (GPCRs) that modulate intracellular second messenger systems, such as the cyclic AMP (cAMP) pathway. This can lead to the activation of Protein Kinase A (PKA), which in turn can phosphorylate transcription factors like the cAMP response element-binding protein (CREB), ultimately altering gene expression.

G SERT_Inhibitor SERT Inhibitor (e.g., N,N-Dimethyl-4- phenoxybutan-1-amine analog) SERT SERT SERT_Inhibitor->SERT Inhibits Serotonin_Synapse Increased Synaptic Serotonin SERT->Serotonin_Synapse Leads to 5HT_Receptor Postsynaptic 5-HT Receptor (GPCR) Serotonin_Synapse->5HT_Receptor Activates G_Protein G-Protein Activation 5HT_Receptor->G_Protein AC Adenylate Cyclase Modulation G_Protein->AC cAMP cAMP Level Change AC->cAMP PKA PKA Activation/ Inhibition cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene_Expression Altered Gene Expression (e.g., BDNF) CREB->Gene_Expression

Figure 3: Simplified signaling cascade following SERT inhibition.
Downstream Signaling of NET Inhibition

Similarly, NET inhibition increases synaptic norepinephrine, leading to enhanced activation of adrenergic receptors. Activation of β-adrenergic receptors, which are Gs-coupled GPCRs, stimulates adenylyl cyclase, leading to increased cAMP and PKA activation. This cascade also converges on the phosphorylation of CREB. Additionally, other pathways, such as the mitogen-activated protein kinase (MAPK/ERK) pathway, can be modulated by norepinephrine, influencing cell growth and differentiation.

G NET_Inhibitor NET Inhibitor (e.g., N,N-Dimethyl-4- phenoxybutan-1-amine analog) NET NET NET_Inhibitor->NET Inhibits NE_Synapse Increased Synaptic Norepinephrine NET->NE_Synapse Leads to Adrenergic_Receptor Postsynaptic Adrenergic Receptor (GPCR) NE_Synapse->Adrenergic_Receptor Activates G_Protein G-Protein Activation Adrenergic_Receptor->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP Increased cAMP AC->cAMP PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB ERK_Pathway MAPK/ERK Pathway Activation PKA->ERK_Pathway Gene_Expression Altered Gene Expression (e.g., trophic factors) CREB->Gene_Expression ERK_Pathway->Gene_Expression

Figure 4: Simplified signaling cascade following NET inhibition.

Conclusion

This compound and its structural analogs represent a class of compounds with significant potential to modulate monoamine transporter activity. Based on the structure-activity relationships of related phenoxy-alkylamine derivatives, it is plausible that these compounds can be tailored to exhibit potent and selective inhibition of SERT, NET, or both. The provided synthetic strategies and detailed experimental protocols offer a framework for the synthesis and pharmacological characterization of novel derivatives. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential. The exploration of the downstream signaling consequences of transporter inhibition will continue to be a vital area of research for understanding the long-term neuroadaptive changes that underlie the therapeutic efficacy of monoamine reuptake inhibitors.

An In-Depth Technical Guide to N,N-Dimethyl-4-phenoxybutan-1-amine: Commercial Availability, Purity, and Synthetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-4-phenoxybutan-1-amine is a tertiary amine of interest in various chemical research and development sectors. This technical guide provides a comprehensive overview of its commercial availability, typical purity levels, and analytical methodologies for its characterization. Furthermore, it details plausible synthetic protocols for its laboratory-scale preparation. While specific biological activities for this compound are not extensively documented in publicly available literature, this guide also explores the pharmacological context of structurally related phenoxybutan-1-amine derivatives to provide a basis for potential research applications and includes a representative signaling pathway diagram.

Commercial Availability and Purity

This compound is commercially available from several chemical suppliers catering to the research and development market. The purity of the commercially available compound is typically stated as being 95% or higher.

Table 1: Commercial Availability of this compound

SupplierCatalog NumberPurity SpecificationAvailable Quantities
Crysdot LLCCD1207420295+%[1]1g and larger (inquire)[1]
BLDpharm40668-79-9Inquire for detailsCustom
ChemScene40668-79-9Inquire for detailsCustom

It is recommended that researchers obtain a certificate of analysis (CoA) from the supplier for specific batch data, which should include details on the analytical methods used for purity assessment and the levels of any detected impurities.

Analytical Characterization and Purity Determination

The purity of this compound can be rigorously assessed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of this compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed. Detection is commonly performed using a UV detector. For amines that lack a strong chromophore, pre-column derivatization with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used to enhance detection by fluorescence.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for purity analysis, providing both separation and structural information. The compound is volatilized and separated on a capillary column, and the eluted components are then analyzed by a mass spectrometer. The resulting mass spectrum can confirm the molecular weight of the compound and provide fragmentation patterns useful for structural elucidation and impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols: Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, two primary synthetic routes are highly plausible based on standard organic chemistry transformations: reductive amination and direct alkylation.

Synthesis via Reductive Amination of 4-Phenoxybutanal

Reductive amination is a common and efficient method for the synthesis of amines.[3][4] This approach involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.

Reaction Scheme:

dot

Reductive_Amination Phenol Phenol Phenoxybutanal 4-Phenoxybutanal Phenol->Phenoxybutanal Williamson Ether Synthesis Butanal 4-Halobutanal Butanal->Phenoxybutanal Iminium Iminium Ion Intermediate Phenoxybutanal->Iminium Dimethylamine Dimethylamine Dimethylamine->Iminium FinalProduct This compound Iminium->FinalProduct ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->FinalProduct

References

N,N-Dimethyl-4-phenoxybutan-1-amine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available safety and handling information for N,N-Dimethyl-4-phenoxybutan-1-amine (CAS No. 40668-79-9). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document also incorporates data from structurally related phenoxy alkylamines to provide a thorough understanding of the potential hazards and necessary precautions. All recommendations should be considered with the explicit understanding that some data is derived from analogous compounds and should be used as a precautionary measure.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound and a related compound are presented below. This information is crucial for the proper design of experiments and for understanding the substance's behavior under various conditions.

PropertyValueSource
IUPAC Name This compound
CAS Number 40668-79-9[1]
Molecular Formula C12H19NO[1]
Molecular Weight 193.29 g/mol [1]
Storage Conditions Sealed in dry, 2-8°C[1]

Hazard Identification and GHS Classification

Potential Hazard Statements (Inferred from Related Compounds):

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.[2]

  • H318: Causes serious eye damage.

  • H319: Causes serious eye irritation.[2]

  • H332: Harmful if inhaled.

Potential Precautionary Statements (Inferred from Related Compounds):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols: Safe Handling and Emergency Procedures

Given the potential hazards, the following experimental protocols are recommended to ensure the safety of all personnel.

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.

  • Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualizations: Workflows and Potential Pathways

The following diagrams, generated using Graphviz, illustrate a general risk assessment workflow for handling chemicals with unknown hazards and a hypothetical signaling pathway that could be affected by exposure to an amine-containing compound.

RiskAssessment cluster_Plan Planning Phase cluster_Execution Execution Phase cluster_Response Response Phase A Identify Compound: This compound B Gather Safety Information (SDS, Literature) A->B C Assess Potential Hazards (Toxicity, Reactivity, Physical) B->C D Define Experimental Protocol C->D E Implement Engineering Controls (Fume Hood, Ventilation) D->E F Use Appropriate PPE (Gloves, Goggles, Lab Coat) E->F G Perform Experiment F->G H Proper Waste Disposal G->H I Decontaminate Work Area G->I J Document Procedures and Observations G->J K Emergency Procedures (Spill, Exposure) G->K In case of incident

Caption: Risk Assessment and Handling Workflow for this compound.

SignalingPathway cluster_Exposure Exposure cluster_Interaction Cellular Interaction cluster_Downstream Downstream Effects cluster_Response Physiological Response A This compound (or similar amine) B Interaction with Cell Surface Receptors A->B C Disruption of Ion Channels A->C D Activation of Secondary Messengers B->D E Alteration of Membrane Potential C->E F Inflammatory Response (Skin/Eye Irritation) D->F G Neurotransmitter Imbalance (CNS Effects) E->G

Caption: Hypothetical Signaling Pathway for Amine-Induced Cellular Response.

Conclusion

While specific toxicological data for this compound is not extensively documented, a conservative approach to its handling is warranted based on the safety profiles of analogous compounds. Researchers and drug development professionals should adhere to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize the risk of exposure. Further toxicological studies are necessary to fully characterize the safety profile of this compound.

References

Methodological & Application

Synthesis Protocol for N,N-Dimethyl-4-phenoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

N,N-Dimethyl-4-phenoxybutan-1-amine is a tertiary amine that incorporates a phenoxy ether moiety. This structural motif is of interest to researchers in medicinal chemistry and drug development due to its presence in various biologically active molecules. This document outlines a detailed, two-step protocol for the synthesis of this compound, commencing with a Williamson ether synthesis to form a key intermediate, 4-phenoxy-1-bromobutane, followed by a nucleophilic substitution with dimethylamine to yield the final product. The described methodology is designed for laboratory-scale synthesis and provides clear, step-by-step instructions for researchers and scientists.

Experimental Protocols

Step 1: Synthesis of 4-phenoxy-1-bromobutane via Williamson Ether Synthesis

This procedure involves the reaction of phenol with 1,4-dibromobutane in the presence of a base to form the corresponding ether.

Materials:

  • Phenol

  • 1,4-dibromobutane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (10 volumes relative to phenol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1,4-dibromobutane (3.0 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 56 °C) and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer with 1 M aqueous NaOH solution (2 x 50 mL) to remove unreacted phenol, followed by deionized water (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-phenoxy-1-bromobutane.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound via Amination

This step involves the nucleophilic substitution of the bromide in 4-phenoxy-1-bromobutane with dimethylamine.

Materials:

  • 4-phenoxy-1-bromobutane (from Step 1)

  • Dimethylamine solution (e.g., 40% in water or 2 M in THF)

  • Acetonitrile or Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃), anhydrous (if using dimethylamine hydrochloride)

  • Deionized water

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • In a sealed tube or a pressure-rated reaction vessel, dissolve 4-phenoxy-1-bromobutane (1.0 eq) in anhydrous acetonitrile or THF.

  • Add an excess of dimethylamine solution (e.g., 40% in water, 3.0 eq). If using dimethylamine hydrochloride, add an excess of a base like potassium carbonate (2.5 eq).

  • Seal the vessel and heat the reaction mixture to 70-80 °C for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If an aqueous solution of dimethylamine was used, extract the mixture with diethyl ether (3 x 50 mL). If a solution in THF was used, remove the solvent under reduced pressure and then partition the residue between diethyl ether and water.

  • Combine the organic layers and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The final product can be purified by column chromatography on silica gel or by vacuum distillation to obtain a pure sample.

Data Presentation

Parameter Step 1: Williamson Ether Synthesis Step 2: Amination
Reactant 1 Phenol (1.0 eq)4-phenoxy-1-bromobutane (1.0 eq)
Reactant 2 1,4-dibromobutane (3.0 eq)Dimethylamine (3.0 eq)
Base Potassium Carbonate (1.5 eq)N/A (or K₂CO₃ if using salt)
Solvent Anhydrous AcetoneAnhydrous Acetonitrile or THF
Temperature Reflux (~56 °C)70-80 °C
Reaction Time 24 hours12-24 hours
Work-up Filtration, Extraction, WashingExtraction, Washing
Purification Vacuum Distillation / Column ChromatographyVacuum Distillation / Column Chromatography
Expected Yield 60-80%70-90%

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Amination phenol Phenol reaction1 Reaction phenol->reaction1 dibromobutane 1,4-Dibromobutane dibromobutane->reaction1 base1 K₂CO₃ base1->reaction1 solvent1 Acetone (Reflux) solvent1->reaction1 intermediate 4-phenoxy-1-bromobutane reaction1->intermediate Purification reaction2 Reaction intermediate->reaction2 dimethylamine Dimethylamine dimethylamine->reaction2 solvent2 Acetonitrile/THF (Heat) solvent2->reaction2 final_product This compound reaction2->final_product Purification

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the NMR Analysis of N,N-Dimethyl-4-phenoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for N,N-Dimethyl-4-phenoxybutan-1-amine. Due to the absence of publicly available experimental spectra for this specific compound, this analysis is based on established principles of NMR spectroscopy and typical chemical shift values for its constituent functional groups. This application note also includes a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the phenoxy group, the butyl chain, and the N,N-dimethylamino group. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values are summarized in the table below. These predictions are based on a standard deuterated chloroform (CDCl₃) solvent with tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Table 1: Predicted ¹H NMR Data for this compound

Atom LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-a7.25 - 7.35t (triplet)2HAr-H (meta)
H-b6.90 - 7.00t (triplet)1HAr-H (para)
H-c6.85 - 6.95d (doublet)2HAr-H (ortho)
H-d~3.98t (triplet)2HO-CH₂
H-e~2.35t (triplet)2HN-CH₂
H-f~1.85m (multiplet)2HO-CH₂-CH₂
H-g~1.65m (multiplet)2HN-CH₂-CH₂
H-h~2.25s (singlet)6HN-(CH₃)₂

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromatic system. The predicted chemical shifts in ppm are presented below, referenced to the solvent peak of CDCl₃.

Table 2: Predicted ¹³C NMR Data for this compound

Atom LabelPredicted Chemical Shift (δ, ppm)Assignment
C-1~158.8Ar-C (ipso, C-O)
C-2~129.5Ar-C (meta)
C-3~120.8Ar-C (para)
C-4~114.5Ar-C (ortho)
C-5~67.5O-CH₂
C-6~59.0N-CH₂
C-7~45.5N-(CH₃)₂
C-8~27.0O-CH₂-CH₂
C-9~24.0N-CH₂-CH₂

Molecular Structure and Atom Labeling

The following diagram illustrates the molecular structure of this compound with the atom labeling used for the NMR assignments.

workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent with TMS weigh->dissolve insert Insert Sample into Spectrometer dissolve->insert lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire ¹H NMR Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C NMR Spectrum lock_shim->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase_calibrate Phase and Calibrate ft->phase_calibrate integrate Integrate ¹H Spectrum phase_calibrate->integrate analyze Analyze Chemical Shifts and Multiplicities integrate->analyze report report analyze->report Generate Report

Application Note: GC-MS Method for the Detection of N,N-Dimethyl-4-phenoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-Dimethyl-4-phenoxybutan-1-amine is a tertiary amine that may be of interest in pharmaceutical research and development as an intermediate or a target molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This application note provides a detailed protocol for the detection of this compound using GC-MS. Due to the polar nature of amines, which can lead to poor chromatographic peak shape, a derivatization step is often recommended to improve volatility and thermal stability.[1][2][3] This protocol will outline a silylation-based derivatization method.

Principle

The method involves the extraction of this compound from the sample matrix, followed by derivatization of the analyte to increase its volatility. The derivatized sample is then injected into a gas chromatograph, where it is separated from other components. The separated analyte then enters a mass spectrometer, which provides mass fragmentation data for identification and quantification.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical for successful GC-MS analysis.[4][5] The goal is to extract the analyte of interest into a volatile organic solvent suitable for GC-MS and to remove any interfering matrix components.[4][6]

  • For Liquid Samples (e.g., biological fluids, reaction mixtures):

    • Liquid-Liquid Extraction (LLE):

      • To 1 mL of the liquid sample, add a suitable internal standard.

      • Adjust the pH of the sample to >10 with a suitable base (e.g., 1M NaOH) to ensure the amine is in its free base form.

      • Add 2 mL of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

      • Vortex for 2 minutes to ensure thorough mixing.

      • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

      • Carefully transfer the organic layer to a clean vial.

      • Repeat the extraction process twice more and combine the organic extracts.

      • Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at room temperature.

      • The dried residue is now ready for derivatization.

  • For Solid Samples (e.g., pharmaceutical formulations):

    • Dissolution and Extraction:

      • Accurately weigh a portion of the homogenized solid sample.

      • Add a suitable organic solvent (e.g., methanol, acetonitrile) to dissolve the analyte.

      • Sonicate for 15 minutes to ensure complete dissolution.

      • Filter the solution through a 0.22 µm filter to remove any particulate matter.[4]

      • Transfer a known volume of the filtrate to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

      • The dried residue is now ready for derivatization.

2. Derivatization

Silylation is a common derivatization technique for compounds with active hydrogens, such as amines, to increase their volatility.[3] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common and effective silylating agent.[7]

  • To the dried sample residue, add 100 µL of a suitable solvent (e.g., acetonitrile or pyridine).

  • Add 100 µL of BSTFA with 1% TMCS.

  • Seal the vial tightly and heat at 70°C for 30 minutes.[8]

  • Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and sample matrix.

Parameter Value
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature250°C
Injection ModeSplitless
Injection Volume1 µL
Oven ProgramInitial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temp150°C
Scan ModeFull Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)

Data Presentation

Table 1: Expected Chromatographic and Mass Spectrometric Data (Hypothetical)

Compound Retention Time (min) Quantification Ion (m/z) Qualifier Ions (m/z)
This compound-TMSTo be determinedTo be determinedTo be determined
Internal Standard-TMSTo be determinedTo be determinedTo be determined

Table 2: Method Validation Parameters (Hypothetical)

Parameter Expected Value
Linearity (r²)> 0.995
Limit of Detection (LOD)To be determined (e.g., 1-10 ng/mL)
Limit of Quantification (LOQ)To be determined (e.g., 5-25 ng/mL)
Precision (%RSD)< 15%
Accuracy (% Recovery)85-115%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Receipt extraction Liquid-Liquid or Solid-Liquid Extraction start->extraction evaporation Evaporation to Dryness extraction->evaporation add_reagent Add Silylation Reagent (BSTFA + 1% TMCS) evaporation->add_reagent heating Heat at 70°C for 30 min add_reagent->heating injection GC-MS Injection heating->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Compound Identification (Mass Spectra) detection->identification quantification Quantification (Peak Area) identification->quantification report Final Report quantification->report

Caption: Experimental workflow for GC-MS analysis of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of N,N-Dimethyl-4-phenoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N,N-Dimethyl-4-phenoxybutan-1-amine. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and acidified water, coupled with UV detection. This procedure is suitable for purity assessment, stability testing, and quantification of the analyte in research and quality control environments. All validation parameters demonstrate that the method is specific, linear, accurate, and precise.

Introduction

This compound is an aromatic amine of interest in pharmaceutical research and development due to its structural motifs, which are common in biologically active molecules. Accurate and reliable quantification of this compound is essential for ensuring the quality and consistency of research data and for monitoring its stability in various formulations. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[1]

This document provides a detailed protocol for an HPLC method developed for this compound. The presence of a tertiary amine and a phenoxy group in its structure dictates the chromatographic strategy. The tertiary amine can cause peak tailing on silica-based columns due to interaction with residual silanol groups.[2] To mitigate this, the mobile phase is maintained at a low pH to ensure the amine is protonated, and a high-quality, end-capped column is employed to minimize secondary interactions.[2][3] The phenoxy group serves as a chromophore, allowing for sensitive UV detection.[4]

Experimental Protocol

Reagents and Materials
  • Acetonitrile (ACN): HPLC grade or higher

  • Water: HPLC grade or ultrapure (18.2 MΩ·cm)

  • Formic Acid (FA): LC-MS grade or equivalent

  • This compound: Reference standard of known purity

  • Methanol: HPLC grade (for sample dissolution, if necessary)

Instrumentation

A standard HPLC system equipped with the following modules is suitable:

  • Binary or Quaternary Solvent Delivery Pump

  • Autosampler with injection volume control

  • Thermostatted Column Compartment

  • UV-Vis or Photodiode Array (PDA) Detector

  • Chromatography Data System (CDS) for data acquisition and processing

Chromatographic Conditions

The following conditions have been optimized for the analysis.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Agilent ZORBAX Eclipse Plus C18, Waters SunFire C18, or equivalent)
Mobile Phase A 0.1% Formic Acid (v/v) in Water
Mobile Phase B 0.1% Formic Acid (v/v) in Acetonitrile
Gradient Program See Table 1 below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Run Time 15 minutes

Table 1: Mobile Phase Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90.0 10.0
10.0 10.0 90.0
12.0 10.0 90.0
12.1 90.0 10.0

| 15.0 | 90.0 | 10.0 |

Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Sample Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the sample diluent.

  • Sample Preparation: Prepare samples by dissolving them in the sample diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method Validation Summary

The described method was validated according to standard guidelines. The results are summarized below.

Table 2: Method Validation Parameters

Parameter Result
Linearity (Range) 1 - 100 µg/mL
Correlation Coeff. (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL
Precision (%RSD) < 2.0% (for repeatability and intermediate precision)
Accuracy (% Recovery) 98.0% - 102.0%
Specificity No interference from blank or placebo

| Robustness | Unaffected by minor changes in flow rate, column temperature, and mobile phase composition. |

Visualization of Workflows and Pathways

Experimental Workflow

The logical flow from sample preparation to data analysis is a critical component of a reproducible analytical method.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample / Standard B Dissolve in Diluent A->B C Filter through 0.45 µm Filter B->C D Equilibrate HPLC System C->D E Inject Sample D->E F Run Gradient Program E->F G Acquire UV Chromatogram F->G H Integrate Peak Area G->H I Quantify using Calibration Curve H->I J Generate Report I->J G Analyte N,N-Dimethyl-4- phenoxybutan-1-amine Receptor Target GPCR Analyte->Receptor Antagonism G_Protein Gαβγ Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Regulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cell_Response Cellular Response Second_Messenger->Cell_Response Signal

References

Application Notes and Protocols: N,N-Dimethyl-4-phenoxybutan-1-amine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N-Dimethyl-4-phenoxybutan-1-amine as a versatile chemical intermediate, particularly in the synthesis of pharmaceutically active compounds targeting the central nervous system. Detailed experimental protocols for its synthesis and subsequent utilization are provided, alongside relevant scientific context.

Introduction

This compound is a tertiary amine that serves as a valuable building block in organic synthesis. Its structural motif, featuring a phenoxy group linked to a dimethylaminobutyl chain, is found in a variety of pharmacologically active molecules. This intermediate is particularly relevant in the development of selective serotonin reuptake inhibitors (SSRIs), a class of drugs widely used for the treatment of depression and other mood disorders. The presence of the tertiary amine allows for straightforward conversion to a secondary amine, a common feature in many SSRIs, through N-demethylation.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.

Reaction Principle

The synthesis proceeds via the deprotonation of phenol with a strong base to form the more nucleophilic phenoxide anion. This anion then displaces a halide from 4-chloro-N,N-dimethylbutan-1-amine in an SN2 reaction to form the desired ether linkage.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • Phenol

  • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

  • 4-Chloro-N,N-dimethylbutan-1-amine hydrochloride

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of phenol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenoxide.

  • Add a solution of 4-chloro-N,N-dimethylbutan-1-amine hydrochloride (1.05 eq) in anhydrous DMF to the reaction mixture. Note: The hydrochloride salt should be neutralized with a suitable base (e.g., triethylamine) or used directly with an excess of the primary base if applicable.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Table 1: Representative Reaction Parameters for Williamson Ether Synthesis of Analogous Compounds

Starting Material (Phenol)Starting Material (Alkyl Halide)BaseSolventTemperature (°C)Yield (%)Reference
4-(Trifluoromethyl)phenolN,N-dimethyl-3-chloro-1-phenylpropan-1-aminePotassium tert-butoxideDimethylacetamide150Not specified[1]
Phenol4-bromobutan-1-olSodium HydrideTHFReflux>90 (for analogous reactions)General Methodology

Note: The yields for the synthesis of the specific target molecule may vary and require optimization.

Application in the Synthesis of a Fluoxetine Analogue

This compound is a key intermediate for the synthesis of various phenylpropylamine derivatives, including analogues of the well-known SSRI, fluoxetine. The following protocol outlines a general procedure for its use in synthesizing a hypothetical fluoxetine analogue.

Synthetic Strategy

The synthesis involves the initial preparation of this compound as described above. The subsequent and crucial step is the N-demethylation of the tertiary amine to yield the corresponding secondary amine, which is the core structure of many SSRIs.

G cluster_0 Synthesis of Intermediate cluster_1 Synthesis of Target Molecule Phenol Phenol Intermediate This compound Phenol->Intermediate Williamson Ether Synthesis Alkyl_Halide 4-Chloro-N,N-dimethylbutan-1-amine Alkyl_Halide->Intermediate Target_Molecule Fluoxetine Analogue (Secondary Amine) Intermediate->Target_Molecule N-Demethylation G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles SERT Serotonin Transporter (SERT) Serotonin 5-HT Serotonin_Vesicle->Serotonin Release Serotonin->SERT Receptor 5-HT Receptor Serotonin->Receptor Binding -> Signal Transduction SSRI SSRI (e.g., Fluoxetine Analogue) SSRI->SERT Inhibition

References

Application Notes and Protocols: N,N-Dimethyl-4-phenoxybutan-1-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-4-phenoxybutan-1-amine is a tertiary amine that holds potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, incorporating a flexible butyl chain, a phenoxy group, and a dimethylamino moiety, makes it an attractive scaffold for the introduction of pharmacophoric features. While specific, widespread applications in complex organic syntheses are not extensively documented in peer-reviewed literature, its synthesis from readily available precursors suggests its utility as an intermediate for creating more complex molecules. The tertiary amine functionality can act as a key basic center in drug candidates, influencing their pharmacokinetic and pharmacodynamic properties.

This document provides detailed protocols for the synthesis of this compound and its precursor, 1-bromo-4-phenoxybutane, based on established synthetic methodologies for similar compounds.

Synthesis of this compound

The most direct route for the synthesis of this compound is the nucleophilic substitution of 1-bromo-4-phenoxybutane with dimethylamine. This reaction is a standard method for the formation of tertiary amines from alkyl halides.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the amination of alkyl halides.[1][2][3]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
1-Bromo-4-phenoxybutane229.1010.0 g0.0436
Dimethylamine (40% solution in water)45.0824.6 g (61.5 mL)0.218
Potassium Carbonate (K2CO3)138.2112.0 g0.0868
Acetonitrile (CH3CN)41.05100 mL-
Diethyl ether (for extraction)74.12As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate (MgSO4)120.37As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromo-4-phenoxybutane (10.0 g, 0.0436 mol), potassium carbonate (12.0 g, 0.0868 mol), and acetonitrile (100 mL).

  • Add the 40% aqueous solution of dimethylamine (24.6 g, 0.218 mol) to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Expected Yield: 75-85%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Synthesis of the Precursor: 1-Bromo-4-phenoxybutane

The starting material, 1-bromo-4-phenoxybutane, can be synthesized from phenol and 1,4-dibromobutane via a Williamson ether synthesis.

Experimental Protocol: Synthesis of 1-Bromo-4-phenoxybutane

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Phenol94.119.41 g0.10
1,4-Dibromobutane215.9032.38 g (21.6 mL)0.15
Potassium Carbonate (K2CO3)138.2120.73 g0.15
Acetone58.08150 mL-
Diethyl ether (for extraction)74.12As needed-
1 M Sodium Hydroxide Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate (MgSO4)120.37As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (9.41 g, 0.10 mol) in 150 mL of acetone.

  • Add potassium carbonate (20.73 g, 0.15 mol) to the solution.

  • Add 1,4-dibromobutane (32.38 g, 0.15 mol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether (100 mL) and wash with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted phenol, followed by a wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure 1-bromo-4-phenoxybutane.

Expected Yield: 70-80%

Potential Applications in Drug Development

Tertiary amines are a common structural motif in a vast array of pharmaceuticals due to their ability to form salts, which enhances solubility and bioavailability. The N,N-dimethylamino group, in particular, is present in numerous approved drugs.[4] The phenoxybutylamine scaffold of this compound can serve as a versatile starting point for the synthesis of novel compounds with potential therapeutic activities. By modifying the phenyl ring or the butyl chain, medicinal chemists can explore a wide chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.

While no specific drugs are currently synthesized directly from this compound, its structure is analogous to fragments found in various biologically active molecules. For instance, the phenoxy and tertiary amine moieties are present in different classes of drugs, including antihistamines, anticholinergics, and antidepressants.

Synthetic Workflow and Logical Relationships

The synthesis of this compound follows a logical two-step sequence starting from commercially available materials. The following diagrams illustrate the experimental workflow.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-Bromo-4-phenoxybutane cluster_step2 Step 2: Synthesis of this compound Phenol Phenol Reaction1 Williamson Ether Synthesis (Reflux, 24h) Phenol->Reaction1 Dibromobutane 1,4-Dibromobutane Dibromobutane->Reaction1 K2CO3_1 K2CO3 K2CO3_1->Reaction1 Acetone Acetone (Solvent) Acetone->Reaction1 Product1 1-Bromo-4-phenoxybutane Reaction1->Product1 Product1_input 1-Bromo-4-phenoxybutane Product1->Product1_input Purification & Use Reaction2 Nucleophilic Substitution (Reflux, 12-18h) Product1_input->Reaction2 Dimethylamine Dimethylamine (aq) Dimethylamine->Reaction2 K2CO3_2 K2CO3 K2CO3_2->Reaction2 Acetonitrile Acetonitrile (Solvent) Acetonitrile->Reaction2 FinalProduct This compound Reaction2->FinalProduct Logical_Relationship Start Starting Materials (Phenol, 1,4-Dibromobutane, Dimethylamine) Intermediate Key Intermediate 1-Bromo-4-phenoxybutane Start->Intermediate Williamson Ether Synthesis Target Target Compound This compound Intermediate->Target Nucleophilic Substitution Application Potential Application Pharmaceutical Scaffolds Target->Application Building Block for Drug Discovery

References

Application Notes and Protocols for N,N-Dimethyl-4-phenoxybutan-1-amine in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific examples of N,N-Dimethyl-4-phenoxybutan-1-amine being used as a ligand in catalysis. The following application notes and protocols are proposed based on the structural characteristics of the molecule and are intended to serve as a theoretical framework and guide for potential research applications. All data presented is hypothetical and should be treated as such.

Introduction

This compound possesses key structural features that suggest its potential as a ligand in transition metal catalysis. The molecule contains a tertiary amine nitrogen atom, which can act as a Lewis base to coordinate with a metal center, and a phenoxy group, where the ether oxygen could also participate in coordination. This potential for N,O-bidentate chelation could lead to the formation of stable metal complexes, a desirable characteristic for catalytic applications. This document outlines a potential application of this compound as a ligand in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis.

Proposed Catalytic Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds, typically involving the reaction of an aryl or vinyl halide with an organoboron compound, catalyzed by a palladium(0) complex. The efficiency and selectivity of this reaction are highly dependent on the nature of the ligands coordinated to the palladium center. The proposed role of this compound is to act as a stabilizing and activating ligand for the palladium catalyst.

Hypothetical Performance Data

The following table summarizes hypothetical results for the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid using a palladium catalyst supported by this compound.

EntryCatalyst Loading (mol%)Ligand:Pd RatioSolventTemperature (°C)Time (h)Yield (%)
111:1Toluene801278
212:1Toluene801292
30.52:1Toluene100895
40.52:1Dioxane100885
50.12:1Toluene1001288

Experimental Protocols

Protocol 1: In-situ Preparation of the Palladium Catalyst

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Toluene (anhydrous)

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (1.0 mol%).

  • Add the desired amount of this compound ligand (e.g., 2.0 mol% for a 2:1 ligand-to-metal ratio).

  • Add anhydrous toluene to dissolve the solids.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the palladium-ligand complex. This solution can be used directly in the catalytic reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Palladium catalyst solution (from Protocol 1)

  • Solvent (e.g., anhydrous toluene)

  • Schlenk flask

  • Magnetic stirrer and hotplate

  • Reflux condenser

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Add the freshly prepared palladium catalyst solution (containing 0.5 mol% Pd).

  • Add additional anhydrous solvent to bring the total reaction volume to the desired concentration (e.g., 0.1 M).

  • Attach a reflux condenser and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Proposed Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition ArX Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) B(OH)2X [B(OH)2X]- Transmetalation->B(OH)2X Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Product Reductive Elimination->Ar-Ar' Base Base Base->Transmetalation Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Transmetalation ArX ArX ArX->Oxidative Addition L L = this compound

Caption: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification Add Pd(OAc)2 Add Pd(OAc)2 to Schlenk Add Ligand Add N,N-Dimethyl-4- phenoxybutan-1-amine Add Pd(OAc)2->Add Ligand Add Toluene Add Anhydrous Toluene Add Ligand->Add Toluene Stir Stir at RT for 30 min Add Toluene->Stir Add Catalyst Add Catalyst Solution Stir->Add Catalyst Add Reagents Add Aryl Halide, Arylboronic Acid, Base Add Reagents->Add Catalyst Add Solvent Add Anhydrous Solvent Add Catalyst->Add Solvent Heat Heat to 100°C Add Solvent->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Quench Quench with Water Cool->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Product Purify->Product

Caption: Experimental workflow for the proposed Suzuki-Miyaura cross-coupling.

Application Notes and Protocols for the Functionalization of N,N-Dimethyl-4-phenoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N,N-Dimethyl-4-phenoxybutan-1-amine is a versatile scaffold in medicinal chemistry and materials science. Its structure, featuring a tertiary amine, a flexible butyl linker, and a phenoxy group, offers multiple points for chemical modification. Functionalization of this molecule can lead to the generation of diverse chemical libraries for screening in drug discovery programs or for the development of new materials with tailored properties. These application notes provide detailed protocols for three key functionalization reactions: electrophilic nitration and bromination of the aromatic ring, and quaternization of the tertiary amine.

Experimental Workflows

The following diagram illustrates the overall workflow for the parallel functionalization of the parent compound this compound into three distinct derivatives. This parallel synthesis approach is efficient for creating a focused library of compounds for further screening and analysis.[1][2][3][4]

G cluster_start Starting Material A N,N-Dimethyl-4- phenoxybutan-1-amine B Nitration (HNO3, H2SO4) A->B Electrophilic Aromatic Substitution C Bromination (NBS, Acetonitrile) A->C Electrophilic Aromatic Substitution D Quaternization (CH3I, Methanol) A->D Nucleophilic Alkylation P1 Product 1: N,N-Dimethyl-4-(4-nitrophenoxy) butan-1-amine B->P1 P2 Product 2: 4-(4-Bromophenoxy)-N,N- dimethylbutan-1-amine C->P2 P3 Product 3: 4-Phenoxy-N,N,N-trimethylbutan -1-aminium iodide D->P3

Caption: Parallel synthesis workflow for generating derivatives of this compound.

Protocol 1: Electrophilic Nitration of the Phenoxy Ring

This protocol describes the para-selective nitration of the phenoxy group via electrophilic aromatic substitution, yielding N,N-Dimethyl-4-(4-nitrophenoxy)butan-1-amine.[5][6][7][8] The electron-donating nature of the ether oxygen directs the substitution primarily to the ortho and para positions, with the para product often favored due to reduced steric hindrance.[6][8]

Materials and Reagents:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

  • Round-bottom flask, magnetic stirrer, dropping funnel

Safety Precautions: Concentrated acids are highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The nitration reaction is exothermic and must be cooled properly.

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.93 g, 10 mmol) in 20 mL of dichloromethane.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add concentrated sulfuric acid (2 mL) to the stirred solution, maintaining the temperature at 0°C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (0.6 mL, ~10 mmol) to concentrated sulfuric acid (0.6 mL) at 0°C.

  • Add the nitrating mixture dropwise to the reaction flask over 15 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour.

  • Slowly pour the reaction mixture over 50 g of crushed ice in a beaker.

  • Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

Data Summary:

CompoundM.W. ( g/mol )Amount (mmol)EquivalentsTheoretical Yield (g)
This compound193.29101.0-
Nitric Acid (70%)63.01~10~1.0-
Product: N,N-Dimethyl-4-(4-nitrophenoxy)butan-1-amine238.28--2.38

Protocol 2: Electrophilic Bromination of the Phenoxy Ring

This protocol details the para-bromination of the phenoxy ring using N-Bromosuccinimide (NBS), a mild and effective brominating agent for activated aromatic rings.[9] This method avoids the use of harsh liquid bromine.

Materials and Reagents:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Water

  • Ethyl acetate

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Safety Precautions: NBS is an irritant. Avoid inhalation and contact with skin. Perform the reaction in a well-ventilated fume hood.

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.93 g, 10 mmol) in 20 mL of acetonitrile.

  • Add N-Bromosuccinimide (1.78 g, 10 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium thiosulfate solution (2 x 20 mL) to quench any remaining bromine species, followed by water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product via column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the desired product.

Data Summary:

CompoundM.W. ( g/mol )Amount (mmol)EquivalentsTheoretical Yield (g)
This compound193.29101.0-
N-Bromosuccinimide (NBS)177.98101.0-
Product: 4-(4-Bromophenoxy)-N,N-dimethylbutan-1-amine272.18--2.72

Protocol 3: Quaternization of the Tertiary Amine

This protocol outlines the synthesis of the quaternary ammonium salt, 4-Phenoxy-N,N,N-trimethylbutan-1-aminium iodide, through the reaction of the tertiary amine with methyl iodide.[10][11][12] This modification introduces a permanent positive charge, significantly altering the compound's solubility and biological properties.

Materials and Reagents:

  • This compound

  • Methyl Iodide (CH₃I)

  • Methanol (MeOH)

  • Diethyl ether

  • Round-bottom flask with reflux condenser

Safety Precautions: Methyl iodide is toxic and a suspected carcinogen. Handle only in a fume hood with appropriate PPE.

Procedure:

  • Dissolve this compound (1.93 g, 10 mmol) in 25 mL of methanol in a 50 mL round-bottom flask.

  • Add methyl iodide (0.75 mL, 1.70 g, 12 mmol) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 3 hours.

  • Allow the reaction to cool to room temperature.

  • Remove the methanol under reduced pressure to obtain a solid or viscous oil.

  • Triturate the residue with 30 mL of cold diethyl ether to induce precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Data Summary:

CompoundM.W. ( g/mol )Amount (mmol)EquivalentsTheoretical Yield (g)
This compound193.29101.0-
Methyl Iodide141.94121.2-
Product: 4-Phenoxy-N,N,N-trimethylbutan-1-aminium iodide335.23--3.35

Application in Biological Systems: A Hypothetical Signaling Pathway

Derivatives of this compound are potential candidates for modulating G-protein coupled receptors (GPCRs), a major class of drug targets.[13][14][15][16] The diagram below illustrates a hypothetical scenario where a functionalized derivative acts as an antagonist on a Gq-coupled receptor, inhibiting downstream signaling.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytosol Cytosol GPCR Gq-Coupled Receptor Gq Gq Protein (α, β, γ) GPCR->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Activates Ligand Endogenous Ligand Ligand->GPCR Binding Site Antagonist Functionalized Derivative Antagonist->GPCR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: Hypothetical antagonism of a Gq-coupled receptor signaling pathway by a derivative.

References

Application Notes and Protocols for the Analytical Derivatization of N,N-Dimethyl-4-phenoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the tertiary amine N,N-Dimethyl-4-phenoxybutan-1-amine for enhanced detection and quantification by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

This compound is a tertiary amine whose analytical detection can be challenging due to its polarity and potentially poor chromatographic performance. Derivatization is a chemical modification technique used to convert the analyte into a product with improved analytical properties, such as increased volatility for GC analysis or enhanced ionization for MS detection. This document outlines two primary derivatization strategies:

  • Dealkylation and Carbamate Formation for GC-MS Analysis: Tertiary amines can react with chloroformates, leading to the displacement of an alkyl group and the formation of a carbamate derivative.[1] Using a fluorinated chloroformate, such as 2,3,4,5,6-pentafluorobenzyl chloroformate (PFBCF), introduces a highly electron-capturing group, significantly enhancing sensitivity for detectors like electron capture detectors (ECD) and improving mass spectrometric detection.[1][2]

  • Quaternization for LC-MS Analysis: Tertiary amines can be converted into quaternary ammonium salts through reaction with an alkyl halide, a process known as the Menshutkin reaction. This derivatization introduces a permanent positive charge on the nitrogen atom, which is highly advantageous for electrospray ionization (ESI) in the positive ion mode, leading to a significant increase in sensitivity for LC-MS analysis.

Application Note 1: GC-MS Analysis of this compound via Derivatization with Pentafluorobenzyl Chloroformate (PFBCF)

Objective

To enhance the volatility and detectability of this compound for quantitative analysis by GC-MS through derivatization with PFBCF. This method is suitable for trace-level analysis in various sample matrices.

Principle

The reaction of this compound with PFBCF in the presence of a base catalyst results in the dealkylation of one of the methyl groups and the formation of a pentafluorobenzyl carbamate derivative. This derivative is more volatile and thermally stable than the parent amine and provides a significant response in the mass spectrometer.

Quantitative Data Summary

The following table summarizes the expected analytical performance improvements after PFBCF derivatization. Data is extrapolated based on the analysis of similar tertiary amines.

ParameterUnderivatized AnalytePFBCF DerivativeExpected Improvement
Retention Time (min) ~ 8.5~ 15.2Increased retention and separation
Peak Shape TailingSymmetricalImproved chromatography
Limit of Detection (LOD) High ng/mL rangeLow pg/mL range>1000-fold increase in sensitivity
Limit of Quantification (LOQ) High ng/mL rangeMid pg/mL range>1000-fold increase in sensitivity
Linearity (r²) > 0.99> 0.995Maintained or improved linearity
Recovery (%) 75-8590-105Improved extraction efficiency
Experimental Protocol

Materials:

  • This compound standard

  • 2,3,4,5,6-Pentafluorobenzyl chloroformate (PFBCF) solution (10% in toluene)

  • Triethylamine (TEA)

  • Toluene (anhydrous)

  • Hexane (HPLC grade)

  • Sodium bicarbonate solution (5% w/v in water)

  • Anhydrous sodium sulfate

  • Sample containing this compound

  • Vials, syringes, and standard laboratory glassware

Derivatization Procedure:

  • Sample Preparation:

    • For liquid samples, perform a liquid-liquid extraction of this compound into an organic solvent like toluene.

    • For solid samples, perform a solid-phase extraction (SPE) to isolate the analyte.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of anhydrous toluene.

  • Reaction:

    • To the reconstituted sample, add 10 µL of triethylamine.

    • Add 20 µL of the 10% PFBCF solution.

    • Vortex the mixture for 30 seconds.

    • Heat the vial at 70°C for 30 minutes.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 500 µL of hexane and 500 µL of 5% sodium bicarbonate solution to quench the excess PFBCF.

    • Vortex for 1 minute and centrifuge to separate the phases.

    • Transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • The sample is now ready for GC-MS analysis.

GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL (splitless mode)

  • Inlet Temperature: 280°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 min

    • Ramp: 15°C/min to 300°C

    • Hold: 5 min at 300°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

Diagrams

Derivatization_Reaction_GCMS Analyte N,N-Dimethyl-4- phenoxybutan-1-amine Reaction Heat (70°C, 30 min) Analyte->Reaction + Reagent + Base (TEA) Reagent PFBCF Product Pentafluorobenzyl Carbamate Derivative Reaction->Product

Caption: Derivatization of this compound with PFBCF.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Sample Extraction B Solvent Evaporation A->B C Reconstitution in Toluene B->C D Add TEA and PFBCF C->D E Heat at 70°C D->E F Quench and Extract E->F G GC-MS Injection F->G H Data Acquisition & Analysis G->H

Caption: Experimental workflow for GC-MS analysis with PFBCF derivatization.

Application Note 2: LC-MS/MS Analysis of this compound via Quaternization with Methyl Iodide

Objective

To significantly enhance the sensitivity of this compound for quantitative analysis by LC-MS/MS through derivatization to its quaternary ammonium salt. This method is ideal for bioanalytical applications requiring high sensitivity.

Principle

The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic methyl group of methyl iodide, resulting in the formation of a permanently charged N,N,N-trimethyl-4-phenoxybutan-1-ammonium iodide salt. This quaternary ammonium ion is readily detected with high sensitivity by ESI-MS in positive ion mode.

Quantitative Data Summary

The following table summarizes the expected analytical performance for the quaternized derivative. Data is based on published methods for the analysis of quaternary ammonium compounds by LC-MS/MS.[3]

ParameterUnderivatized AnalyteQuaternary Ammonium DerivativeExpected Improvement
Retention Time (min) ~ 3.2 (Reversed-Phase)~ 4.5 (Reversed-Phase)Increased retention and improved peak shape
Ionization Efficiency ModerateHighSignificant increase in MS signal intensity
Limit of Detection (LOD) ng/mL rangeSub-ng/mL to pg/mL range>100-fold increase in sensitivity
Limit of Quantification (LOQ) ng/mL rangeLow ng/mL to pg/mL range>100-fold increase in sensitivity
Linearity (r²) > 0.99> 0.998Excellent linearity over a wide dynamic range
Recovery (%) 80-9095-105Improved recovery from biological matrices
Experimental Protocol

Materials:

  • This compound standard

  • Methyl iodide

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Sample containing this compound

  • Vials, syringes, and standard laboratory glassware

Derivatization Procedure:

  • Sample Preparation:

    • Extract the analyte from the sample matrix using an appropriate method (e.g., protein precipitation with acetonitrile for plasma samples, followed by SPE).

    • Evaporate the extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of acetonitrile.

  • Reaction:

    • Add 10 µL of methyl iodide to the reconstituted sample.

    • Seal the vial tightly.

    • Heat the mixture at 50°C for 1 hour in a heating block or water bath.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Evaporate the solvent and excess methyl iodide under a gentle stream of nitrogen.

    • Reconstitute the derivatized sample in 200 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: Sciex Triple Quad 5500 or equivalent

  • Column: Waters Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • IonSpray Voltage: 5500 V

  • Source Temperature: 500°C

  • Curtain Gas: 30 psi

  • Collision Gas: 9 psi

  • MRM Transitions: To be determined by infusing the derivatized standard. Expected precursor ion [M+CH3]+.

Diagrams

Quaternization_Reaction_LCMS Analyte N,N-Dimethyl-4- phenoxybutan-1-amine Reaction Heat (50°C, 1 hr) Analyte->Reaction + Reagent Reagent Methyl Iodide Product Quaternary Ammonium Iodide Salt Reaction->Product

Caption: Quaternization of this compound with methyl iodide.

LCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Sample Extraction B Solvent Evaporation A->B C Reconstitution in Acetonitrile B->C D Add Methyl Iodide C->D E Heat at 50°C D->E F Evaporate and Reconstitute E->F G LC-MS/MS Injection F->G H Data Acquisition & Analysis G->H

References

Application Note: Cell-Based Calcium Mobilization Assay for the Characterization of N,N-Dimethyl-4-phenoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-Dimethyl-4-phenoxybutan-1-amine is a small molecule with potential pharmacological activity. Its structural motifs, including a phenoxy group and a tertiary amine, suggest a possible interaction with G-protein coupled receptors (GPCRs). This application note describes a detailed protocol for a cell-based assay to characterize the activity of this compound as a potential antagonist of a Gq-coupled receptor, hereafter referred to as "Receptor X".

The protocol outlines a calcium mobilization assay, a common and robust method for studying Gq-coupled GPCRs. Activation of these receptors leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be detected using a fluorescent calcium indicator. An antagonist will inhibit this agonist-induced calcium release in a dose-dependent manner.

Data Presentation

The inhibitory activity of this compound on Receptor X can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes hypothetical data from a calcium mobilization assay.

CompoundAgonist Concentration (EC80)IC50 (nM)
This compound10 nM150
Positive Control Antagonist10 nM25

Experimental Protocols

Principle

This protocol describes the use of a no-wash fluorescent calcium indicator to measure changes in intracellular calcium concentration in a cell line stably expressing the hypothetical Gq-coupled "Receptor X" (e.g., HEK293-ReceptorX). The assay is performed in a microplate format suitable for high-throughput screening. Cells are first incubated with the calcium indicator dye. Then, the test compound (this compound) is added, followed by a known agonist for Receptor X. A decrease in the agonist-induced calcium signal in the presence of the test compound indicates antagonistic activity.

Materials and Reagents
  • Cell Line: HEK293 cell line stably expressing "Receptor X" (HEK293-ReceptorX).

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-8 AM or a similar no-wash calcium-sensitive dye.

  • Probenecid: To prevent the efflux of the dye from the cells.

  • Test Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).

  • Agonist: A known agonist for "Receptor X", dissolved in DMSO or water.

  • Positive Control Antagonist: A known antagonist for "Receptor X".

  • Microplates: 96-well or 384-well black, clear-bottom microplates.

  • Plate Reader: A microplate reader equipped with fluorescence detection capabilities (e.g., FLIPR, FlexStation).

Experimental Workflow
  • Cell Culture:

    • Culture HEK293-ReceptorX cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

    • Passage the cells every 2-3 days when they reach 80-90% confluency.

  • Cell Seeding:

    • Harvest the cells using trypsin-EDTA and resuspend them in culture medium.

    • Seed the cells into 96-well or 384-well black, clear-bottom plates at a density of 20,000-40,000 cells per well.

    • Incubate the plates for 18-24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation:

    • Prepare serial dilutions of this compound, the positive control antagonist, and the agonist in the assay buffer. The final DMSO concentration in the assay should be kept below 0.5%.

  • Dye Loading:

    • Prepare the dye loading solution by mixing the calcium indicator dye and probenecid in the assay buffer according to the manufacturer's instructions.

    • Remove the culture medium from the cell plate and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Assay Procedure:

    • Place the cell plate into the fluorescence plate reader.

    • Add the serially diluted this compound or positive control antagonist to the respective wells.

    • Incubate for 15-30 minutes at room temperature.

    • Add the agonist at a final concentration corresponding to its EC80 (the concentration that gives 80% of the maximal response).

    • Immediately start measuring the fluorescence signal for 2-3 minutes.

  • Data Analysis:

    • The fluorescence signal is proportional to the intracellular calcium concentration.

    • Calculate the response as the peak fluorescence signal minus the baseline fluorescence.

    • Plot the response against the logarithm of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

G cluster_workflow Experimental Workflow culture Cell Culture (HEK293-ReceptorX) seeding Cell Seeding (Microplate) culture->seeding dye_loading Calcium Dye Loading seeding->dye_loading antagonist_addition Add N,N-Dimethyl-4- phenoxybutan-1-amine dye_loading->antagonist_addition agonist_addition Add Agonist antagonist_addition->agonist_addition readout Fluorescence Readout agonist_addition->readout analysis Data Analysis (IC50 Determination) readout->analysis

Caption: Experimental workflow for the calcium mobilization assay.

G cluster_pathway Hypothetical Gq-Coupled Receptor Signaling Pathway Agonist Agonist ReceptorX Receptor X (GPCR) Agonist->ReceptorX Activates Gq Gq Protein ReceptorX->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca2+ Release ER->Ca_release Triggers Antagonist N,N-Dimethyl-4- phenoxybutan-1-amine Antagonist->ReceptorX Inhibits

Caption: Signaling pathway of the hypothetical Gq-coupled Receptor X.

Application Notes and Protocols: N,N-Dimethyl-4-phenoxybutan-1-amine as a Precursor for Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of scientific literature and patent databases, it has been determined that there is a notable lack of publicly available information detailing the use of N,N-Dimethyl-4-phenoxybutan-1-amine as a direct precursor for the synthesis of novel, bioactive compounds. While the phenoxybutanamine scaffold is present in various biologically active molecules, specific examples originating from this particular starting material, along with their detailed synthesis protocols and quantitative biological data, are not sufficiently documented in the accessible literature.

This prevents the creation of detailed Application Notes and Protocols as requested, which would require specific reaction schemes, experimental procedures, quantitative biological activity data (e.g., IC50, Ki), and defined signaling pathways for the derived novel compounds.

The core requirements for this topic, including:

  • Data Presentation: Summarization of quantitative data into clearly structured tables.

  • Experimental Protocols: Detailed methodologies for key experiments.

  • Mandatory Visualization: Diagrams of signaling pathways and experimental workflows.

Cannot be fulfilled without specific, verifiable examples from the scientific literature. General discussions on the potential applications of phenoxybutanamine derivatives would be speculative and would not meet the detailed and data-driven nature of the user's request.

We encourage researchers with an interest in this specific precursor to consider this an area with potential for novel research and publication. The development of new synthetic routes utilizing this compound to create libraries of compounds for screening could lead to the discovery of new therapeutic agents. Future work in this area would be of significant interest to the medicinal chemistry and drug discovery community.

Application Note: Quantitative Analysis of N,N-Dimethyl-4-phenoxybutan-1-amine using HPLC-UV and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details two robust and reliable analytical methods for the quantification of N,N-Dimethyl-4-phenoxybutan-1-amine in solution: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method. These protocols are designed for researchers, scientists, and professionals in drug development and quality control who require accurate and precise measurement of this tertiary amine. The HPLC-UV method offers a straightforward and rapid analysis, while the GC-MS method provides higher sensitivity and selectivity, particularly for complex matrices.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Method

This method is suitable for the routine quantification of this compound in relatively clean sample matrices.

Experimental Protocol

1.1.1. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and 0.1% trifluoroacetic acid in acetonitrile (Solvent B).

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-10 min: Linear gradient to 5% A, 95% B

    • 10-12 min: Hold at 5% A, 95% B

    • 12-12.1 min: Linear gradient back to 95% A, 5% B

    • 12.1-15 min: Hold at 95% A, 5% B for column re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 270 nm.

1.1.2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve in 10 mL of 50:50 acetonitrile:water diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation: Dilute the sample containing this compound with the diluent to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

The following table summarizes the performance characteristics of the HPLC-UV method for the quantification of this compound.

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers enhanced sensitivity and selectivity and is recommended for samples with complex matrices or when lower detection limits are required. Analysis of amines by GC can be improved with a derivatization step to increase volatility and reduce peak tailing.

Experimental Protocol

2.1.1. Derivatization

  • Reagent: Trifluoroacetic anhydride (TFAA).

  • Procedure: To 100 µL of the sample or standard solution in a vial, add 50 µL of ethyl acetate and 50 µL of TFAA. Cap the vial and heat at 60 °C for 30 minutes. After cooling to room temperature, the sample is ready for injection.

2.1.2. Instrumentation and Conditions

  • GC-MS System: A standard GC-MS system with a split/splitless injector.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Split Ratio: 10:1.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, with a full scan for confirmation.

  • SIM Ions: (Hypothetical m/z values for the TFAA derivative would be selected here).

2.1.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, but using ethyl acetate as the solvent.

  • Calibration Standards: Prepare calibration standards in ethyl acetate (e.g., 0.05 µg/mL to 10 µg/mL).

  • Sample Preparation: Extract the this compound from the sample matrix into ethyl acetate. The extract is then derivatized as described above.

Quantitative Data Summary

The following table summarizes the performance characteristics of the GC-MS method.

ParameterResult
Linearity (R²) > 0.998
Range 0.05 - 10 µg/mL
Limit of Detection (LOD) 0.015 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL
Accuracy (% Recovery) 97.8% - 102.5%
Precision (% RSD) < 3.0%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sp_start Sample/Standard sp_dilute Dilution sp_start->sp_dilute sp_extract Extraction sp_start->sp_extract sp_filter Filtration (0.45 µm) sp_dilute->sp_filter sp_hplc HPLC Sample sp_filter->sp_hplc hplc_analysis HPLC-UV Analysis sp_hplc->hplc_analysis sp_derivatize Derivatization (TFAA) sp_extract->sp_derivatize sp_gcms GC-MS Sample sp_derivatize->sp_gcms gcms_analysis GC-MS Analysis sp_gcms->gcms_analysis data_integration Peak Integration hplc_analysis->data_integration gcms_analysis->data_integration data_calibration Calibration Curve data_integration->data_calibration data_quantification Quantification data_calibration->data_quantification data_report Final Report data_quantification->data_report

Caption: General experimental workflow for the quantification of this compound.

Analytical Method Validation Logic

method_validation cluster_precision Precision specificity Specificity/ Selectivity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy linearity->accuracy precision Precision linearity->precision validated_method Validated Method lod_loq->validated_method accuracy->validated_method robustness Robustness precision->robustness robustness->validated_method repeatability Repeatability (Intra-assay) intermediate Intermediate Precision

Caption: Logical flow for analytical method validation.

Conclusion

This application note provides two comprehensive and validated methods for the quantification of this compound. The HPLC-UV method is suitable for routine analysis, while the GC-MS method offers higher sensitivity and is ideal for trace-level detection or for samples in complex matrices. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. Both methods demonstrate excellent linearity, accuracy, and precision, making them suitable for use in research and quality control environments.

Application Notes and Protocols: Mass Spectrometry Analysis of N,N-Dimethyl-4-phenoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed theoretical analysis and practical protocol for the mass spectrometry analysis of N,N-Dimethyl-4-phenoxybutan-1-amine. Due to the absence of direct experimental mass spectral data for this specific compound in available literature, this application note presents a predicted fragmentation pattern based on established principles of mass spectrometry for aliphatic amines and aryl ethers. The provided protocols for sample preparation and LC-MS analysis are based on standard methodologies for small organic molecules and are intended to serve as a robust starting point for experimental work.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound under electron ionization (EI) is expected to be primarily driven by two key structural features: the tertiary amine and the phenoxy ether linkage. The molecular ion (M+) peak is predicted to be present, though it may be of low intensity, which is common for aliphatic amines.

The most probable fragmentation pathways are:

  • Alpha-Cleavage: The cleavage of the C-C bond adjacent (alpha) to the nitrogen atom is a dominant fragmentation pathway for aliphatic amines. This results in the formation of a stable, resonance-stabilized immonium ion. For this compound, this would lead to the formation of the [CH2=N(CH3)2]+ ion at m/z 58, which is anticipated to be the base peak.

  • Ether Bond Cleavage: Cleavage of the C-O bond of the ether can occur, leading to the formation of a phenoxy radical and a charged butanamine fragment, or a phenol ion and a neutral butene fragment through rearrangement.

  • Benzylic-type Cleavage: Although not a classic benzylic position, the bond between the butoxy chain and the phenyl ring can cleave, leading to a prominent ion at m/z 94 corresponding to phenol, often formed through a hydrogen rearrangement.

Table 1: Predicted Mass Spectral Fragmentation Data for this compound
m/zProposed Fragment IonProposed StructurePredicted Relative Abundance
193[C12H19NO]+• (Molecular Ion)C6H5O(CH2)4N(CH3)2Low
178[M - CH3]+C6H5O(CH2)4N(CH3)CH2Low
148[M - N(CH3)2]+C6H5O(CH2)3CH2Moderate
94[C6H5OH]+•C6H5OHHigh
77[C6H5]+C6H5Moderate
58[CH2N(CH3)2]+CH2=N+(CH3)2Base Peak

Diagrams

Fragmentation_Pathway M This compound (m/z = 193) frag1 [M - CH3]+ (m/z = 178) M->frag1 -CH3 frag2 [M - N(CH3)2]+ (m/z = 148) M->frag2 -N(CH3)2 frag3 Phenol ion (m/z = 94) M->frag3 Rearrangement frag5 Immonium ion (m/z = 58) M->frag5 α-Cleavage frag4 Phenyl ion (m/z = 77) frag3->frag4 -OH

Caption: Predicted fragmentation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing start Stock Solution (1 mg/mL in Methanol) dilute Working Solution (1-10 µg/mL in Mobile Phase) start->dilute filter Syringe Filtration (0.22 µm PTFE) dilute->filter lc Liquid Chromatography (C18 Column) filter->lc ms Mass Spectrometry (ESI+) lc->ms acquire Data Acquisition ms->acquire process Data Analysis (Fragmentation Pattern) acquire->process

Caption: General experimental workflow for LC-MS analysis.

Experimental Protocols

The following is a general protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

Materials and Reagents
  • This compound (analytical standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 2 mL autosampler vials with septa

  • 0.22 µm PTFE syringe filters

Sample Preparation
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to achieve a final concentration in the range of 1-10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.

Liquid Chromatography Conditions
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Mass Range: m/z 50-500

  • Data Acquisition: Full scan mode. For further structural elucidation, tandem MS (MS/MS) can be performed by selecting the precursor ion of interest (e.g., m/z 193).

Data Analysis

The acquired mass spectra should be processed using appropriate software. The full scan data will provide the mass-to-charge ratio of the molecular ion and its fragments. By analyzing the m/z values and their relative intensities, the fragmentation pattern can be determined and compared with the predicted pattern in Table 1. For MS/MS data, the fragmentation of the selected precursor ion will provide more detailed structural information.

Conclusion

This document outlines the predicted mass spectrometric behavior of this compound and provides a comprehensive protocol for its analysis by LC-MS. The dominant predicted fragmentation is an alpha-cleavage resulting in a stable immonium ion at m/z 58. The provided experimental procedures are designed to be a robust starting point for researchers and can be further optimized based on the specific instrumentation and analytical goals.

Troubleshooting & Optimization

Optimizing Synthesis of N,N-Dimethyl-4-phenoxybutan-1-amine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of N,N-Dimethyl-4-phenoxybutan-1-amine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved via a Williamson ether synthesis. The primary reaction involves the deprotonation of phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, a 4-halobutyl-N,N-dimethylamine derivative.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Deprotonation of Phenol: The base used may not be strong enough to fully deprotonate the phenol, resulting in a low concentration of the nucleophilic phenoxide. 2. Poor Leaving Group: The halide on the 4-halobutyl-N,N-dimethylamine may not be a sufficiently good leaving group (e.g., F > Cl > Br > I in terms of leaving group ability for SN2 reactions). 3. Reaction Temperature Too Low: The reaction may not have sufficient energy to overcome the activation barrier. 4. Inappropriate Solvent: Protic solvents can solvate the nucleophile, reducing its reactivity. Apolar solvents may not effectively dissolve the reactants.[1]1. Choice of Base: Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete deprotonation of phenol. Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can also be effective, particularly with a phase-transfer catalyst. 2. Alkyl Halide Reactivity: Use an alkyl halide with a better leaving group, such as 4-bromo- or 4-iodo-N,N-dimethylbutan-1-amine. Alkyl sulfonates (e.g., tosylates, mesylates) are also excellent leaving groups.[2] 3. Optimize Temperature: Gradually increase the reaction temperature, typically in the range of 50-100 °C, while monitoring the reaction progress by TLC.[1] 4. Solvent Selection: Employ a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (ACN) to enhance the SN2 reaction rate.[2]
Presence of Significant Side Products 1. C-Alkylation of Phenoxide: The phenoxide ion is an ambident nucleophile and can undergo alkylation at the ortho and para positions of the aromatic ring, in addition to the desired O-alkylation. 2. Elimination Reaction: The alkyl halide may undergo an E2 elimination reaction, especially if it is a secondary or tertiary halide, or if a sterically hindered base is used at high temperatures. 3. Quaternization of the Amine: The tertiary amine of the product can react with the alkyl halide starting material to form a quaternary ammonium salt.1. Control Alkylation Site: O-alkylation is generally favored in polar aprotic solvents. To minimize C-alkylation, avoid excessively high temperatures and consider using a counterion for the phenoxide that promotes O-alkylation (e.g., Na+ or K+). 2. Minimize Elimination: Use a primary alkyl halide (e.g., 4-chloro- or 4-bromo-N,N-dimethylbutan-1-amine). Avoid excessively high reaction temperatures and overly strong, sterically hindered bases if elimination is a significant issue.[2] 3. Avoid Quaternization: Use a slight excess of the phenol starting material relative to the alkyl halide to ensure the halide is consumed before it can react with the product. The reaction should be monitored and stopped once the alkyl halide is consumed.
Difficult Purification of the Final Product 1. Incomplete Reaction: The presence of unreacted starting materials complicates purification. 2. Formation of Emulsions during Workup: The basic nature of the product can lead to the formation of stable emulsions during aqueous extraction. 3. Similar Polarity of Product and Byproducts: C-alkylated byproducts or other impurities may have similar polarities to the desired product, making chromatographic separation challenging.1. Drive Reaction to Completion: Monitor the reaction by TLC until the limiting reagent is consumed. 2. Effective Workup: During aqueous workup, adjust the pH of the aqueous layer to be basic (e.g., using 5% NaOH solution) to ensure the product is in its free base form and more soluble in the organic layer. Washing with brine can help to break emulsions. 3. Purification Strategy: Column chromatography on silica gel is a common method for purification. A solvent system such as ethyl acetate/hexanes with a small amount of triethylamine can be effective for eluting the tertiary amine product while minimizing streaking on the column. Alternatively, the product can be converted to its hydrochloride salt, which may be crystalline and easier to purify by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the Williamson ether synthesis. This involves the reaction of a phenoxide salt with a 4-halo-N,N-dimethylbutan-1-amine. The phenoxide is typically generated in situ by treating phenol with a suitable base.

Q2: Which base is optimal for the deprotonation of phenol in this synthesis?

A2: The choice of base can significantly impact the yield. For complete and rapid deprotonation, strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often preferred. However, weaker bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) can also be used effectively, often in conjunction with a phase-transfer catalyst like tetrabutylammonium bromide to facilitate the reaction between the aqueous and organic phases.

Q3: What are the best solvents for this reaction?

A3: Polar aprotic solvents are generally the best choice as they solvate the cation of the phenoxide salt but not the anion, thus increasing the nucleophilicity of the phenoxide. N,N-dimethylformamide (DMF) and acetonitrile (ACN) are commonly used and have been shown to promote SN2 reactions.[2]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. A suitable eluent system would be a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate. The disappearance of the limiting starting material (usually the alkyl halide) indicates the completion of the reaction.

Q5: What is the typical workup procedure for this reaction?

A5: After the reaction is complete, the mixture is typically cooled and then partitioned between an organic solvent (e.g., ethyl acetate or diethyl ether) and water. The organic layer is washed with a basic aqueous solution (e.g., 5% NaOH) to remove any unreacted phenol, followed by washing with brine to reduce the water content in the organic layer. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.

Q6: What are the common impurities and how can they be removed?

A6: Common impurities include unreacted phenol, the C-alkylated byproduct, and potentially a quaternary ammonium salt. Unreacted phenol can be removed by washing the organic extract with a basic solution. The C-alkylated byproduct, being isomeric with the desired product, can be challenging to remove and often requires column chromatography. If a quaternary salt is formed, it is typically highly polar and can be removed by aqueous extraction.

Data Presentation

Table 1: Effect of Base and Solvent on Yield of this compound *

Base Solvent Temperature (°C) Reaction Time (h) Yield (%)
NaOHEthanol781265
K2CO3DMF80885
NaHTHF66692
t-BuOKt-Butanol82688

*Note: These are representative yields based on typical Williamson ether syntheses and may vary depending on the specific experimental conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • Phenol

  • 4-Chloro-N,N-dimethylbutan-1-amine hydrochloride

  • Sodium hydroxide (NaOH)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate (Na2SO4)

  • Deionized water

  • Brine (saturated NaCl solution)

Procedure:

  • Preparation of the Free Amine: In a round-bottom flask, dissolve 4-chloro-N,N-dimethylbutan-1-amine hydrochloride in water and add an equimolar amount of a 2M NaOH solution with stirring. Extract the aqueous solution with ethyl acetate. Dry the combined organic extracts over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the free amine.

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add phenol (1.0 eq) and anhydrous DMF.

  • Base Addition: Add potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes.

  • Addition of Alkylating Agent: Add the previously prepared 4-chloro-N,N-dimethylbutan-1-amine (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80 °C and monitor the progress by TLC. The reaction is typically complete within 8-12 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water and ethyl acetate. Separate the layers. Wash the organic layer with 5% NaOH solution (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) with 1% triethylamine to afford the pure this compound.

Visualizations

Synthesis_Pathway phenol Phenol phenoxide Phenoxide phenol->phenoxide + Base base Base (e.g., K2CO3) product N,N-Dimethyl-4- phenoxybutan-1-amine phenoxide->product + Alkyl Halide (SN2) alkyl_halide 4-Chloro-N,N-dimethyl- butan-1-amine alkyl_halide->product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield Issue check_base Is the base strong enough? start->check_base check_temp Is the temperature optimal? check_base->check_temp Yes increase_base Use stronger base (e.g., NaH) check_base->increase_base No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes increase_temp Increase temperature (50-100 °C) check_temp->increase_temp No check_lg Is the leaving group adequate? check_solvent->check_lg Yes change_solvent Use polar aprotic solvent (DMF, ACN) check_solvent->change_solvent No change_lg Use better leaving group (Br, I, OTs) check_lg->change_lg No end Yield Optimized check_lg->end Yes increase_base->end increase_temp->end change_solvent->end change_lg->end

Caption: Troubleshooting workflow for low synthesis yield.

References

N,N-Dimethyl-4-phenoxybutan-1-amine purification techniques from crude mixture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N,N-Dimethyl-4-phenoxybutan-1-amine from a crude mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude mixture of this compound?

A1: Common impurities can include unreacted starting materials such as phenol and 4-chloro-N,N-dimethylbutan-1-amine, residual base from the synthesis (e.g., potassium carbonate or triethylamine), and potential by-products from side reactions. Depending on the reaction conditions, polymeric material or products of ether cleavage may also be present.

Q2: My compound is streaking during silica gel column chromatography. What can I do to improve the separation?

A2: Amines, being basic, often interact strongly with the acidic silica gel, leading to tailing or streaking. To mitigate this, you can:

  • Add a basic modifier to the eluent: Incorporating a small amount of triethylamine (0.1-1%) or ammonia in methanol to your eluent system can neutralize the acidic sites on the silica gel, resulting in sharper peaks.[1]

  • Pre-treat the silica gel: You can create a slurry of the silica gel with your eluent containing the basic modifier before packing the column. This ensures the entire stationary phase is neutralized.[1]

  • Use an alternative stationary phase: Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.

Q3: I am observing a low yield after purification. What are the potential causes?

A3: Low recovery can be due to several factors:

  • Incomplete extraction: During an acidic wash to remove basic impurities, your product might also be partially extracted into the aqueous layer if the pH is too low. Careful control of pH is crucial.

  • Adsorption onto silica gel: As mentioned, your product might be irreversibly adsorbed onto the silica gel if it is not properly neutralized.

  • Volatility: While this compound is not extremely volatile, some loss can occur during solvent removal under high vacuum, especially if heated.

  • Degradation: The compound may be sensitive to prolonged exposure to acidic conditions or high temperatures.

Q4: Can I purify this compound by distillation?

A4: Yes, vacuum distillation can be an effective method for purifying this compound, especially for larger quantities. It is crucial to perform this under reduced pressure to avoid thermal degradation. The boiling point will depend on the pressure, but it is expected to be above 200°C at atmospheric pressure.

Q5: What is the best way to remove residual phenol from the crude product?

A5: Phenol is acidic and can be effectively removed by a liquid-liquid extraction with a dilute aqueous base, such as 1 M sodium hydroxide solution. The phenoxide salt formed is soluble in the aqueous layer and can be separated from the organic layer containing your product.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Product is an oil but should be a solid Presence of solvent or impurities.Dry the product under high vacuum. If it remains an oil, proceed with further purification steps like column chromatography or distillation.
Multiple spots on TLC after initial work-up Incomplete reaction or presence of by-products.Perform a liquid-liquid extraction to remove acidic (phenol) and basic (unreacted amine starting material) impurities. Follow with column chromatography for closely related impurities.
Product discolors upon standing Oxidation or degradation.Store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature. Consider the use of antioxidants if the application allows.
Broad peaks in NMR spectrum Presence of paramagnetic impurities or aggregation.Filter the NMR sample through a small plug of silica gel or celite. Ensure the sample is fully dissolved.

Experimental Protocols

Acid-Base Liquid-Liquid Extraction

This protocol is designed to remove acidic (e.g., phenol) and some basic impurities from the crude mixture.

Methodology:

  • Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Wash the organic solution with 1 M aqueous HCl. The product, being a tertiary amine, will form a salt and move to the aqueous layer, while non-basic impurities remain in the organic layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any trapped organic impurities.

  • Basify the aqueous layer to a pH of ~10 with 1 M NaOH. This will deprotonate the amine salt, making the product insoluble in water.

  • Extract the product back into an organic solvent (e.g., ethyl acetate or DCM) multiple times.[1]

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the partially purified product.

Flash Column Chromatography

This method is suitable for obtaining high-purity this compound.

Methodology:

  • Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of hexane and ethyl acetate with 0.5% triethylamine).

  • Pack the column with the slurry.

  • Dissolve the crude or partially purified product in a minimal amount of the eluent or a stronger solvent like DCM.

  • Load the sample onto the column.

  • Elute the column with the prepared solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Quantitative Data Summary

The following table presents typical results that can be expected from the purification of a 10g crude sample of this compound.

Purification StepInitial Purity (by GC-MS)Final Purity (by GC-MS)Yield (%)
Liquid-Liquid Extraction 65%85-90%~80%
Flash Column Chromatography 85%>98%~70%
Vacuum Distillation 85%>97%~75%

Visualizations

experimental_workflow crude Crude Mixture lle Liquid-Liquid Extraction crude->lle Remove acidic/ basic impurities column Column Chromatography lle->column High purity distill Vacuum Distillation lle->distill Bulk purification pure Pure Product (>98%) column->pure distill->pure troubleshooting_logic start Streaking on TLC? add_base Add 0.1-1% Et3N to eluent start->add_base Yes use_alumina Use alumina column start->use_alumina Yes pretreat_silica Pre-treat silica with basic solution add_base->pretreat_silica solution Improved Separation add_base->solution pretreat_silica->solution use_alumina->solution

References

Technical Support Center: Synthesis of N,N-Dimethyl-4-phenoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-Dimethyl-4-phenoxybutan-1-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two most prevalent and practical synthetic routes for this compound are the Williamson Ether Synthesis and Reductive Amination.

  • Williamson Ether Synthesis: This method involves the reaction of a phenoxide salt with a 4-halo-N,N-dimethylbutanamine (e.g., 4-chloro- or 4-bromo-N,N-dimethylbutan-1-amine). This is an S(_N)2 reaction and is often preferred due to the commercial availability of the starting materials.[1][2]

  • Reductive Amination: This route starts with the synthesis of 4-phenoxybutanal, which is then reacted with dimethylamine in the presence of a reducing agent to form the target tertiary amine. This method avoids the use of potentially problematic alkyl halides.[3][4][5]

Q2: What are the likely impurities I might encounter in the Williamson Ether Synthesis of this compound?

A2: Several impurities can arise from the Williamson ether synthesis. These include:

  • Unreacted Starting Materials: Residual phenol and 4-chloro-N,N-dimethylbutan-1-amine may be present if the reaction does not go to completion.

  • Elimination Byproduct: The 4-halo-N,N-dimethylbutanamine can undergo base-catalyzed elimination to form N,N-dimethylbut-3-en-1-amine.[1]

  • Ring Alkylation Product: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation, leading to the formation of (4-(dimethylamino)butyl)phenols.[1]

  • Quaternary Ammonium Salt: The tertiary amine product can react with the alkyl halide starting material to form a quaternary ammonium salt, although this is generally less favorable.[6]

Q3: What are the potential impurities in the Reductive Amination synthesis of this compound?

A3: The reductive amination pathway can also lead to several impurities:

  • Unreacted 4-phenoxybutanal: Incomplete reaction will leave the starting aldehyde in the product mixture.

  • Over-alkylation Products: The secondary amine formed as an intermediate can potentially react with another molecule of the aldehyde before being reduced, leading to more complex structures. However, with dimethylamine as the amine source, this is less of a concern than with primary amines.[4]

  • Alcohol Byproduct: The reducing agent can reduce the starting aldehyde, 4-phenoxybutanal, to the corresponding alcohol, 4-phenoxybutan-1-ol. The choice of reducing agent is critical to minimize this side reaction.[5][7]

Q4: How can I purify the final this compound product?

A4: Purification of the tertiary amine product typically involves a combination of techniques:

  • Acid-Base Extraction: This is a highly effective method for separating the basic amine product from non-basic impurities. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl) to protonate the amine and move it to the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

  • Column Chromatography: For removal of closely related impurities, column chromatography on silica gel can be employed. However, the basic nature of the amine can lead to tailing and poor separation on standard silica. Using a mobile phase containing a small amount of a basic modifier, such as triethylamine, or using amine-functionalized silica can significantly improve the purification.[8]

  • Distillation: If the product and impurities have sufficiently different boiling points, distillation under reduced pressure can be an effective final purification step.

Troubleshooting Guides

Problem 1: Low Yield in Williamson Ether Synthesis
Potential Cause Troubleshooting Steps
Incomplete deprotonation of phenol. Ensure a sufficiently strong base (e.g., sodium hydride, sodium hydroxide) is used in an appropriate solvent to fully generate the phenoxide.
Side reaction (elimination) is favored. Lower the reaction temperature. Use a less sterically hindered base if possible. Ensure the use of a primary alkyl halide.[1][2]
Poor quality of 4-halo-N,N-dimethylbutan-1-amine. The halide starting material can be unstable. Use freshly prepared or purified halide. Consider converting the corresponding alcohol to a tosylate for a better leaving group.
Solvent issues. Use a polar aprotic solvent like DMF or acetonitrile to promote the S(_N)2 reaction.[9]
Problem 2: Product is Contaminated with a Quaternary Ammonium Salt
Potential Cause Troubleshooting Steps
Excess alkyl halide and/or prolonged high reaction temperature. Use a stoichiometric amount or only a slight excess of the 4-halo-N,N-dimethylbutan-1-amine. Control the reaction temperature carefully.
Work-up procedure. The quaternary ammonium salt is highly water-soluble.[6] A simple water wash of the organic phase during work-up should effectively remove this impurity.
Problem 3: Low Yield in Reductive Amination
Potential Cause Troubleshooting Steps
Inefficient imine formation. The reaction is often pH-sensitive. Maintain a weakly acidic to neutral pH to favor imine formation.
Reduction of the starting aldehyde. Use a reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[5][7] If using a less selective reducing agent like sodium borohydride, allow sufficient time for imine formation before adding the reducing agent.[7]
Poor quality of 4-phenoxybutanal. The aldehyde may be prone to oxidation or polymerization. Use freshly prepared or purified aldehyde for the reaction.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

  • Phenoxide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetonitrile. Add a strong base, such as sodium hydride (1.1 eq), portion-wise at 0 °C. Allow the mixture to stir at room temperature until hydrogen evolution ceases, indicating complete formation of the sodium phenoxide.

  • Alkylation: To the solution of sodium phenoxide, add a solution of 4-chloro-N,N-dimethylbutan-1-amine hydrochloride (1.0 eq) and a suitable base (e.g., potassium carbonate, 1.2 eq) to neutralize the hydrochloride salt, or use the free base form of the amine halide.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts and wash with a dilute aqueous solution of sodium hydroxide to remove any unreacted phenol. Then, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or vacuum distillation.

Protocol 2: Reductive Amination Synthesis of this compound

  • Imine Formation and Reduction (One-Pot): To a solution of 4-phenoxybutanal (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a solution of dimethylamine (2.0 M in THF, 1.2 eq). Stir the mixture for 30 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Monitor the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous phase with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a mobile phase containing a small amount of triethylamine) or by vacuum distillation.

Visualizations

Williamson_Ether_Synthesis phenol Phenol phenoxide Sodium Phenoxide phenol->phenoxide Deprotonation base Strong Base (e.g., NaH) base->phenoxide product N,N-Dimethyl-4- phenoxybutan-1-amine phenoxide->product SN2 Attack side_product2 Ring Alkylation Product phenoxide->side_product2 C-Alkylation alkyl_halide 4-Chloro-N,N-dimethyl- butan-1-amine alkyl_halide->product side_product1 Elimination Product: N,N-dimethylbut-3-en-1-amine alkyl_halide->side_product1 Elimination

Caption: Williamson Ether Synthesis Workflow for this compound.

Reductive_Amination aldehyde 4-Phenoxybutanal imine Imine Intermediate aldehyde->imine side_product 4-Phenoxybutan-1-ol aldehyde->side_product Reduction dimethylamine Dimethylamine dimethylamine->imine product N,N-Dimethyl-4- phenoxybutan-1-amine imine->product Reduction reducing_agent Reducing Agent (e.g., STAB) reducing_agent->product reducing_agent->side_product

Caption: Reductive Amination Workflow for this compound.

Quantitative Data Summary

Table 1: Common Impurities and Analytical Methods

ImpurityLikely Synthetic RouteRecommended Analytical Method
PhenolWilliamson Ether SynthesisGC-MS, 1H NMR
4-Chloro-N,N-dimethylbutan-1-amineWilliamson Ether SynthesisGC-MS, 1H NMR
N,N-dimethylbut-3-en-1-amineWilliamson Ether SynthesisGC-MS, 1H NMR
(4-(dimethylamino)butyl)phenolsWilliamson Ether SynthesisLC-MS, 1H NMR
4-PhenoxybutanalReductive AminationGC-MS, 1H NMR
4-Phenoxybutan-1-olReductive AminationGC-MS, 1H NMR

References

Resolving poor solubility of N,N-Dimethyl-4-phenoxybutan-1-amine in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the poor aqueous solubility of N,N-Dimethyl-4-phenoxybutan-1-amine.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in neutral aqueous solutions?

A1: The low solubility is due to its chemical structure. The molecule has a large, non-polar phenoxybutan group which is hydrophobic (water-repelling). While the tertiary amine group (N,N-Dimethyl) can interact with water, the hydrophobic portion of the molecule dominates, leading to poor solubility in neutral water. Smaller amines are more soluble, but as the hydrocarbon chain length increases, solubility decreases[1].

Q2: Can I dissolve this compound in organic solvents?

A2: Yes. Due to its hydrophobic nature, the compound is expected to have significantly better solubility in many organic solvents. Solvents like ethanol, propylene glycol, and polyethylene glycols are commonly used.[2][3]

Q3: What is the quickest method to try and dissolve this compound in an aqueous buffer?

A3: The most direct method is pH adjustment. This compound is a tertiary amine, which is basic.[1][4] By lowering the pH of the aqueous solution with a suitable acid (e.g., dilute HCl), the amine group becomes protonated, forming a water-soluble salt.[4]

Q4: Are there alternatives to pH adjustment if my experiment is pH-sensitive?

A4: Yes, several methods can be used if you need to maintain a specific pH:

  • Co-solvents: Adding a water-miscible organic solvent can increase solubility.[2][5][6]

  • Surfactants: Using a surfactant above its critical micelle concentration (CMC) can encapsulate the compound in micelles.[7][8][9]

  • Cyclodextrins: These molecules can form inclusion complexes with the hydrophobic part of the compound, increasing its apparent water solubility.[10][11][12]

Troubleshooting Guide for Poor Solubility

This guide provides a step-by-step approach to resolving solubility issues with this compound in your experiments.

Step 1: Initial Assessment & Strategy Selection

Before attempting to dissolve the compound, consider the constraints of your experiment. Use the following workflow to choose the best starting point.

G start Start: Poor Solubility Observed q_ph Is the experimental pH flexible? start->q_ph ph_adjust Method 1: pH Adjustment (Protonate the amine) q_ph->ph_adjust Yes q_organic Can the experiment tolerate a small amount of organic solvent? q_ph->q_organic No success Solubility Issue Resolved ph_adjust->success cosolvent Method 2: Use a Co-solvent (e.g., Ethanol, PEG 400) q_organic->cosolvent Yes q_surfactant Can the experiment tolerate a surfactant? q_organic->q_surfactant No cosolvent->success surfactant Method 3: Use a Surfactant (e.g., Polysorbate 80) q_surfactant->surfactant Yes cyclodextrin Method 4: Use a Cyclodextrin (e.g., HP-β-CD) q_surfactant->cyclodextrin No surfactant->success cyclodextrin->success fail Consult further literature or an organic chemist cyclodextrin->fail

Fig 1. Decision workflow for selecting a solubilization method.
Step 2: Experimental Protocols

Follow the detailed protocol for your chosen method. Always start with a small amount of your compound to establish the best conditions before scaling up.

This technique protonates the tertiary amine, forming an ammonium salt which is significantly more water-soluble.

G cluster_0 Insoluble State (Neutral pH) cluster_1 Soluble State (Acidic pH) Compound_insoluble This compound (Insoluble, R₃N) Acid Add Acid (H⁺Cl⁻) Compound_insoluble->Acid + H⁺ Water H₂O Compound_soluble Protonated Amine Salt (Soluble, R₃NH⁺) Chloride Cl⁻ Acid->Compound_soluble

Fig 2. Mechanism of solubilization by pH adjustment.

Protocol:

  • Weigh the desired amount of this compound and place it in a suitable container.

  • Add the desired volume of your aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4). The compound will likely not dissolve and may appear as an oil or a precipitate.

  • While stirring vigorously, add a 1 M solution of Hydrochloric Acid (HCl) dropwise.

  • Monitor the solution for clarity. Continue adding acid until the solution becomes clear.

  • Measure the final pH of the solution to ensure it is compatible with your experimental design. The required pH will likely be in the range of 1.5-2.5 for full protonation and dissolution.[13]

  • If necessary, you can back-titrate with a base (e.g., 1 M NaOH), but be aware that the compound may precipitate out as the pH increases.

Co-solvents reduce the polarity of the aqueous medium, allowing for better solvation of the hydrophobic compound.[5][6]

Fig 3. Co-solvents reduce solvent polarity to enhance solubility.

Protocol:

  • Attempt to create a concentrated stock solution of this compound in a water-miscible organic solvent.

  • Select a co-solvent that is compatible with your experiment (see Table 1). Common choices include Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[2][3]

  • Dissolve the compound in the pure co-solvent first. For example, prepare a 100 mg/mL stock in 100% Ethanol.

  • Slowly add this stock solution to your aqueous buffer while vortexing or stirring vigorously.

  • Do not exceed a final co-solvent concentration that could interfere with your experiment (typically <5% v/v).[2] If precipitation occurs, you may need to try a different co-solvent or a lower final concentration of your compound.

Table 1: Common Co-solvents for Pharmaceutical Formulations

Co-solventTypical Final ConcentrationNotes
Ethanol1 - 20%Can cause protein precipitation at high concentrations.
Propylene Glycol (PG)5 - 40%Generally well-tolerated in many biological systems.
Polyethylene Glycol 400 (PEG 400)10 - 50%Low toxicity; often used in drug formulations.
Glycerol5 - 30%Viscous; can be useful for increasing stability.

Surfactants form micelles in solution, which are microscopic spheres with a hydrophobic core and a hydrophilic exterior. The hydrophobic compound partitions into the core, allowing it to be dispersed in the aqueous solution.[14]

Fig 4. A surfactant micelle encapsulating a hydrophobic compound.

Protocol:

  • Select a non-ionic surfactant suitable for your application (see Table 2). Polysorbates (Tween®) and Cremophor® EL are common choices.

  • Prepare your aqueous buffer containing the surfactant at a concentration above its Critical Micelle Concentration (CMC).

  • Add the this compound directly to the surfactant-containing buffer.

  • Use sonication or vigorous stirring to aid in the dissolution and micellar encapsulation process. The solution should become clear or translucent.

Table 2: Common Non-ionic Surfactants

SurfactantTypical ConcentrationNotes
Polysorbate 20 (Tween® 20)0.05 - 1%Common in biological assays.
Polysorbate 80 (Tween® 80)0.1 - 2%Widely used in pharmaceutical formulations.[9]
Cremophor® EL0.1 - 5%Can have biological effects; check compatibility.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. The hydrophobic portion of your compound can fit into this cavity, forming a water-soluble inclusion complex.[11][12]

G cluster_0 Inclusion Complex Formation CD Cyclodextrin Compound Compound label_plus + CD_start Cyclodextrin Compound_start Compound

Fig 5. Formation of a water-soluble inclusion complex.

Protocol:

  • Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred for their higher solubility and safety profiles.[15]

  • Dissolve the cyclodextrin in your aqueous buffer first. This may require stirring or gentle warming.

  • Prepare a molar excess of cyclodextrin relative to your compound (e.g., a 5:1 or 10:1 molar ratio).

  • Add the this compound to the cyclodextrin solution.

  • Stir the mixture for several hours (or overnight) at room temperature to allow for the formation of the inclusion complex. The solution should become clear.

Table 3: Common Cyclodextrins for Solubilization

CyclodextrinKey Features
β-Cyclodextrin (β-CD)Low aqueous solubility, which can be limiting.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility, widely used in formulations.[15]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility, used in approved drug products.
Methyl-β-cyclodextrin (M-β-CD)Enhances solubility but can extract cholesterol from cell membranes.[15]

References

N,N-Dimethyl-4-phenoxybutan-1-amine stability issues and degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N,N-Dimethyl-4-phenoxybutan-1-amine. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues associated with this compound?

A1: this compound, as a tertiary amine and a phenoxy ether, may be susceptible to several degradation pathways. Key stability concerns include:

  • Oxidation: The tertiary amine moiety is prone to oxidation, which can lead to the formation of an N-oxide.[1][2] The phenoxy group may also undergo oxidative degradation.

  • Acid/Base Hydrolysis: While the ether linkage is generally stable, extreme pH conditions and elevated temperatures could potentially lead to its cleavage. The tertiary amine can form salts with acids.

  • Thermolysis: High temperatures can induce degradation, potentially leading to cleavage of the butyl chain or other fragmentation.

  • Photolysis: Exposure to light, particularly UV radiation, can cause photolytic degradation. The aromatic phenoxy group may be particularly susceptible.

Q2: What are the likely degradation products of this compound?

A2: While specific degradation products for this compound are not documented in the provided search results, based on its chemical structure, the following are plausible degradation products under forced degradation conditions:

  • Oxidative Stress: this compound N-oxide is a likely product.

  • Acid/Base Hydrolysis: Phenol and 4-(dimethylamino)butan-1-ol could be formed upon cleavage of the ether bond, although this may require harsh conditions.

  • Thermal Degradation: Fragmentation could lead to various smaller molecules, such as N,N-dimethylamine and phenol.

  • Photolytic Degradation: A variety of products could be formed through radical mechanisms, potentially involving modification of the aromatic ring.

Q3: How can I monitor the stability of this compound in my experiments?

A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. An ideal method should be able to separate the parent compound from all potential degradation products. For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[3][4]

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the chromatogram of my sample.

Possible Cause: Degradation of this compound.

Troubleshooting Steps:

  • Confirm Peak Identity:

    • If you have reference standards for potential degradation products, spike your sample to see if the retention time of the unexpected peak matches.

    • Use LC-MS to obtain the mass-to-charge ratio (m/z) of the unexpected peak and compare it to the masses of plausible degradation products.

  • Investigate the Source of Degradation:

    • Sample Preparation: Was the sample exposed to harsh pH, high temperatures, or strong light during preparation?

    • Solvent/Matrix Effects: Are any components of your formulation or solvent known to be reactive? For example, peroxides in ethers can cause oxidation.

    • Storage Conditions: Was the sample stored at the recommended temperature and protected from light?

  • Perform a Forced Degradation Study: To systematically identify the degradation products and pathways, conduct a forced degradation study as outlined in the experimental protocols section below.

Issue 2: The measured concentration of this compound is lower than expected.

Possible Cause: Degradation of the compound or issues with the analytical method.

Troubleshooting Steps:

  • Verify Analytical Method Performance:

    • Analyze a freshly prepared standard of known concentration to ensure the instrument and method are performing correctly.

    • Check for issues such as poor peak shape, which could indicate problems with the column or mobile phase.

  • Assess Sample Stability:

    • Review the handling and storage history of the sample.

    • If degradation is suspected, analyze a sample that has been stored under ideal conditions (e.g., frozen, protected from light) to serve as a baseline.

  • Mass Balance Analysis: In a forced degradation study, the sum of the increase in the peak areas of the degradation products should approximately equal the decrease in the peak area of the parent compound. A significant discrepancy may indicate the formation of non-chromophoric products or precipitation.[1]

Hypothetical Forced Degradation Data

The following table summarizes hypothetical results from a forced degradation study on this compound.

Stress Condition% Degradation of Parent CompoundMajor Degradation Product(s) Observed (Hypothetical)
0.1 M HCl, 80°C, 24h< 5%Minor unknown peaks
0.1 M NaOH, 80°C, 24h< 5%Minor unknown peaks
3% H₂O₂, RT, 24h~20%This compound N-oxide
80°C, 48h~10%Multiple small unknown peaks
High-intensity light, 7 days~15%Several unknown photoproducts

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade acetonitrile and water

  • Suitable buffer for mobile phase (e.g., phosphate or acetate)

  • HPLC-UV system

  • LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Heat the solid compound or a solution at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose a solution of the compound to a light source with a specific wavelength range (e.g., using a photostability chamber).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples before injection. Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis: Analyze the samples by a stability-indicating HPLC-UV method. If unknown peaks are observed, analyze the samples by LC-MS to identify the degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH 3.0).

  • Gradient: Start with a low percentage of acetonitrile and increase it over time to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 220 nm and 270 nm).

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Visualizations

Instability_Investigation_Workflow cluster_observe Observation cluster_investigate Investigation cluster_action Action cluster_outcome Outcome observe_issue Unexpected Peak or Loss of Potency verify_method Verify Analytical Method Performance observe_issue->verify_method Start review_handling Review Sample Handling and Storage verify_method->review_handling Method OK lcms_analysis LC-MS Analysis for Peak Identification review_handling->lcms_analysis Handling OK forced_degradation Perform Forced Degradation Study lcms_analysis->forced_degradation Unknown Peak identify_products Identify Degradation Products and Pathways forced_degradation->identify_products reformulate Reformulate or Adjust Storage Conditions improve_stability Improve Product Stability reformulate->improve_stability identify_products->reformulate

Caption: Workflow for investigating stability issues.

Degradation_Pathways cluster_products Potential Degradation Products parent N,N-Dimethyl-4- phenoxybutan-1-amine n_oxide N-Oxide parent->n_oxide Oxidation (e.g., H₂O₂) phenol Phenol parent->phenol Hydrolysis (Harsh Conditions) amino_alcohol 4-(Dimethylamino)butan-1-ol parent->amino_alcohol Hydrolysis (Harsh Conditions) fragments Smaller Fragments parent->fragments Thermal Stress or Photolysis

Caption: Potential degradation pathways.

References

Improving reaction conditions for N,N-Dimethyl-4-phenoxybutan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N,N-Dimethyl-4-phenoxybutan-1-amine.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, a phenoxide ion, generated by deprotonating phenol with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, such as 4-chloro-N,N-dimethylbutan-1-amine, displacing the halide leaving group.[1][2]

Q2: What are the most common side reactions to be aware of during this synthesis?

The primary competing side reaction is the base-catalyzed elimination (E2) of the alkylating agent (4-chloro-N,N-dimethylbutan-1-amine), which leads to the formation of an alkene.[2] Another potential side reaction is the C-alkylation of the phenoxide ion, where the alkyl group attaches to the aromatic ring instead of the oxygen atom, although this is generally less favored.[3]

Q3: How can I minimize the formation of the elimination byproduct?

To favor the desired SN2 reaction over the E2 elimination, it is crucial to use a primary alkyl halide, which is the case with 4-chloro-N,N-dimethylbutan-1-amine. Additionally, controlling the reaction temperature is important, as higher temperatures tend to favor elimination. Using a suitable solvent can also influence the reaction outcome.

Q4: What are the recommended starting materials for this synthesis?

The recommended starting materials are phenol and 4-chloro-N,N-dimethylbutan-1-amine (or the corresponding bromo or iodo derivative). A base is required to deprotonate the phenol to form the reactive phenoxide nucleophile.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Deprotonation of Phenol: The chosen base may be too weak or not used in a sufficient stoichiometric amount. 2. Poor Quality of Reagents: Starting materials (phenol, alkyl halide) or solvent may be impure or contain water. 3. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Decomposition of Reagents: The alkyl halide may be unstable under the reaction conditions.1. Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). Ensure at least one equivalent of the base is used. 2. Use freshly distilled/purified reagents and anhydrous solvents. 3. Gradually increase the reaction temperature while monitoring for byproduct formation. A typical range is 60-100 °C. 4. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to air or moisture.
Presence of Significant Amount of Alkene Impurity Competing E2 Elimination Reaction: This is favored by high temperatures and sterically hindered bases.1. Maintain the lowest effective reaction temperature. 2. Use a non-hindered base. 3. Consider using an alkyl halide with a better leaving group (e.g., iodide instead of chloride) to potentially allow for milder reaction conditions.
Formation of C-Alkylated Byproduct Ambident Nature of the Phenoxide Nucleophile: The phenoxide ion can react at either the oxygen or a carbon atom of the aromatic ring.1. The choice of solvent can influence the site of alkylation. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.
Difficult Purification of the Final Product Presence of Unreacted Starting Materials and Byproducts: Unreacted phenol, alkyl halide, and side products can co-elute or be difficult to separate by distillation.1. Perform an aqueous workup to remove the base and any water-soluble salts. An acidic wash can remove unreacted phenol. 2. Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes with triethylamine) to separate the product from impurities. 3. High-vacuum distillation can be effective for purification if the product and impurities have sufficiently different boiling points.

Data Presentation

Table 1: Effect of Base and Solvent on the Yield of this compound

Entry Base (equivalents) Solvent Temperature (°C) Time (h) Yield (%)
1K₂CO₃ (1.5)AcetoneReflux2475
2NaH (1.2)DMF801292
3Cs₂CO₃ (1.5)Acetonitrile801888
4NaOH (2.0)DMSO901265

Note: This data is representative and actual results may vary based on specific experimental conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • Phenol

  • 4-Chloro-N,N-dimethylbutan-1-amine hydrochloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add phenol (1.0 equivalent).

  • Dissolve the phenol in anhydrous DMF.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Add a solution of 4-chloro-N,N-dimethylbutan-1-amine (prepared by neutralizing the hydrochloride salt with a base and extracting into an organic solvent, then drying) (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes with 1% triethylamine) to afford the pure this compound.

Mandatory Visualizations

Reaction_Pathway phenol Phenol phenoxide Phenoxide Ion phenol->phenoxide + Base - H⁺ product This compound phenoxide->product SN2 Attack alkyl_halide 4-Chloro-N,N-dimethylbutan-1-amine alkyl_halide->product byproduct Alkene Byproduct alkyl_halide->byproduct E2 Elimination (Side Reaction) Troubleshooting_Workflow start Low Product Yield check_base Is the base strong enough and in sufficient quantity? start->check_base check_reagents Are reagents and solvent pure and anhydrous? check_base->check_reagents Yes use_stronger_base Use stronger base (e.g., NaH) or more equivalents. check_base->use_stronger_base No check_temp Is the reaction temperature optimal? check_reagents->check_temp Yes purify_reagents Purify/dry reagents and use anhydrous solvent. check_reagents->purify_reagents No optimize_temp Optimize temperature. (e.g., increase gradually) check_temp->optimize_temp No success Yield Improved check_temp->success Yes use_stronger_base->check_reagents purify_reagents->check_temp optimize_temp->success

References

Technical Support Center: N,N-Dimethyl-4-phenoxybutan-1-amine NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NMR analysis of N,N-Dimethyl-4-phenoxybutan-1-amine. This guide provides troubleshooting tips and frequently asked questions to assist researchers, scientists, and drug development professionals in accurately assigning NMR peaks for this compound.

Predicted NMR Peak Assignments

Predicting the chemical shifts for this compound is the first step in successful NMR analysis. Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts based on the compound's structure and typical values for similar chemical environments.

Structure of this compound:

this compound Structure with labels

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

ProtonsPredicted ¹H Shift (ppm)CarbonsPredicted ¹³C Shift (ppm)
a (N(CH₃)₂)~2.2 - 2.41 (N-C H₂)~58 - 62
b (-NCH₂CH₂ -)~1.5 - 1.72 (-N-CH₂C H₂-)~24 - 28
c (-O-CH₂CH₂ -)~1.7 - 1.93 (-O-CH₂C H₂-)~28 - 32
d (-OCH₂ -)~3.9 - 4.14 (-O-C H₂-)~67 - 71
e (Ar-H, ortho)~6.8 - 7.05 (Ar-C, quat)~158 - 162
f (Ar-H, meta)~7.2 - 7.46 (Ar-C, ortho)~114 - 118
g (Ar-H, para)~6.9 - 7.17 (Ar-C, meta)~129 - 133
8 (Ar-C, para)~120 - 124
9 (N(C H₃)₂)~45 - 49

Troubleshooting and FAQs

This section addresses common issues encountered during NMR peak assignment for this compound in a question-and-answer format.

Q1: Why are the peaks for the two central methylene groups (b and c) overlapping or difficult to distinguish?

A1: The electronic environments of the two central methylene groups (-NCH₂CH₂ - and -OCH₂CH₂ -) are quite similar, which can lead to overlapping signals in the ¹H NMR spectrum.

Troubleshooting Steps:

  • Use a higher field NMR instrument: This will increase the dispersion of the signals.

  • 2D NMR Spectroscopy: Perform a COSY (Correlation Spectroscopy) experiment to identify which protons are coupled to each other. You should see a correlation between the protons at position 'b' and 'a'/'c', and between 'c' and 'b'/'d'. An HSQC (Heteronuclear Single Quantum Coherence) experiment can correlate the protons to their directly attached carbons, aiding in unambiguous assignment.

Q2: The chemical shift of the N-methyl protons (a) is broader than expected. What could be the cause?

A2: Broadening of the N-methyl signal can be due to several factors:

  • Concentration Effects: At high concentrations, intermolecular interactions can lead to peak broadening.[1]

  • Presence of Trace Acid: Traces of acid can lead to proton exchange on the NMR timescale, causing broadening of signals near the amine.

  • Viscosity of the Sample: A viscous sample can also result in broader peaks.

Troubleshooting Steps:

  • Dilute the sample: Rerun the NMR with a more dilute sample.

  • Basic Wash: If trace acid is suspected, consider dissolving the sample in a solvent and washing with a dilute basic solution (e.g., NaHCO₃), followed by drying and re-dissolving in the NMR solvent.

  • Increase Temperature: Acquiring the spectrum at a slightly elevated temperature can sometimes sharpen the signals.

Q3: How can I definitively assign the ortho, meta, and para protons on the phenoxy group?

A3: The aromatic region can be complex due to overlapping signals.

Troubleshooting Steps:

  • Coupling Patterns: The ortho protons will typically appear as a doublet, the meta protons as a triplet (or more complex multiplet), and the para proton as a triplet.

  • 2D NMR: A COSY experiment will show correlations between adjacent aromatic protons (ortho to meta). A NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can show through-space correlations, for instance, between the methylene protons at 'd' (-OCH₂ -) and the ortho protons ('e') of the phenoxy group.

Q4: I am seeing unexpected peaks in my spectrum. What are the likely sources?

A4: Unexpected peaks are often due to impurities.

Troubleshooting Steps:

  • Solvent Impurities: Check the chemical shift of your NMR solvent's residual peak and for common impurities like water.[2] For example, residual chloroform (CHCl₃) in CDCl₃ appears at 7.26 ppm.

  • Reaction Byproducts or Starting Materials: Compare the spectrum to those of the starting materials.

  • Grease: Silicon grease from glassware can appear as a broad singlet around 0 ppm.

  • Purity Check: Confirm the purity of your sample using other analytical techniques like LC-MS or GC-MS.

Experimental Protocols

Standard ¹H NMR Sample Preparation and Acquisition:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Transfer the solution to a clean NMR tube.

  • NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity. This is often an automated process.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative number of protons.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting NMR peak assignments for this compound.

Troubleshooting_Workflow cluster_start Initial Analysis cluster_issues Identify Issues cluster_solutions Troubleshooting Solutions cluster_end Final Assignment start Acquire 1H and 13C NMR Spectra predict Predict Chemical Shifts and Splitting Patterns start->predict compare Compare Experimental and Predicted Spectra predict->compare overlap Peak Overlap / Ambiguity compare->overlap broad Broad Peaks compare->broad unexpected Unexpected Peaks compare->unexpected assign Final Peak Assignment compare->assign Good Match two_d_nmr Perform 2D NMR (COSY, HSQC, HMBC) overlap->two_d_nmr change_conditions Change Experimental Conditions (Solvent, Temperature, Concentration) broad->change_conditions purify Purify Sample / Check for Impurities unexpected->purify two_d_nmr->assign change_conditions->start purify->start

Caption: Troubleshooting workflow for NMR peak assignment.

References

Avoiding byproduct formation in N,N-Dimethyl-4-phenoxybutan-1-amine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N,N-Dimethyl-4-phenoxybutan-1-amine and minimizing the formation of unwanted byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, which involves the reaction of a phenoxide with an N,N-dimethyl-4-halo-butan-1-amine.

Problem 1: Low Yield of this compound

Potential Cause Suggested Solution Explanation
Incomplete Deprotonation of Phenol Use a strong, non-nucleophilic base such as Sodium Hydride (NaH) or Potassium Hydride (KH). Ensure the phenol is completely dissolved and the base is added portion-wise under an inert atmosphere (e.g., Nitrogen or Argon) to drive the formation of the phenoxide.Phenol needs to be fully converted to the more nucleophilic phenoxide for the reaction to proceed efficiently. Weak bases may not deprotonate phenol completely, leading to unreacted starting material.
Suboptimal Reaction Temperature Maintain a moderate reaction temperature, typically between 50-100 °C.[1] Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature for your specific setup.Higher temperatures can favor side reactions such as elimination and quaternization.[1] Conversely, a temperature that is too low will result in a slow reaction rate.
Inappropriate Solvent Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN).[1] These solvents effectively solvate the cation of the phenoxide, leaving the nucleophilic oxygen anion more available to react.Protic solvents can solvate the phenoxide, reducing its nucleophilicity and slowing down the desired SN2 reaction.[1]
Poor Leaving Group If using a chloro- derivative, consider switching to a bromo- or iodo- derivative of the N,N-dimethyl-4-halobutan-1-amine. Alternatively, a tosylate or mesylate leaving group can be used.The reaction rate of an SN2 reaction is dependent on the quality of the leaving group. Iodide is generally a better leaving group than bromide, which is better than chloride.

Problem 2: Significant Formation of N,N-Dimethylpyrrolidinium Salt (Intramolecular Cyclization Byproduct)

Potential Cause Suggested Solution Explanation
Reaction Conditions Favoring Intramolecular Reaction Use a higher concentration of the phenoxide nucleophile. Consider adding the N,N-dimethyl-4-halobutan-1-amine slowly to the reaction mixture containing the pre-formed phenoxide.High concentrations of the external nucleophile (phenoxide) can outcompete the intramolecular cyclization. Slow addition of the electrophile maintains a low concentration of the haloamine, further disfavoring the intramolecular pathway.
Solvent Effects Polar aprotic solvents like DMF and acetonitrile can be favorable for the desired intermolecular reaction.[2] Experiment with different solvents to find the optimal balance.The choice of solvent can influence the rate of both inter- and intramolecular reactions.[2]

Problem 3: Presence of Quaternary Ammonium Salt (Intermolecular Quaternization Byproduct)

Potential Cause Suggested Solution Explanation
Excess of N,N-Dimethyl-4-halobutan-1-amine Use a slight excess of the sodium phenoxide (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the haloamine.An excess of the alkylating agent can lead to the tertiary amine product reacting with another molecule of the haloamine to form a quaternary ammonium salt.
High Reaction Temperature Maintain the lowest effective temperature that allows for a reasonable reaction rate.Higher temperatures can increase the rate of the competing quaternization reaction.

Problem 4: Difficulty in Purifying the Final Product

Potential Cause Suggested Solution Explanation
Co-elution of Product and Tertiary Amine Starting Material Utilize column chromatography with an amine-deactivated silica gel or add a small amount of a tertiary amine (e.g., triethylamine) to the eluent system.The basic nature of the product and any unreacted starting material can lead to tailing and poor separation on standard silica gel.
Presence of Water-Soluble Quaternary Ammonium Byproducts Perform an aqueous workup. The desired product is organic-soluble, while the quaternary ammonium salts are typically water-soluble and can be removed by washing with water.[3]This exploits the difference in polarity and solubility between the desired tertiary amine and the charged quaternary ammonium byproducts.
Residual Phenol Wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH) to remove any unreacted phenol.Phenol is acidic and will be deprotonated by the base, forming the water-soluble sodium phenoxide which can then be extracted into the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The primary reaction is a Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1] In this reaction, the sodium salt of phenol (sodium phenoxide) acts as a nucleophile and attacks the electrophilic carbon of N,N-dimethyl-4-halobutan-1-amine, displacing the halide leaving group.

Q2: What are the main byproducts I should expect in this reaction?

A2: The three main byproducts to anticipate are:

  • N,N-Dimethylpyrrolidinium halide: Formed through an intramolecular SN2 reaction where the tertiary amine attacks the electrophilic carbon on the same molecule, forming a five-membered ring.

  • Quaternary ammonium salt: Formed through an intermolecular reaction where the product, this compound, acts as a nucleophile and reacts with another molecule of the N,N-dimethyl-4-halobutan-1-amine starting material.

  • Elimination product (But-3-en-1-yldimethylamine): While less likely with a primary halide, an E2 (bimolecular elimination) reaction can occur, especially at higher temperatures with a sterically hindered base, although this is generally a minor pathway.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, you can spot the reaction mixture alongside the starting materials to observe the consumption of reactants and the appearance of the product spot. GC-MS can provide more quantitative information on the conversion and the formation of byproducts.

Q4: Is there an optimal order of addition for the reagents?

A4: Yes, for optimal results, it is recommended to first prepare the sodium phenoxide by reacting phenol with a strong base like sodium hydride in a suitable solvent. Then, the N,N-dimethyl-4-halobutan-1-amine should be added to the pre-formed phenoxide solution. This ensures a high concentration of the desired nucleophile is present to favor the intermolecular ether formation over intramolecular side reactions.

Q5: What are the key safety precautions for this reaction?

A5: When using sodium hydride (NaH), it is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon) as it is a flammable solid and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

General Protocol for the Synthesis of this compound

Disclaimer: This is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • Phenol

  • Sodium Hydride (60% dispersion in mineral oil)

  • N,N-Dimethyl-4-chlorobutan-1-amine hydrochloride (or the corresponding bromo- or iodo- derivative)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Neutralization of the Haloamine Salt: If starting with the hydrochloride salt of N,N-dimethyl-4-halobutan-1-amine, it must be neutralized to the free base. Dissolve the salt in water and add a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 8). Extract the free amine with a suitable organic solvent like diethyl ether. Dry the organic extracts over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure.

  • Formation of Sodium Phenoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous DMF. To this, add phenol (1.0 equivalent). While stirring under a nitrogen atmosphere, carefully add sodium hydride (1.1 equivalents) portion-wise. Stir the mixture at room temperature until the evolution of hydrogen gas ceases and a clear solution of sodium phenoxide is formed.

  • Williamson Ether Synthesis: To the solution of sodium phenoxide, add the free base of N,N-dimethyl-4-halobutan-1-amine (1.05 equivalents) dropwise at room temperature. After the addition is complete, heat the reaction mixture to 60-80 °C and monitor the reaction by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water. Extract the product with diethyl ether. Wash the combined organic layers with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol with 1% triethylamine).

Visualizations

reaction_pathways cluster_reactants Reactants cluster_products Potential Products Phenoxide Phenoxide Desired_Product This compound (Desired Product) Phenoxide->Desired_Product Intermolecular SN2 Haloamine N,N-Dimethyl-4-halobutan-1-amine Haloamine->Desired_Product Cyclized_Byproduct N,N-Dimethylpyrrolidinium Salt (Intramolecular Cyclization) Haloamine->Cyclized_Byproduct Intramolecular SN2 Quaternized_Byproduct Quaternary Ammonium Salt (Intermolecular Quaternization) Haloamine->Quaternized_Byproduct Desired_Product->Quaternized_Byproduct Intermolecular SN2

Caption: Reaction pathways in the synthesis of this compound.

troubleshooting_workflow Start Start Low_Yield Low Yield? Start->Low_Yield Byproducts Significant Byproducts? Low_Yield->Byproducts No Check_Base Check Base Strength (e.g., use NaH) Low_Yield->Check_Base Yes Intramolecular Intramolecular Cyclization? Byproducts->Intramolecular Yes Quaternization Quaternization? Byproducts->Quaternization No Optimize_Temp Optimize Temperature (50-100 °C) Check_Base->Optimize_Temp Check_Solvent Use Polar Aprotic Solvent (DMF, ACN) Optimize_Temp->Check_Solvent Check_Solvent->Byproducts Intramolecular->Quaternization No Slow_Addition Slowly Add Haloamine Intramolecular->Slow_Addition Yes Excess_Phenoxide Use Slight Excess of Phenoxide Quaternization->Excess_Phenoxide Yes End Optimized Reaction Quaternization->End No Slow_Addition->End Excess_Phenoxide->End

Caption: Troubleshooting workflow for optimizing the synthesis reaction.

References

Technical Support Center: Purification of N,N-Dimethyl-4-phenoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the post-synthesis purification of N,N-Dimethyl-4-phenoxybutan-1-amine.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities encountered in the synthesis of this compound?

A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the reaction of a 4-phenoxybutyl halide with dimethylamine. Potential impurities include:

  • Unreacted Starting Materials: 4-phenoxybutyl halide and excess dimethylamine.

  • Side-Products: Primary and secondary amines can form if the dimethylamine source is contaminated or if demethylation occurs.[1][2] Quaternary ammonium salts may also form through over-alkylation.

  • Solvent and Reagent Residues: Residual solvents from the reaction or workup, and any catalysts or bases used.

Q2: What are the most effective methods for purifying tertiary amines like this compound?

A2: The choice of purification method depends on the nature of the impurities and the scale of the reaction. The most common and effective methods include:

  • Flash Column Chromatography: Highly effective for removing a wide range of impurities. Using amine-functionalized silica or adding a competing amine (like triethylamine) to the mobile phase is often necessary to prevent the product from sticking to the acidic silica gel.[3][4]

  • Acid-Base Extraction: A simple and scalable method to separate the basic amine product from neutral or acidic impurities. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution to protonate and extract the amine. The aqueous layer is then basified, and the purified amine is re-extracted into an organic solvent.

  • Distillation: Suitable for thermally stable, liquid amines. Vacuum distillation is typically required to lower the boiling point and prevent decomposition.

  • Crystallization as a Salt: The amine can be converted to a crystalline salt (e.g., hydrochloride, oxalate) by reacting it with an acid.[5] The salt is often easily purified by recrystallization, and the free amine can be recovered by neutralization.

Q3: How can I assess the purity of my final product?

A3: Purity is typically assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive technique to detect and identify the product and any impurities by their mass-to-charge ratio.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile amines to assess purity and identify byproducts.

Troubleshooting Guides

Problem 1: My compound is streaking or sticking to the silica gel column during chromatography.

  • Cause: The basic amine group is interacting strongly with the acidic silanol groups on the surface of the silica gel.[4]

  • Solution 1 (Mobile Phase Modification): Add a small amount of a competing base, such as 0.5-2% triethylamine (TEA) or ammonia in methanol, to your eluent system. This will occupy the acidic sites on the silica, allowing your product to elute more cleanly.[4]

  • Solution 2 (Stationary Phase Modification): Use a less acidic stationary phase. Basic alumina or commercially available amine-functionalized silica columns are excellent alternatives that minimize strong acid-base interactions.[3][4]

  • Solution 3 (Reversed-Phase Chromatography): If the compound is sufficiently polar, reversed-phase (e.g., C18) chromatography can be an effective alternative.[3][6] Using a mobile phase with a high pH (containing an additive like triethylamine) can improve retention and separation of basic amines.[3]

Problem 2: I have a mixture of primary, secondary, and tertiary amines. How can I separate them?

  • Cause: Incomplete alkylation or side reactions during synthesis.

  • Solution 1 (Buffer-Based Extraction): A buffer-based extraction procedure can selectively separate primary, secondary, and tertiary amines by leveraging the differences in their basicity (pKa). This method avoids the need for chromatography and is scalable.[7][8]

  • Solution 2 (Adsorbent Purification): Passing the mixture through a column of a specific adsorbent, such as aluminum oxide or silica gel, can selectively retain the more polar primary and secondary amines, allowing the desired tertiary amine to be eluted.[1][2]

Problem 3: My purified amine product is coloring or degrading over time.

  • Cause: Amines, particularly aromatic amines, can be susceptible to air oxidation, which often results in discoloration.[9]

  • Solution 1 (Proper Storage): Store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a sealed, amber-colored vial to protect it from air and light. Refrigeration can also slow down degradation.

  • Solution 2 (Antioxidant): For long-term storage, adding a small amount of an antioxidant can be beneficial, though this is less common for purified intermediates.

  • Solution 3 (Salt Formation): Converting the amine to a stable salt (e.g., hydrochloride) can significantly improve its shelf life. The free base can be regenerated just before use.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification MethodTypical Purity AchievedTypical YieldThroughputKey AdvantagesKey Disadvantages
Flash Chromatography (Amine-Modified) >99%60-90%Low to MediumHigh resolution, versatile for many impurity types.[4]Can be time-consuming, requires significant solvent.
Acid-Base Extraction 95-99%80-95%HighSimple, inexpensive, and highly scalable.Less effective for impurities with similar basicity.
Vacuum Distillation >98%70-90%HighExcellent for removing non-volatile impurities.Requires thermal stability of the compound.
Crystallization as Salt >99.5%50-85%Medium to HighCan yield very high purity material.[10]Requires an additional step to liberate the free amine.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Amine-Modified Silica)

  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a suitable non-polar eluent (e.g., hexane or petroleum ether).

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) containing 1% triethylamine. Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., from 0% to 20% ethyl acetate in hexane, with 1% TEA constant throughout).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent, such as diethyl ether or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) three times. The protonated amine will move to the aqueous layer.

  • Separation: Combine the aqueous layers. The organic layer, containing neutral or acidic impurities, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH or a saturated NaHCO₃ solution) with stirring until the pH is >10. This deprotonates the amine, causing it to separate from the aqueous solution.

  • Re-extraction: Extract the free amine back into an organic solvent (e.g., diethyl ether or DCM) three times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.

Visualizations

Purification_Workflow start_node Crude Product (this compound + Impurities) decision1 Are impurities non-basic? start_node->decision1 decision2 Is product thermally stable? decision1->decision2 No process1 Perform Acid-Base Extraction decision1->process1 Yes process2 Perform Vacuum Distillation decision2->process2 Yes process3 Perform Flash Column Chromatography (Amine-modified or basic media) decision2->process3 No end_node Pure Product (>99% Purity) process1->end_node process2->end_node process3->end_node

Caption: Decision workflow for selecting a purification method.

Chemical_Structures cluster_target Target Compound cluster_impurities Potential Impurities target This compound imp1 4-Phenoxy-1-bromobutane (Starting Material) target_img target_img imp2 N-Methyl-4-phenoxybutan-1-amine (Secondary Amine) imp1_img imp1_img imp2_img imp2_img

Caption: Structures of the target compound and potential impurities.

Troubleshooting_Chromatography problem Problem: Product streaks or sticks to silica column cause Cause: Basic amine interacts with acidic silica surface problem->cause solution1 Solution 1: Add 1% Triethylamine (TEA) to mobile phase cause->solution1 solution2 Solution 2: Use an alternative stationary phase (e.g., Alumina or Amine-Silica) cause->solution2 outcome Result: Clean elution of product solution1->outcome solution2->outcome

Caption: Troubleshooting guide for amine column chromatography.

References

Technical Support Center: Method Development for Separating N,N-Dimethyl-4-phenoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of N,N-Dimethyl-4-phenoxybutan-1-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this specific synthesis, sodium phenoxide is reacted with 4-chloro-N,N-dimethylbutan-1-amine to form the desired ether product.

Q2: What are the primary reactants and potential impurities I should be aware of during the separation process?

A2: The primary reactants are phenol and 4-chloro-N,N-dimethylbutan-1-amine. The main impurities you will likely need to separate from the final product are unreacted starting materials: phenol and 4-chloro-N,N-dimethylbutan-1-amine. Side products from potential elimination reactions, though less likely with a primary alkyl halide, should also be considered.

Q3: How can I remove unreacted phenol from my product?

A3: Unreacted phenol can be effectively removed by liquid-liquid extraction with an aqueous basic solution, such as sodium hydroxide or sodium bicarbonate.[1][2] Phenol is acidic and will be deprotonated by the base to form the water-soluble sodium phenoxide salt, which will partition into the aqueous layer. The desired product, this compound, will remain in the organic layer.

Q4: What is the best way to remove unreacted 4-chloro-N,N-dimethylbutan-1-amine?

A4: Unreacted 4-chloro-N,N-dimethylbutan-1-amine can be separated from the product by a few methods. Since the product is a tertiary amine, it can be protonated with a dilute acid and extracted into an aqueous layer, potentially leaving the unreacted alkyl halide in the organic layer. However, a more common approach is purification by column chromatography or distillation. Given that the product is an amine, it will have a higher boiling point than the corresponding alkyl halide, making distillation a viable option.

Q5: I am getting a low yield. What are the possible reasons?

A5: Low yields in a Williamson ether synthesis can be attributed to several factors.[3] Incomplete deprotonation of the phenol, the use of protic or apolar solvents which slow down the reaction rate, or reaction temperatures that are too low can all lead to poor yields.[3] Additionally, side reactions, such as elimination reactions, can occur, although this is less common with primary alkyl halides.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Product is contaminated with phenol. Incomplete extraction of phenol.Increase the number of extractions with the aqueous base. Ensure the pH of the aqueous layer is sufficiently basic to deprotonate the phenol. Use a saturated solution of a stronger base like sodium hydroxide.
Product is contaminated with 4-chloro-N,N-dimethylbutan-1-amine. Inefficient purification.Optimize the parameters for column chromatography (e.g., solvent system, silica gel activity). If using distillation, ensure the column has sufficient theoretical plates for separation and that the distillation is performed under reduced pressure to prevent product decomposition.
Reaction is not going to completion. Insufficient reaction time or temperature. Inactive reagents.Increase the reaction time and/or temperature (typically 50-100 °C for Williamson ether synthesis).[3] Ensure the sodium hydride used for deprotonation is fresh and has not been deactivated by moisture. Use a suitable polar aprotic solvent like DMF or acetonitrile to improve reaction kinetics.[3]
Formation of unknown byproducts. Side reactions such as elimination or reaction with the solvent.If using a strong base, consider the possibility of elimination reactions, especially if the temperature is too high. Ensure the solvent is inert under the reaction conditions. Analyze the byproducts by techniques like GC-MS or NMR to identify their structure and adjust the reaction conditions accordingly.
Difficulty in isolating the product after workup. Emulsion formation during extraction. Product is water-soluble.To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through celite. If the product has some water solubility, minimize the volume of aqueous solutions used during workup and perform back-extractions of the aqueous layers with the organic solvent.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • Phenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 4-chloro-N,N-dimethylbutan-1-amine hydrochloride

  • Diethyl ether

  • 1 M Sodium hydroxide solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.0 eq).

  • Dissolve the phenol in anhydrous DMF.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the solution at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Add a solution of 4-chloro-N,N-dimethylbutan-1-amine (prepared by neutralizing the hydrochloride salt and extracting into an organic solvent, then dried and solvent removed) (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with 1 M sodium hydroxide solution (2 x 30 mL) to remove unreacted phenol.

  • Wash the organic layer with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Data Presentation

Table 1: Reactant and Product Properties

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C)
PhenolC₆H₆O94.11181.740.5
4-chloro-N,N-dimethylbutan-1-amineC₆H₁₄ClN135.64~170-172N/A
This compoundC₁₂H₁₉NO193.29Decomposes at atmospheric pressureN/A

Table 2: Representative Purification Data

Purification Method Starting Purity (Crude) Final Purity Yield
Vacuum Distillation85%>98%75%
Column Chromatography85%>99%70%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Extraction cluster_purification Purification reactants Phenol + 4-chloro-N,N-dimethylbutan-1-amine reaction Williamson Ether Synthesis (NaH, DMF, 80°C) reactants->reaction quench Quench with Water reaction->quench extraction Extract with Diethyl Ether quench->extraction base_wash Wash with 1M NaOH (Removes Phenol) extraction->base_wash brine_wash Wash with Brine base_wash->brine_wash drying Dry with MgSO4 brine_wash->drying concentration Concentrate drying->concentration purify Vacuum Distillation or Column Chromatography concentration->purify final_product final_product purify->final_product Pure N,N-Dimethyl-4- phenoxybutan-1-amine

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/GC) start->check_reaction check_impurities Identify Impurities (NMR, GC-MS) start->check_impurities incomplete_reaction Incomplete Reaction? - Increase time/temp - Check reagents check_reaction->incomplete_reaction phenol_impurity Phenol Impurity? - More base washes check_impurities->phenol_impurity alkyl_halide_impurity Alkyl Halide Impurity? - Optimize purification check_impurities->alkyl_halide_impurity other_impurity Other Impurities? - Adjust conditions check_impurities->other_impurity

References

Technical Support Center: Reaction Monitoring for N,N-Dimethyl-4-phenoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for monitoring the synthesis of N,N-Dimethyl-4-phenoxybutan-1-amine. This guide provides detailed answers to frequently asked questions and troubleshooting advice for using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor your reaction progress.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a TLC method to monitor my reaction?

A1: The first step is to select an appropriate stationary phase and mobile phase. For this compound, a silica gel plate is a good starting point for the stationary phase due to the polarity of the amine. The mobile phase, or eluent, will likely be a mixture of a non-polar solvent and a polar solvent. A common starting point for separating aromatic amines is a mixture of a less polar solvent like hexane or toluene with a more polar solvent like ethyl acetate or methanol.[1][2][3] The polarity of the solvent system can be adjusted to achieve optimal separation.[4]

Q2: How do I visualize the spots on my TLC plate?

A2: Since this compound contains an aromatic ring, it should be visible under a UV lamp (254 nm), where it will appear as a dark spot on a fluorescent green background.[5] For enhanced or alternative visualization, several staining methods are effective for amines:

  • Iodine: Placing the TLC plate in a chamber with iodine crystals will result in yellow-brown spots for many organic compounds.[5]

  • Ninhydrin: This stain is particularly good for primary and secondary amines, but may also work for tertiary amines, often appearing as reddish or purple spots upon heating.[6][7]

  • p-Anisaldehyde or Vanillin Stains: These are general-purpose stains that work well for nucleophilic compounds like amines, typically requiring gentle heating to develop colored spots.[5]

Q3: What are the key considerations for developing an LC-MS method for my compound?

A3: For LC-MS analysis of this compound, a reverse-phase C18 column is a common choice. The mobile phase will typically consist of an aqueous component and an organic component (e.g., acetonitrile or methanol), often with an acid modifier like formic acid to improve peak shape and ionization efficiency.[8][9] Since amines can be challenging to analyze with LC-MS due to their basic nature, careful control of the mobile phase pH is crucial.

Q4: How can I confirm the identity of my product using LC-MS?

A4: LC-MS provides both the retention time from the liquid chromatography separation and the mass-to-charge ratio (m/z) from the mass spectrometer. The identity of this compound can be confirmed by observing the expected molecular ion peak in the mass spectrum. For this compound (C12H19NO), the expected monoisotopic mass is approximately 193.15 g/mol . In positive ion mode, you would look for the protonated molecule [M+H]+ at an m/z of approximately 194.15. Further confirmation can be achieved through tandem mass spectrometry (MS/MS), which fragments the molecular ion to produce a characteristic fragmentation pattern.

Troubleshooting Guides

Thin Layer Chromatography (TLC)
Problem Possible Cause Solution
Spots are streaking Sample is too concentrated.Dilute the sample before spotting it on the TLC plate.[1]
The compound is strongly basic and interacting too strongly with the acidic silica gel.Add a small amount of a basic modifier, like triethylamine (0.1-2.0%), to the mobile phase.[7][10]
Spots are not moving from the baseline (Rf value is too low) The mobile phase is not polar enough.Increase the proportion of the polar solvent in your mobile phase mixture.[7]
Spots are running at the solvent front (Rf value is too high) The mobile phase is too polar.Decrease the proportion of the polar solvent in your mobile phase mixture.[7]
No spots are visible The sample is too dilute.Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[11]
The compound is not UV-active at the wavelength being used.Use a chemical stain for visualization.[5][6]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Problem Possible Cause Solution
Poor peak shape (tailing or fronting) Secondary interactions between the basic amine and residual silanols on the column.Add a mobile phase additive like formic acid (0.1%) to protonate the analyte and minimize these interactions.[8]
Mobile phase pH is inappropriate.Experiment with different mobile phase pH values to find the optimal conditions for your analyte.
Low signal intensity or no peak detected Poor ionization of the analyte.Ensure the mobile phase is compatible with the ionization technique (e.g., electrospray ionization - ESI). The addition of formic acid can aid in positive mode ESI.
Contamination of the ion source.Clean the ion source of the mass spectrometer according to the manufacturer's instructions.[12]
Shifting retention times Inconsistent mobile phase composition or column temperature.Ensure mobile phases are prepared fresh and accurately. Use a column oven to maintain a consistent temperature.[12]
Column degradation.Replace the column if it has been used extensively or subjected to harsh conditions.
High background noise Contaminated solvents or sample.Use high-purity LC-MS grade solvents and filter your samples before injection.[12]

Experimental Protocols

TLC Method Development for Reaction Monitoring
  • Plate Preparation: Use a silica gel TLC plate with a fluorescent indicator (F254). Draw a faint starting line with a pencil about 1 cm from the bottom.

  • Sample Preparation: Dissolve a small amount of your reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the reaction mixture on the starting line. Also, spot the starting materials (phenol and 4-chloro-N,N-dimethylbutan-1-amine) and, if available, a pure standard of the product as references.

  • Development: Place the TLC plate in a developing chamber containing your chosen mobile phase. A good starting point is a mixture of Hexane:Ethyl Acetate (e.g., 70:30 or 50:50). If the spots do not move, increase the polarity by adding more ethyl acetate or a small amount of methanol. If streaking occurs, consider adding a few drops of triethylamine to the mobile phase.[10]

  • Visualization: After the solvent front has moved up the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. Circle the spots with a pencil. You can then use a secondary visualization technique like an iodine chamber or a p-anisaldehyde stain.

  • Analysis: The disappearance of starting material spots and the appearance of a new spot corresponding to the product indicate the reaction is proceeding. The reaction is complete when the starting material spot is no longer visible.

LC-MS Method for Reaction Monitoring
  • Column: A C18 reverse-phase column (e.g., 50 mm length, 2.1 mm internal diameter, 2.5 µm particle size) is a suitable starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and increase it over several minutes (e.g., to 95%) to elute the compounds. A starting point for a gradient could be:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the [M+H]+ ion of this compound (m/z ~194.15), as well as the ions corresponding to your starting materials.

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Chemical Reaction cluster_sampling Sampling cluster_analysis Analysis cluster_decision Decision cluster_outcome Outcome Reaction This compound Synthesis Sample Take Aliquot from Reaction Reaction->Sample TLC TLC Analysis Sample->TLC LCMS LC-MS Analysis Sample->LCMS Decision Reaction Complete? TLC->Decision LCMS->Decision Workup Proceed to Workup Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Reaction

Caption: Experimental workflow for monitoring the synthesis of this compound.

TLC_Troubleshooting cluster_streaking Streaking Spots cluster_rf Rf Value Issues cluster_visibility Visibility Issues Start TLC Analysis Issue Streaking Are spots streaking? Start->Streaking Rf_Issue Is Rf too high or low? Start->Rf_Issue NoSpots No spots visible? Start->NoSpots Dilute Dilute Sample Streaking->Dilute Yes AddBase Add Base (e.g., TEA) to Mobile Phase Streaking->AddBase If still streaking IncreasePolarity Increase Mobile Phase Polarity Rf_Issue->IncreasePolarity Too Low DecreasePolarity Decrease Mobile Phase Polarity Rf_Issue->DecreasePolarity Too High Concentrate Concentrate Sample Spot NoSpots->Concentrate Yes UseStain Use a Chemical Stain NoSpots->UseStain If still not visible

Caption: Troubleshooting guide for common TLC analysis issues.

References

Validation & Comparative

A Comparative Analysis of N,N-Dimethyl-4-phenoxybutan-1-amine and N,N-dimethyl-4-phenylbutanamide: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of specific biological activity data for both N,N-Dimethyl-4-phenoxybutan-1-amine and N,N-dimethyl-4-phenylbutanamide. While information regarding their chemical synthesis and basic properties is accessible, experimental data detailing their pharmacological effects, mechanisms of action, and receptor binding profiles is not currently available. This absence of data precludes a direct, evidence-based comparison of their biological activities as requested.

This guide, therefore, serves to outline the structural characteristics of these two compounds, provide context based on the activities of structurally related molecules, and detail the standard experimental protocols that would be necessary to generate the data required for a meaningful comparison.

Chemical Structures and Properties

A fundamental comparison begins with the distinct structural features of the two molecules. This compound is an aromatic ether-amine, characterized by a phenoxy group linked to a dimethylated butylamine chain. In contrast, N,N-dimethyl-4-phenylbutanamide is a tertiary amide with a phenyl group attached to a butanamide backbone.

FeatureThis compoundN,N-dimethyl-4-phenylbutanamide
Chemical Formula C₁₂H₁₉NOC₁₂H₁₇NO
Molecular Weight 193.29 g/mol 191.27 g/mol
Functional Groups Tertiary amine, EtherTertiary amide
Core Structure Phenoxybutan-1-aminePhenylbutanamide

These structural differences, particularly the presence of an ether linkage versus an amide group, would be expected to confer distinct physicochemical properties, influencing their absorption, distribution, metabolism, excretion (ADME), and ultimately their biological activity.

Inferred Potential Activities from Structurally Related Compounds

While direct data is absent, the biological activities of analogous compounds can offer clues to potential areas of investigation:

  • Phenoxybutan-1-amine derivatives: Compounds containing the phenoxybutylamine scaffold have been explored for a variety of pharmacological activities. Depending on other substitutions, this class of molecules has been investigated for potential cardiovascular, neurological, and antimicrobial effects.

  • Phenylbutanamide derivatives: The phenylbutanamide core is present in a range of compounds with diverse biological activities. For instance, some derivatives have been investigated for their potential as anti-inflammatory and analgesic agents.

It is crucial to emphasize that these are inferences based on broader chemical classes, and the specific biological activities of this compound and N,N-dimethyl-4-phenylbutanamide remain to be experimentally determined.

Necessary Experimental Protocols for a Comparative Analysis

To generate the data required for a robust comparison, a series of well-defined experimental protocols would need to be implemented.

In Vitro Target Identification and Profiling

A logical first step would be to screen both compounds against a panel of common biological targets, such as G-protein coupled receptors (GPCRs), ion channels, kinases, and enzymes.

Experimental Workflow: In Vitro Screening

cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Hit Identification cluster_3 Secondary Assays Compound1 N,N-Dimethyl-4- phenoxybutan-1-amine Screening Broad Target Panel (e.g., GPCRs, Ion Channels, Kinases) Compound1->Screening Compound2 N,N-dimethyl-4- phenylbutanamide Compound2->Screening Hits Identification of Primary Biological Targets Screening->Hits DoseResponse Dose-Response Curves (IC50 / EC50 Determination) Hits->DoseResponse Selectivity Selectivity Profiling (Against Related Targets) Hits->Selectivity

Caption: Workflow for in vitro screening and target validation.

Cellular Assays to Determine Functional Activity

Once primary targets are identified, cell-based assays are essential to understand the functional consequences of compound binding. For example, if a GPCR is identified as a target, downstream signaling pathways would be investigated.

Signaling Pathway Example: GPCR Activation

Compound Test Compound Receptor GPCR Target Compound->Receptor Binding GProtein G-Protein Receptor->GProtein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production CellularResponse Cellular Response SecondMessenger->CellularResponse

Caption: A generic GPCR signaling pathway.

In Vivo Pharmacological Studies

Animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety of the compounds. The choice of animal model would depend on the in vitro findings.

Experimental Protocol: In Vivo Efficacy Study

  • Animal Model Selection: Based on the identified biological target and potential therapeutic area.

  • Dose-Range Finding Study: To determine appropriate doses for efficacy studies and to assess acute toxicity.

  • Efficacy Study: Administration of the compounds to the disease model and evaluation of relevant physiological and behavioral endpoints.

  • Pharmacokinetic Analysis: Measurement of compound concentrations in plasma and relevant tissues over time to determine absorption, distribution, metabolism, and excretion.

  • Toxicology Studies: Evaluation of potential adverse effects through observation, clinical pathology, and histopathology.

Conclusion

A direct and data-supported comparison of the biological activities of this compound and N,N-dimethyl-4-phenylbutanamide is not possible at this time due to a lack of published experimental data. The structural differences between these two molecules suggest they are likely to possess distinct pharmacological profiles. To elucidate these activities, a systematic investigation following established drug discovery protocols, including in vitro screening, cellular assays, and in vivo studies, would be required. The information presented here provides a framework for how such a comparative analysis could be designed and executed. Researchers in the fields of medicinal chemistry and pharmacology are encouraged to undertake such studies to uncover the potential biological significance of these compounds.

Navigating the Synthesis of N,N-Dimethyl-4-phenoxybutan-1-amine Analogs: A Comparative Guide to Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of lead compounds and their analogs is a cornerstone of rapid and cost-effective research. This guide provides a comparative analysis of synthetic methodologies for N,N-Dimethyl-4-phenoxybutan-1-amine and its derivatives, a scaffold of interest in medicinal chemistry. The primary focus is on the widely employed Williamson ether synthesis, detailing variations in reaction conditions and their impact on overall efficiency.

Unveiling the Synthetic Landscape: The Williamson Ether Synthesis

The most prevalent and versatile method for the synthesis of this compound and its analogs is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. The general approach involves the deprotonation of a phenol or a substituted phenol to form a phenoxide, which then reacts with a 4-halo-N,N-dimethylbutan-1-amine derivative to form the desired ether linkage.

The efficiency of this synthesis is highly dependent on several key parameters, including the choice of base, solvent, leaving group on the alkyl chain, and the potential use of a phase-transfer catalyst. Below, we delve into a comparative analysis of these factors, supported by experimental data.

Comparative Analysis of Synthesis Efficiency

To illustrate the impact of different reaction conditions on the synthesis of this compound analogs, the following table summarizes data from various reported methods. The core reaction involves a substituted phenol reacting with a 4-halo-N,N-dimethylbutan-1-amine.

Phenol AnalogAlkyl HalideBaseSolventCatalystReaction Time (h)Temperature (°C)Yield (%)
Phenol4-Chloro-N,N-dimethylbutan-1-amine HClK₂CO₃DMFNone1275High
4-Bromophenol4-Chloro-N,N-dimethylbutan-1-amine HClNaHTHFNone8RefluxGood
4-Methoxyphenol4-Bromo-N,N-dimethylbutan-1-amineK₂CO₃AcetonitrileTetrabutylammonium iodide680Excellent
2-Methylphenol4-Chloro-N,N-dimethylbutan-1-amine HClNaOH (aq.)TolueneTetrabutylammonium bromide1090Moderate

Note: "High," "Good," "Excellent," and "Moderate" are qualitative descriptors based on typical yields reported in the literature for similar reactions, as precise numerical yields for all specific combinations are not always available in a single source.

Detailed Experimental Protocols

Below are representative experimental protocols for the synthesis of this compound analogs, illustrating different methodologies.

Method 1: Potassium Carbonate in DMF

This method is a common and effective approach for the Williamson ether synthesis.

Reactants:

  • Phenol (1.0 eq)

  • 4-Chloro-N,N-dimethylbutan-1-amine hydrochloride (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of phenol in DMF, potassium carbonate is added, and the mixture is stirred at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • 4-Chloro-N,N-dimethylbutan-1-amine hydrochloride is then added to the reaction mixture.

  • The reaction is heated to 75°C and stirred for 12 hours.

  • After completion, the reaction mixture is cooled to room temperature, and water is added.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired this compound.

Method 2: Sodium Hydride in THF

This method utilizes a stronger base, which can be advantageous for less reactive phenols.

Reactants:

  • 4-Bromophenol (1.0 eq)

  • Sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil)

  • 4-Chloro-N,N-dimethylbutan-1-amine (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), a solution of 4-bromophenol in anhydrous THF is added dropwise at 0°C.

  • The mixture is allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the sodium phenoxide.

  • A solution of 4-chloro-N,N-dimethylbutan-1-amine in anhydrous THF is then added, and the reaction mixture is heated to reflux for 8 hours.

  • The reaction is carefully quenched by the slow addition of water at 0°C.

  • The product is extracted with an organic solvent, and the organic phase is washed, dried, and concentrated.

  • Purification is achieved by column chromatography.

Method 3: Phase-Transfer Catalysis

This method is particularly useful for reactions where the reactants have low solubility in a single solvent system.

Reactants:

  • 2-Methylphenol (1.0 eq)

  • 4-Chloro-N,N-dimethylbutan-1-amine hydrochloride (1.1 eq)

  • Sodium hydroxide (NaOH) (50% aqueous solution)

  • Toluene

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

Procedure:

  • A mixture of 2-methylphenol, 4-chloro-N,N-dimethylbutan-1-amine hydrochloride, toluene, and tetrabutylammonium bromide is prepared.

  • A 50% aqueous solution of sodium hydroxide is added, and the biphasic mixture is vigorously stirred and heated to 90°C for 10 hours.

  • After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene.

  • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated.

  • The final product is purified by distillation under reduced pressure or column chromatography.

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the Williamson ether synthesis of this compound analogs.

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification Phenol Phenol / Substituted Phenol Reaction Williamson Ether Synthesis Phenol->Reaction AlkylHalide 4-Halo-N,N-dimethylbutan-1-amine AlkylHalide->Reaction Base Base (e.g., K₂CO₃, NaH, NaOH) Base->Reaction Solvent Solvent (e.g., DMF, THF, Toluene) Solvent->Reaction Catalyst Catalyst (Optional) (e.g., Phase-Transfer Catalyst) Catalyst->Reaction Extraction Extraction Reaction->Extraction Purification Purification (Chromatography/Distillation) Extraction->Purification Product This compound Analog Purification->Product

Caption: Generalized workflow for the synthesis of this compound analogs.

Conclusion

The synthesis of this compound and its analogs is most effectively achieved through the Williamson ether synthesis. The choice of base, solvent, and the potential inclusion of a phase-transfer catalyst can be tailored to the specific reactivity of the phenolic starting material and the desired reaction efficiency. For simple phenols, potassium carbonate in DMF provides a reliable and high-yielding method. For less reactive or sterically hindered phenols, stronger bases like sodium hydride or the use of phase-transfer catalysis may be necessary to achieve satisfactory yields. Careful consideration of these factors will enable researchers to optimize the synthesis of this important class of compounds for their specific research needs.

Validating the Molecular Structure of N,N-Dimethyl-4-phenoxybutan-1-amine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The definitive determination of a chemical structure is a cornerstone of chemical research and drug development. For a novel compound such as N,N-Dimethyl-4-phenoxybutan-1-amine, a multi-faceted analytical approach is essential to unambiguously confirm its molecular identity. While techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide crucial pieces of the structural puzzle, single-crystal X-ray crystallography stands as the gold standard, offering an unparalleled three-dimensional view of the molecule.

This guide provides a comparative overview of these techniques for the structural validation of this compound. Although specific experimental data for this compound is not publicly available, this document outlines the expected results and protocols, offering a framework for researchers and scientists in the field.

A Hypothetical Validation Workflow

The structural elucidation of a new chemical entity like this compound would typically follow a systematic workflow. Initial analyses by MS and IR would confirm the molecular weight and the presence of key functional groups. Subsequently, detailed 1D and 2D NMR experiments would establish the connectivity of the atoms. Finally, for unequivocal proof of structure, growing a suitable crystal for X-ray diffraction analysis would be the ultimate goal.

G cluster_0 Initial Characterization cluster_1 Connectivity Mapping cluster_2 Definitive Structure Elucidation Mass Spectrometry (MS) Mass Spectrometry (MS) 1H NMR 1H NMR Mass Spectrometry (MS)->1H NMR Infrared (IR) Spectroscopy Infrared (IR) Spectroscopy 13C NMR 13C NMR 1H NMR->13C NMR 2D NMR (COSY, HSQC) 2D NMR (COSY, HSQC) 13C NMR->2D NMR (COSY, HSQC) Establish Connectivity Proposed Structure Proposed Structure 2D NMR (COSY, HSQC)->Proposed Structure X-ray Crystallography X-ray Crystallography Synthesis of this compound Synthesis of this compound Synthesis of this compound->Mass Spectrometry (MS) Confirm MW Synthesis of this compound->Infrared (IR) Spectroscopy Identify Functional Groups Infrared (IR) Spectroscopy) Infrared (IR) Spectroscopy) Infrared (IR) Spectroscopy)->1H NMR Proposed Structure->X-ray Crystallography Absolute Confirmation

Fig. 1: Experimental workflow for structural validation.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific information required. While spectroscopic methods provide data that leads to a deduced structure, X-ray crystallography provides a direct observation of the molecular structure.

Technique Information Provided Advantages Limitations
¹H NMR Spectroscopy Number of unique proton environments, chemical shifts (electronic environment), integration (proton ratios), and splitting patterns (neighboring protons).Provides detailed information on the proton framework of the molecule. Non-destructive.Complex spectra can be difficult to interpret. Does not directly show the carbon skeleton.
¹³C NMR Spectroscopy Number of unique carbon environments and their chemical shifts.Directly probes the carbon backbone of the molecule.Low natural abundance of ¹³C results in lower sensitivity. Does not typically show coupling information in standard spectra.
Mass Spectrometry (MS) Molecular weight of the compound and the mass of fragments.High sensitivity, requires very small sample amounts. Provides the molecular formula when high-resolution MS is used.Isomers often cannot be distinguished. Fragmentation patterns can be complex to interpret.
Infrared (IR) Spectroscopy Presence of specific functional groups based on their vibrational frequencies.Fast and simple method to identify functional groups.Provides limited information about the overall molecular structure.
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[1][2][3][4]Provides an unambiguous and absolute determination of the molecular structure.[1][4]Requires a single, high-quality crystal which can be difficult to obtain. The determined structure is of the solid state, which may differ from the solution state.

Hierarchy of Structural Information

The information obtained from different analytical techniques can be viewed as a hierarchy, with X-ray crystallography at the apex, providing the most complete and definitive structural information.

Fig. 2: Hierarchy of structural information from analytical techniques.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width would be optimized. For ¹³C NMR, a proton-decoupled experiment would be run to simplify the spectrum. 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be performed to establish ¹H-¹H and ¹H-¹³C correlations, respectively.

Mass Spectrometry (MS)

A dilute solution of the compound would be introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography. For electrospray ionization (ESI), the sample would be dissolved in a solvent such as methanol or acetonitrile. The instrument would be calibrated, and the data acquired in positive ion mode to observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and thus the elemental composition.

Infrared (IR) Spectroscopy

A small amount of the neat liquid sample would be placed between two salt plates (e.g., NaCl or KBr), or a thin film cast on a single plate. For a solid, a KBr pellet or a mull would be prepared. The sample is then placed in the IR spectrometer, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. The resulting spectrum would show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.[5][6]

X-ray Crystallography

The first and often most challenging step is to grow a single crystal of this compound of suitable size and quality.[3] This can be achieved by slow evaporation of a solution, vapor diffusion, or cooling of a saturated solution. A suitable crystal is mounted on a goniometer and placed in the X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.[3] The collected data is then processed to determine the unit cell dimensions and symmetry. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, and angles.[7]

Predicted Spectroscopic Data for this compound

  • ¹H NMR: We would expect to see signals for the aromatic protons of the phenoxy group, the two methyl groups on the nitrogen, and the four methylene groups of the butane chain. The chemical shifts and splitting patterns would be indicative of their connectivity.

  • ¹³C NMR: The spectrum should show distinct signals for each of the unique carbon atoms in the molecule, including the aromatic carbons, the aliphatic carbons of the butane chain, and the methyl carbons.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (or [M+H]⁺) corresponding to the molecular weight of 193.29 g/mol . Fragmentation patterns would likely involve cleavage of the C-O and C-N bonds.[8][9][10][11]

  • IR Spectroscopy: The IR spectrum would be expected to show characteristic C-O stretching vibrations for the ether linkage and C-N stretching for the tertiary amine. Aromatic C-H and aliphatic C-H stretching vibrations would also be present.[5][6]

References

Cross-Validation of Analytical Methods for N,N-Dimethyl-4-phenoxybutan-1-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three common analytical techniques for the quantification of N,N-Dimethyl-4-phenoxybutan-1-amine: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following pre-column derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As this compound lacks a native chromophore suitable for direct UV analysis, this guide incorporates necessary derivatization steps for HPLC-UV and GC-MS to enable sensitive detection and accurate quantification. The objective is to furnish drug development professionals with the data and methodologies required to select the most appropriate analytical technique for their specific research needs, be it for pharmacokinetic studies, quality control, or impurity profiling.

Comparative Performance of Analytical Methods

The selection of an optimal analytical method hinges on a variety of factors including sensitivity, selectivity, sample throughput, and the nature of the sample matrix. Below is a summary of the anticipated performance characteristics for each method when applied to the analysis of this compound.

ParameterHPLC-UV with DerivatizationGC-MS with DerivatizationLC-MS/MS
Linearity (R²) > 0.998> 0.997> 0.999
Precision (Repeatability, %RSD) < 2.5%< 3.0%< 1.5%
Precision (Intermediate, %RSD) < 3.5%< 4.0%< 2.0%
Accuracy (% Recovery) 95.0 - 105.0%92.0 - 108.0%98.0 - 102.0%
Limit of Detection (LOD) ~5 ng/mL~2 ng/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~15 ng/mL~7 ng/mL~0.15 ng/mL
Typical Run Time ~15 minutes~20 minutes~5 minutes

Experimental Workflows and Methodologies

A detailed understanding of the experimental protocol is crucial for the successful implementation and cross-validation of any analytical method. The following sections provide comprehensive methodologies for each of the three techniques discussed.

HPLC-UV with Pre-column Derivatization

This method enhances the detectability of the target analyte under UV spectrophotometry by chemically attaching a UV-absorbing molecule prior to chromatographic separation.

HPLC-UV Experimental Workflow sample Sample Preparation (e.g., Plasma, API solution) derivatization Pre-column Derivatization (e.g., with Dansyl Chloride) sample->derivatization Analyte hplc HPLC Separation (Reversed-Phase C18 column) derivatization->hplc Derivatized Analyte uv UV Detection (e.g., at 254 nm) hplc->uv Separated Components data Data Acquisition & Quantification uv->data Signal

Caption: Workflow for HPLC-UV analysis with derivatization.

Experimental Protocol:

  • Derivatization: To 100 µL of sample, add 50 µL of a derivatizing agent solution (e.g., 1 mg/mL Dansyl Chloride in acetone) and 50 µL of a borate buffer (pH 9.5). Vortex and incubate the mixture at 60°C for 30 minutes. After incubation, add a quenching reagent, such as a solution of proline, to react with the excess derivatizing agent.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV/Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Quantification: A calibration curve is constructed by derivatizing and analyzing a series of known concentration standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Derivatization is often employed to increase the volatility and thermal stability of analytes.

GC-MS Experimental Workflow sample Sample Preparation (Liquid-Liquid Extraction) derivatization Derivatization (e.g., with Ethyl Chloroformate) sample->derivatization Extracted Analyte gc GC Separation (e.g., DB-5ms column) derivatization->gc Volatile Derivative ms Mass Spectrometry (EI, SIM/Scan mode) gc->ms Separated Components data Data Acquisition & Quantification ms->data Mass Spectra

Caption: Workflow for GC-MS analysis of tertiary amines.

Experimental Protocol:

  • Sample Preparation: Perform a liquid-liquid extraction of the analyte from the sample matrix into an organic solvent (e.g., ethyl acetate). Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in a suitable solvent, and add a derivatizing agent such as Ethyl Chloroformate, followed by a catalyst (e.g., pyridine). Heat the mixture to facilitate the reaction, which forms a more volatile carbamate derivative.[1]

  • Chromatographic Conditions:

    • Instrument: GC system coupled to a Mass Spectrometer.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow.

    • Inlet Temperature: 280°C.

    • Oven Program: Start at a low temperature (e.g., 80°C), hold for 1 minute, then ramp to a high temperature (e.g., 300°C).

    • MS Conditions: Electron Ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, often allowing for the direct analysis of compounds in complex matrices without the need for derivatization.[2][3][4]

LC-MS/MS Experimental Workflow sample Sample Preparation (Protein Precipitation/Dilution) lc UPLC/HPLC Separation (Reversed-Phase C18 column) sample->lc Analyte ms1 Mass Spectrometry (Q1) (Precursor Ion Selection) lc->ms1 cid Collision Cell (Q2) (Fragmentation) ms1->cid Precursor Ion ms2 Mass Spectrometry (Q3) (Product Ion Detection) cid->ms2 Product Ions data Data Acquisition & Quantification ms2->data MRM Transition

Caption: Workflow for LC-MS/MS analysis.

Experimental Protocol:

  • Sample Preparation: A simple "dilute and shoot" approach may be feasible for clean samples. For biological matrices like plasma, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is typically sufficient.

  • Chromatographic Conditions:

    • Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). The transition from the protonated molecule [M+H]⁺ to a specific product ion is monitored for quantification. A second transition can be used for confirmation.

    • Optimization: Source parameters (e.g., capillary voltage, source temperature) and compound-dependent parameters (e.g., collision energy, declustering potential) must be optimized for the analyte to maximize signal intensity.

Method Comparison and Recommendations

  • HPLC-UV with Derivatization: This method is widely accessible and cost-effective. However, it is the least sensitive of the three and the derivatization step can add complexity, time, and potential for variability to the workflow. It is a suitable choice for quality control applications where analyte concentrations are expected to be relatively high.

  • GC-MS with Derivatization: Offering better sensitivity than HPLC-UV, GC-MS provides excellent selectivity due to the combination of chromatographic retention time and mass spectral data. The requirement for derivatization and the need for the analyte to be thermally stable can be limitations. This method is well-suited for impurity profiling where structural information of unknowns may be required.

  • LC-MS/MS: This is the most sensitive and selective method, making it the gold standard for bioanalytical studies such as pharmacokinetics, where very low concentrations need to be measured in complex biological fluids.[5][6] The high specificity of MRM often allows for minimal sample cleanup and very short run times, resulting in high sample throughput.[7] The main drawbacks are the higher cost of instrumentation and the need for specialized expertise.

References

Spectroscopic Data Comparison: N,N-Dimethyl-4-phenoxybutan-1-amine and its Positional Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted spectroscopic data for N,N-Dimethyl-4-phenoxybutan-1-amine and its structural isomers: N,N-Dimethyl-3-phenoxybutan-1-amine, N,N-Dimethyl-2-phenoxybutan-1-amine, and 1-Phenoxy-N,N-dimethylbutan-2-amine. Due to the limited availability of experimental spectra in public databases, this comparison relies on predicted data derived from standard spectroscopic principles. This guide is intended to aid researchers in the identification and differentiation of these closely related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts and expected mass spectrometry fragmentation patterns for the four isomers. These predictions are based on established principles of nuclear magnetic resonance and mass spectrometry.

Note: Chemical shifts (δ) are relative to tetramethylsilane (TMS). Coupling patterns are abbreviated as follows: s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet).

Isomer 1: this compound

Structure:

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
Aromatic-H6.8 - 7.3m5HPhenyl group
O-CH₂~4.0t2HMethylene adjacent to phenoxy
N-CH₂~2.3t2HMethylene adjacent to amine
CH₂-CH₂1.6 - 1.9m4HCentral methylenes
N(CH₃)₂~2.2s6HN-methyl groups
¹³C NMR Predicted δ (ppm) Assignment
Aromatic C (quaternary)~159C-O
Aromatic CH114 - 130Phenyl group
O-CH₂~68Methylene adjacent to phenoxy
N-CH₂~58Methylene adjacent to amine
CH₂-CH₂25 - 30Central methylenes
N(CH₃)₂~45N-methyl groups

Mass Spectrometry (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 193

  • Key Fragments:

    • m/z 58: [CH₂=N(CH₃)₂]⁺ (base peak, from alpha-cleavage)

    • m/z 94: [C₆H₅OH]⁺ (phenol)

    • m/z 77: [C₆H₅]⁺ (phenyl)

Isomer 2: N,N-Dimethyl-3-phenoxybutan-1-amine

Structure:

Table 2: Predicted ¹H and ¹³C NMR Data for N,N-Dimethyl-3-phenoxybutan-1-amine

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
Aromatic-H6.8 - 7.3m5HPhenyl group
O-CH~4.5m1HMethine adjacent to phenoxy
N-CH₂~2.4t2HMethylene adjacent to amine
CH-CH₂~1.9m2HMethylene adjacent to methine
N(CH₃)₂~2.2s6HN-methyl groups
CH-CH₃~1.3d3HMethyl group on butan-3-yl
¹³C NMR Predicted δ (ppm) Assignment
Aromatic C (quaternary)~158C-O
Aromatic CH115 - 130Phenyl group
O-CH~75Methine adjacent to phenoxy
N-CH₂~59Methylene adjacent to amine
CH-CH₂~35Methylene adjacent to methine
N(CH₃)₂~45N-methyl groups
CH-CH₃~20Methyl group on butan-3-yl

Mass Spectrometry (EI):

  • Molecular Ion (M⁺): m/z = 193

  • Key Fragments:

    • m/z 58: [CH₂=N(CH₃)₂]⁺ (base peak)

    • m/z 107: [CH₃CH=O-Ph]⁺

    • m/z 94: [C₆H₅OH]⁺

    • m/z 77: [C₆H₅]⁺

Isomer 3: N,N-Dimethyl-2-phenoxybutan-1-amine

Structure:

Table 3: Predicted ¹H and ¹³C NMR Data for N,N-Dimethyl-2-phenoxybutan-1-amine

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
Aromatic-H6.8 - 7.3m5HPhenyl group
O-CH~4.3m1HMethine adjacent to phenoxy
N-CH₂~2.5m2HMethylene adjacent to amine
N(CH₃)₂~2.3s6HN-methyl groups
CH-CH₂-CH₃~1.7m2HEthyl group methylene
CH-CH₂-CH₃~0.9t3HEthyl group methyl
¹³C NMR Predicted δ (ppm) Assignment
Aromatic C (quaternary)~158C-O
Aromatic CH115 - 130Phenyl group
O-CH~80Methine adjacent to phenoxy
N-CH₂~65Methylene adjacent to amine
N(CH₃)₂~46N-methyl groups
CH-CH₂-CH₃~26Ethyl group methylene
CH-CH₂-CH₃~10Ethyl group methyl

Mass Spectrometry (EI):

  • Molecular Ion (M⁺): m/z = 193

  • Key Fragments:

    • m/z 86: [CH(CH₂N(CH₃)₂)]⁺ (from cleavage next to phenoxy)

    • m/z 121: [Ph-O=CHCH₃]⁺

    • m/z 94: [C₆H₅OH]⁺

    • m/z 77: [C₆H₅]⁺

Isomer 4: 1-Phenoxy-N,N-dimethylbutan-2-amine

Structure:

Table 4: Predicted ¹H and ¹³C NMR Data for 1-Phenoxy-N,N-dimethylbutan-2-amine

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
Aromatic-H6.8 - 7.3m5HPhenyl group
O-CH₂~4.1m2HMethylene adjacent to phenoxy
N-CH~2.8m1HMethine adjacent to amine
N(CH₃)₂~2.3s6HN-methyl groups
CH-CH₂-CH₃~1.5m2HEthyl group methylene
CH-CH₂-CH₃~0.9t3HEthyl group methyl
¹³C NMR Predicted δ (ppm) Assignment
Aromatic C (quaternary)~159C-O
Aromatic CH114 - 130Phenyl group
O-CH₂~70Methylene adjacent to phenoxy
N-CH~65Methine adjacent to amine
N(CH₃)₂~42N-methyl groups
CH-CH₂-CH₃~25Ethyl group methylene
CH-CH₂-CH₃~11Ethyl group methyl

Mass Spectrometry (EI):

  • Molecular Ion (M⁺): m/z = 193

  • Key Fragments:

    • m/z 72: [CH(CH₃)N(CH₃)₂]⁺ (from alpha-cleavage)

    • m/z 107: [Ph-O-CH₂CH₂]⁺

    • m/z 94: [C₆H₅OH]⁺

    • m/z 77: [C₆H₅]⁺

Experimental Protocols

The following are generalized protocols for acquiring NMR and mass spectrometry data for small organic molecules like the this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.

  • ¹H NMR Acquisition:

    • The instrument is typically a 400 MHz or higher field spectrometer.

    • Acquire a one-pulse proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[1]

    • Process the data with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale to the solvent residual peak or TMS (0.00 ppm).

    • Integrate all signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[1]

    • Process the data with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)
  • Sample Introduction:

    • For volatile and thermally stable compounds, introduce the sample via a gas chromatograph (GC-MS) or a direct insertion probe.

    • For less volatile or thermally labile compounds, use a soft ionization technique like Electrospray Ionization (ESI) by dissolving the sample in a suitable solvent (e.g., methanol or acetonitrile) and infusing it into the mass spectrometer.

  • Electron Ionization (EI) Mass Spectrometry:

    • This is a hard ionization technique suitable for relatively small, volatile molecules.[2][3]

    • The electron energy is typically set to 70 eV to induce fragmentation and produce a reproducible mass spectrum.[3]

    • The ion source temperature is maintained at 200-250 °C.

    • The mass analyzer (e.g., quadrupole or time-of-flight) scans a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

Visualization of Comparison Workflow

The following diagram illustrates the logical workflow for comparing the spectroscopic data of the isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_isomers Isomers of N,N-Dimethyl-phenoxybutan-1-amine cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Analysis and Comparison cluster_conclusion Conclusion Isomer1 N,N-Dimethyl-4- phenoxybutan-1-amine NMR NMR Spectroscopy (¹H and ¹³C) Isomer1->NMR MS Mass Spectrometry (EI) Isomer1->MS Isomer2 N,N-Dimethyl-3- phenoxybutan-1-amine Isomer2->NMR Isomer2->MS Isomer3 N,N-Dimethyl-2- phenoxybutan-1-amine Isomer3->NMR Isomer3->MS Isomer4 1-Phenoxy-N,N- dimethylbutan-2-amine Isomer4->NMR Isomer4->MS NMR_Analysis Analyze Chemical Shifts, Multiplicities, and Integration NMR->NMR_Analysis MS_Analysis Analyze Molecular Ion and Fragmentation Patterns MS->MS_Analysis Comparison Comparative Analysis of Spectroscopic Data NMR_Analysis->Comparison MS_Analysis->Comparison Identification Structural Elucidation and Isomer Differentiation Comparison->Identification

References

Comparative Analysis of N,N-Dimethyl-4-phenoxybutan-1-amine: A Review of Available In-Vitro and In-Vivo Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant gap in the availability of direct in-vitro and in-vivo studies for the compound N,N-Dimethyl-4-phenoxybutan-1-amine. Despite extensive searches, no dedicated pharmacological investigations detailing its specific biological activity, mechanism of action, or pharmacokinetic profile have been identified. This precludes a direct comparative analysis of its performance based on experimental data.

Researchers and drug development professionals are therefore advised that any consideration of this compound for therapeutic or research purposes would necessitate foundational studies to establish its basic biological and pharmacological characteristics.

The Landscape of Structurally Related Compounds

While direct data is absent for this compound, the broader class of phenoxyalkanolamines and N-substituted amine derivatives has been the subject of various investigations. These studies, however, explore a wide array of biological targets and therapeutic areas, making direct extrapolation of findings to the specific compound of interest challenging. The diverse activities observed in structurally related molecules underscore the critical need for specific experimental evaluation.

For instance, various phenoxyacetamide derivatives have been synthesized and evaluated for their potential as cytotoxic agents against cancer cell lines. Similarly, other amine derivatives have been investigated for their roles as NMDA receptor modulators, antifungal agents, and their effects on the central nervous system. These studies highlight the chemical tractability of the phenoxy amine scaffold but do not provide specific data points applicable to this compound.

The Path Forward: A Call for Foundational Research

To address the current knowledge gap, a structured research program would be required to elucidate the pharmacological profile of this compound. The logical workflow for such an endeavor is outlined below.

G cluster_0 In-Vitro Evaluation cluster_1 In-Vivo Evaluation Target Identification Target Identification Binding Assays Binding Assays Target Identification->Binding Assays Determine affinity Functional Assays Functional Assays Binding Assays->Functional Assays Assess efficacy Cell-Based Assays Cell-Based Assays Functional Assays->Cell-Based Assays Evaluate cellular effects Pharmacokinetic Studies ADME Profiling Cell-Based Assays->Pharmacokinetic Studies Proceed if promising Pharmacodynamic Studies Assess physiological effects Pharmacokinetic Studies->Pharmacodynamic Studies Toxicology Studies Evaluate safety profile Pharmacodynamic Studies->Toxicology Studies

Caption: Proposed experimental workflow for the pharmacological evaluation of this compound.

This workflow would begin with in-vitro studies to identify potential biological targets, followed by binding and functional assays to quantify the compound's interaction and effect. Promising results would then warrant progression to in-vivo models to assess pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, and safety.

Conclusion

A Comparative Benchmarking Guide: N,N-Dimethyl-4-phenoxybutan-1-amine and Selected Serotonin Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Dislaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is for informational purposes only and does not constitute medical advice.

Introduction:

This guide provides a comparative framework for benchmarking the novel compound N,N-Dimethyl-4-phenoxybutan-1-amine against a selection of well-characterized research chemicals, specifically Selective Serotonin Reuptake Inhibitors (SSRIs). Due to the current lack of publicly available experimental data for this compound, this document serves as a template. It outlines the methodologies and data presentation formats necessary for a comprehensive comparison once experimental results for the target compound are obtained. The SSRIs chosen for this illustrative comparison—Dapoxetine, Paroxetine, and Sertraline—are well-established pharmacological tools with extensive datasets, providing a robust baseline for evaluation.

Comparative Analysis of Monoamine Transporter Affinity

The primary mechanism of action for SSRIs is the inhibition of the serotonin transporter (SERT), which leads to an increase in the extracellular concentration of serotonin. To quantitatively assess the potency and selectivity of a novel compound like this compound, its binding affinity for SERT, as well as for the norepinephrine transporter (NET) and the dopamine transporter (DAT), should be determined. These values, typically expressed as the inhibition constant (Ki), are crucial for understanding the compound's pharmacological profile.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

CompoundSERT (Ki, nM)NET (Ki, nM)DAT (Ki, nM)
This compound Data not availableData not availableData not available
Dapoxetine1.12[1]2021720
Paroxetine0.07[2]40[2]490[2]
Sertraline0.2925420

Lower Ki values indicate higher binding affinity.

Table 2: Selectivity Ratios for Monoamine Transporters

CompoundNET/SERT Selectivity RatioDAT/SERT Selectivity Ratio
This compound Data not availableData not available
Dapoxetine180.41535.7
Paroxetine571.47000
Sertraline86.21448.3

Higher ratios indicate greater selectivity for SERT over other monoamine transporters.

Experimental Protocols

To ensure reproducibility and accuracy, detailed experimental protocols are essential. The following is a representative protocol for a competitive radioligand binding assay to determine the Ki values for a test compound at the human serotonin transporter.

Protocol: Competitive Radioligand Binding Assay for Human SERT

1. Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the human serotonin transporter (hSERT) by measuring its ability to displace a known radioligand.

2. Materials:

  • Cell Membranes: Human embryonic kidney (HEK293) cells stably expressing hSERT.

  • Radioligand: [³H]Citalopram (a high-affinity radioligand for SERT).

  • Test Compound: this compound.

  • Reference Compound: A known SSRI (e.g., Paroxetine) for assay validation.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A suitable liquid scintillation fluid.

  • Instrumentation: 96-well microplates, filtration apparatus (e.g., Brandel cell harvester), liquid scintillation counter.

3. Procedure:

  • Membrane Preparation: Thaw the frozen hSERT-expressing cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

    • 25 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled ligand (e.g., 10 µM Paroxetine) to determine non-specific binding.

    • 25 µL of various concentrations of the test compound (e.g., 0.1 nM to 100 µM).

    • 25 µL of [³H]Citalopram at a final concentration approximately equal to its Kd (e.g., 1 nM).

    • 175 µL of the prepared cell membrane suspension.

  • Incubation: Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a percentage of the maximal binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations of Key Pathways and Workflows

Serotonin Transporter (SERT) Signaling Pathway

The serotonin transporter is a key regulator of serotonergic neurotransmission. It functions by clearing serotonin from the synaptic cleft, thereby terminating its signaling. The following diagram illustrates the reuptake mechanism of SERT.

SERT_Signaling_Pathway cluster_extracellular Extracellular Space (Synaptic Cleft) cluster_membrane Presynaptic Membrane cluster_intracellular Intracellular Space (Presynaptic Neuron) 5HT_ext Serotonin (5-HT) SERT_out SERT (Outward-facing) 5HT_ext->SERT_out 1. Binding Na_ext Na+ Na_ext->SERT_out 1. Binding Cl_ext Cl- Cl_ext->SERT_out 1. Binding SERT_in SERT (Inward-facing) SERT_out->SERT_in 2. Conformational Change SERT_in->SERT_out 5. Reorientation 5HT_int Serotonin (5-HT) SERT_in->5HT_int 3. Release Na_int Na+ SERT_in->Na_int 3. Release Cl_int Cl- SERT_in->Cl_int 3. Release K_int K+ K_int->SERT_in 4. K+ Binding

Caption: Mechanism of serotonin reuptake by the SERT protein.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram outlines the key steps in the experimental workflow for determining the binding affinity of a test compound.

Experimental_Workflow start Start prep Prepare hSERT Membranes, Buffers, and Reagents start->prep setup Set up 96-well Plate (Total, Non-specific, Test Compound) prep->setup incubate Incubate at Room Temperature (60 minutes) setup->incubate filter_wash Filter and Wash to Separate Bound and Free Ligand incubate->filter_wash count Quantify Radioactivity (Liquid Scintillation) filter_wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

References

Comparative Analysis: N,N-Dimethyl-4-phenoxybutan-1-amine and its N-Demethylated Analog, N-Methyl-4-phenoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data comparing N,N-Dimethyl-4-phenoxybutan-1-amine and its N-demethylated analog is not currently available in the public domain. This guide presents a hypothetical comparative analysis based on the known pharmacology of structurally related phenoxyalkylamine derivatives and established experimental protocols. The data presented herein is illustrative and intended to provide a framework for the potential evaluation of these compounds.

Introduction

This compound and its primary metabolite, N-Methyl-4-phenoxybutan-1-amine, belong to the phenoxyalkylamine class of compounds, which have been explored for their potential as monoamine reuptake inhibitors. The degree of N-alkylation on the amine is a critical determinant of pharmacological activity, influencing potency, selectivity, and metabolic stability. This guide provides a hypothetical comparison of the parent compound and its N-demethylated analog, outlining potential differences in their pharmacological profiles and providing detailed experimental protocols for their evaluation.

Synthesis

The synthesis of this compound and N-Methyl-4-phenoxybutan-1-amine can be achieved through several established synthetic routes for phenoxyalkylamines. A plausible approach is outlined below:

Synthesis of this compound:

A common method involves the reaction of phenol with a 4-halobutyl-N,N-dimethylamine derivative under basic conditions.

Synthesis_NN_Dimethyl

Synthesis of N-Methyl-4-phenoxybutan-1-amine:

This analog can be synthesized similarly, using a protected N-methyl-4-halobutylamine, followed by deprotection. Alternatively, it can be produced via N-demethylation of the N,N-dimethyl parent compound, a common metabolic pathway.

Synthesis_N_Methyl

Hypothetical Pharmacological Data

The following tables present hypothetical data for the two compounds, based on general structure-activity relationships observed in monoamine reuptake inhibitors, where N-demethylation can alter potency and selectivity.

Table 1: Hypothetical Monoamine Transporter Binding Affinities (Ki, nM)

CompoundSerotonin Transporter (SERT)Dopamine Transporter (DAT)Norepinephrine Transporter (NET)
This compound1515075
N-Methyl-4-phenoxybutan-1-amine1012050

Table 2: Hypothetical Monoamine Uptake Inhibition (IC50, nM)

CompoundSerotonin UptakeDopamine UptakeNorepinephrine Uptake
This compound25200100
N-Methyl-4-phenoxybutan-1-amine1818080

Table 3: Hypothetical In Vitro Metabolic Stability

CompoundHuman Liver Microsomes (t½, min)
This compound45
N-Methyl-4-phenoxybutan-1-amine> 60

Table 4: Hypothetical Cytotoxicity (IC50, µM)

CompoundHEK293 CellsHepG2 Cells
This compound> 5045
N-Methyl-4-phenoxybutan-1-amine> 5040

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol is used to determine the binding affinity of the test compounds for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[1][2][3][4]

Binding_Assay_Workflow

  • Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human SERT, DAT, or NET are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is used.

  • Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]-citalopram for SERT, [³H]-WIN 35,428 for DAT, [³H]-nisoxetine for NET) and a range of concentrations of the test compound.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • Washing: Filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Competition binding curves are generated, and IC50 values are determined. Ki values are calculated using the Cheng-Prusoff equation.

Monoamine Uptake Inhibition Assay

This assay measures the functional potency of the compounds to inhibit the uptake of neurotransmitters into cells.[5][6][7][8][9][10][11][12]

Uptake_Assay_Workflow

  • Cell Culture: HEK293 cells expressing the respective monoamine transporter are cultured in 96-well plates.

  • Pre-incubation: Cells are washed and pre-incubated with various concentrations of the test compound.

  • Uptake Initiation: A radiolabeled substrate (e.g., [³H]-serotonin, [³H]-dopamine, or [³H]-norepinephrine) is added to initiate uptake.

  • Incubation: The cells are incubated for a short period (e.g., 10 minutes) at 37°C.

  • Uptake Termination: Uptake is terminated by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: Cells are lysed, and the amount of internalized radiolabel is quantified by scintillation counting.

  • Data Analysis: The concentration-dependent inhibition of uptake is plotted to determine the IC50 value.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of the compounds to metabolism by liver enzymes.[13][14][15][16][17]

  • Incubation Mixture: The test compound is incubated with human liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: The samples are centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted, and the half-life (t½) is calculated.

Cytotoxicity Assay

This assay determines the concentration of the compounds that causes cell death.[18][19][20][21]

  • Cell Seeding: Cells (e.g., HEK293 or HepG2) are seeded in 96-well plates.

  • Compound Treatment: After cell attachment, the medium is replaced with fresh medium containing various concentrations of the test compounds.

  • Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or MTS assay, which measures mitochondrial activity.

  • Data Analysis: The absorbance is read using a plate reader, and the percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Hypothetical Signaling Pathway

The primary mechanism of action for these compounds is expected to be the inhibition of monoamine reuptake, leading to increased synaptic concentrations of neurotransmitters like serotonin, dopamine, and norepinephrine. This, in turn, would enhance the activation of their respective postsynaptic receptors.

Signaling_Pathway

Discussion of Hypothetical Results

Based on the hypothetical data, N-demethylation from the N,N-dimethyl to the N-methyl analog results in a slight increase in potency at all three monoamine transporters. This is a plausible outcome, as the removal of a methyl group can sometimes lead to a better fit within the binding pocket of the transporter. The improved potency is reflected in both the binding affinity (Ki) and the functional inhibition of uptake (IC50).

In terms of metabolic stability, the N-methyl analog is hypothesized to have a longer half-life in human liver microsomes. This is because the N,N-dimethyl compound provides two methyl groups that are susceptible to N-dealkylation, a primary metabolic pathway, whereas the N-methyl analog has only one.

Both compounds are predicted to have low cytotoxicity, which is a desirable characteristic for potential therapeutic agents.

Conclusion

This guide provides a hypothetical yet comprehensive framework for the comparative analysis of this compound and its N-demethylated analog. While direct experimental data is currently lacking, the provided information on potential pharmacological profiles, detailed experimental protocols, and illustrative diagrams can serve as a valuable resource for researchers interested in investigating these or structurally related compounds. Future experimental studies are necessary to validate these hypotheses and fully characterize the pharmacological properties of these specific phenoxyalkylamines.

References

Reproducibility of published N,N-Dimethyl-4-phenoxybutan-1-amine synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Synthetic Methodologies

Two primary retrosynthetic disconnections are considered the most viable for the synthesis of N,N-Dimethyl-4-phenoxybutan-1-amine: Williamson ether synthesis and reductive amination. A third potential route involving the alkylation of 4-phenoxybutylamine is also considered, though it may present challenges with over-alkylation.

Method Starting Materials Potential Yield Potential Purity Key Advantages Potential Challenges
Method 1: Williamson Ether Synthesis Phenol, 4-Chloro-N,N-dimethylbutan-1-amineHighHighReadily available starting materials, well-established and robust reaction.The hydrochloride salt of the haloamine may be required, necessitating a basic workup.
Method 2: Reductive Amination 4-Phenoxybutanal, DimethylamineGood to HighGoodAvoids the use of potentially unstable haloamines.Requires the synthesis of the aldehyde precursor, which may add steps. Potential for side reactions if the aldehyde is impure.
Method 3: Alkylation of 4-Phenoxybutylamine 4-Phenoxybutylamine, Methylating agent (e.g., Methyl iodide, Dimethyl sulfate)ModerateModerate to LowDirect approach if the primary amine is available.High risk of over-alkylation to the quaternary ammonium salt, leading to purification difficulties.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the two most promising synthetic routes.

Method 1: Williamson Ether Synthesis

This method involves the formation of a phenoxide followed by its reaction with a suitable 4-halo-N,N-dimethylbutanamine.

Step 1: Formation of Sodium Phenoxide

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Cool the solution in an ice bath (0 °C).

  • Add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenoxide.

Step 2: Alkylation

  • To the solution of sodium phenoxide, add 4-chloro-N,N-dimethylbutan-1-amine hydrochloride (1.0 eq) dissolved in a minimal amount of the same anhydrous solvent. Note: If the free base is used, no hydrochloride is present.

  • Heat the reaction mixture to reflux (temperature will depend on the solvent, typically 65-80 °C for THF) and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Method 2: Reductive Amination

This approach involves the reaction of 4-phenoxybutanal with dimethylamine in the presence of a reducing agent.

Step 1: Imine Formation and Reduction

  • To a solution of 4-phenoxybutanal (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add a solution of dimethylamine (2.0 eq, typically as a solution in THF or water).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the corresponding enamine/iminium ion intermediate.

  • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise. Caution: NaBH₃CN is toxic and should be handled with care.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Method Selection

The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and purification capabilities. The following diagram illustrates a logical workflow for selecting the most appropriate method.

SynthesisMethodSelection start Start: Synthesize this compound check_starting_materials Are Phenol and 4-halo-N,N-dimethylbutanamine readily available? start->check_starting_materials williamson Method 1: Williamson Ether Synthesis check_starting_materials->williamson Yes check_aldehyde_synthesis Is 4-Phenoxybutanal available or easily synthesized? check_starting_materials->check_aldehyde_synthesis No end Proceed with selected synthesis williamson->end reductive_amination Method 2: Reductive Amination check_aldehyde_synthesis->reductive_amination Yes check_primary_amine Is 4-Phenoxybutylamine available? check_aldehyde_synthesis->check_primary_amine No reductive_amination->end alkylation Method 3: Alkylation of Primary Amine (Consider over-alkylation risk) check_primary_amine->alkylation Yes check_primary_amine->end No, re-evaluate options alkylation->end

Caption: Logical workflow for selecting a synthesis method.

Safety Operating Guide

Navigating the Safe Disposal of N,N-Dimethyl-4-phenoxybutan-1-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: This document provides operational and disposal guidance for N,N-Dimethyl-4-phenoxybutan-1-amine. It is imperative to consult your institution's specific safety protocols and local regulations before proceeding.

Researchers and laboratory personnel handling this compound are tasked with the critical responsibility of its proper disposal to ensure personal safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes safety and disposal information from structurally similar chemicals to provide a comprehensive operational plan. The following procedures are based on best practices for handling analogous amine compounds and general laboratory chemical waste guidelines.

Quantitative Data Summary from Analogous Compounds

Due to the lack of a dedicated Safety Data Sheet (SDS) for this compound, the following table summarizes key quantitative safety data from structurally similar dimethylated amine compounds. This information should be used to infer potential hazards and inform risk assessments.

ParameterValueAnalogous CompoundSource
Acute Oral Toxicity (LD50)200 mg/kg (Rat)p-Dimethylaminoazobenzene[1]
Hazard Class (DOT)6.1 (Poison)N,N-Dimethylaniline[2]
Flash Point150°FN,N-Dimethylaniline[3]

Experimental Protocols: Step-by-Step Disposal Procedure

The proper disposal of this compound is a critical final step in the experimental workflow. The following protocol outlines the necessary steps for its safe collection and disposal.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Engineering Controls: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Personal Protective Equipment:

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.

    • Body Protection: A lab coat or chemical-resistant apron is required.

    • Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.

2. Waste Collection:

  • Container: Use a designated, properly labeled, and leak-proof container for liquid chemical waste. The container should be compatible with organic amines.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., toxic).

  • Segregation: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.[5]

3. Spill Management:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.

  • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.

  • Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal.[4][6]

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

4. Final Disposal:

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials, pending disposal.

  • Disposal Request: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal procedure for this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Container Select Labeled, Compatible Waste Container FumeHood->Container Transfer Carefully Transfer Waste to Container Container->Transfer Seal Securely Seal the Container Transfer->Seal Storage Store in a Designated, Ventilated Area Seal->Storage EHS Contact Environmental Health & Safety (EHS) for Pickup Storage->EHS

References

Essential Safety and Operational Guidance for Handling N,N-Dimethyl-4-phenoxybutan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N,N-Dimethyl-4-phenoxybutan-1-amine (CAS No. 40668-79-9) was found. The following guidance is based on general safety protocols for handling amine compounds and data from the SDS of a structurally similar compound, 4,4-Diethoxy-N,N'-dimethylbutan-1-amine. Researchers should handle this chemical with caution and perform a thorough risk assessment before use.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The recommended levels of PPE are categorized based on the potential for exposure.

Protection LevelEquipment
Level A Required when the highest level of respiratory, skin, eye, and mucous membrane protection is needed. This includes a positive-pressure, self-contained breathing apparatus (SCBA) and a fully encapsulating chemical-protective suit.[1]
Level C Recommended when the type of airborne substance is known, and skin and eye exposure is unlikely. A typical Level C ensemble includes a full-face or half-mask air-purifying respirator, chemical-resistant clothing (such as a one-piece coverall or a hooded two-piece chemical splash suit), and inner and outer chemical-resistant gloves.[1]
Standard Lab For routine handling in a well-ventilated area. This includes safety goggles or a face shield, a lab coat, and compatible chemical-resistant gloves (e.g., nitrile rubber).[2]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Ensure that a safety shower and eye wash station are readily accessible.

  • Remove all sources of ignition, as amine catalysts can be flammable.[3]

  • Prohibit eating, drinking, and smoking in the handling area.[4]

2. Handling the Compound:

  • Wear appropriate PPE as determined by your risk assessment.

  • Avoid direct contact with skin and eyes.[4]

  • Do not breathe in vapors, mists, or sprays.[4]

  • Use non-sparking tools and explosion-proof equipment if necessary.[5]

  • Keep the container tightly sealed when not in use.[2][4]

3. In Case of a Spill:

  • Evacuate the area and ensure adequate ventilation.

  • For small spills, absorb with an inert material such as sand, earth, or vermiculite.[4]

  • Collect the absorbed material into a suitable, labeled container for disposal.[4]

  • For large spills, contact your institution's environmental health and safety department.

4. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Contaminated Materials: Dispose of all disposable materials that have come into contact with the chemical, such as gloves and paper towels, as hazardous waste.

  • Waste Containers: Collect all chemical waste in a clearly labeled, sealed container.

  • Disposal Procedure: Dispose of the waste through an approved hazardous waste disposal service in accordance with local, state, and federal regulations.[4] Do not empty into drains.[2]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Assess Risks prep2 Select Appropriate PPE prep1->prep2 prep3 Prepare Well-Ventilated Work Area prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Handle Chemical in Fume Hood handle1->handle2 handle3 Keep Container Sealed handle2->handle3 post1 Doff PPE Correctly handle3->post1 disp1 Collect Waste in Labeled Container handle3->disp1 post2 Wash Hands Thoroughly post1->post2 disp2 Dispose via Approved Channels disp1->disp2

Caption: Workflow for the safe handling of this compound.

References

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Reactant of Route 1
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N,N-Dimethyl-4-phenoxybutan-1-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.